3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Description
Properties
IUPAC Name |
3-methoxy-4-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16-2/h3-4,9H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEAGBCLWMVRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474315 | |
| Record name | 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156428-85-2 | |
| Record name | 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Structural Analysis of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Crucial Building Block in Modern Oncology
In the landscape of targeted cancer therapy, the synthesis of highly specific and potent small molecule inhibitors is paramount. One such critical intermediate that has emerged in the development of advanced anticancer agents is 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline . With the chemical formula C₁₇H₂₈N₄O and a molecular weight of 304.43 g/mol , this complex aniline derivative serves as a pivotal precursor in the synthesis of the FDA-approved drug Gilteritinib, a potent FLT3 inhibitor for the treatment of acute myeloid leukemia (AML)[1]. The precise molecular architecture of this intermediate is fundamental to the successful and efficient synthesis of the final active pharmaceutical ingredient (API). This guide provides a comprehensive structural analysis of this compound, detailing the key analytical techniques employed for its characterization and offering insights into the interpretation of the resulting data.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is essential for process development, formulation, and quality control.
| Property | Value | Source |
| CAS Number | 1254058-34-8 | [2][3][4] |
| Molecular Formula | C₁₇H₂₈N₄O | [3][5][6] |
| Molecular Weight | 304.43 g/mol | [3][5][6] |
| IUPAC Name | 3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | [2] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Data not publicly available | N/A |
| Melting Point | Data not publicly available | N/A |
The Synthetic Pathway: A Glimpse into its Genesis
While multiple synthetic routes to Gilteritinib exist, a common pathway involves the coupling of a pyrazine derivative with this compound. The synthesis of this aniline intermediate itself is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. One plausible synthetic approach is outlined below.
Caption: A plausible synthetic workflow for this compound.
Core Structural Elucidation Techniques
The unambiguous determination of the structure of this compound relies on a combination of powerful analytical techniques. Each method provides unique and complementary information, which, when pieced together, confirms the molecular connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
While the specific experimental ¹H NMR spectrum for this compound is not publicly available, a detailed prediction of the expected chemical shifts, multiplicities, and coupling constants can be made based on the analysis of its constituent functional groups and data from analogous structures.
-
Aromatic Protons (Ar-H): The three protons on the aniline ring are expected to appear in the aromatic region (typically δ 6.0-8.0 ppm). Due to the substitution pattern, they will exhibit a characteristic splitting pattern. The proton ortho to the amino group and meta to the methoxy group is expected to be the most upfield, while the proton ortho to the methoxy group and meta to the piperidine substituent will be further downfield.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group is anticipated around δ 3.8-4.0 ppm.
-
Piperidine and Piperazine Protons: The protons on the piperidine and piperazine rings will give rise to a complex set of multiplets in the aliphatic region (typically δ 2.0-4.0 ppm). The protons on the carbons adjacent to the nitrogen atoms will be the most deshielded and appear further downfield.
-
N-Methyl Protons (-NCH₃): A singlet for the three protons of the N-methyl group on the piperazine ring is expected in the upfield region, likely around δ 2.2-2.5 ppm.
-
Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine is expected. Its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the downfield region (δ 100-160 ppm). The carbons directly attached to the oxygen (methoxy) and nitrogen (amino and piperidine) atoms will be the most deshielded.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate around δ 55-60 ppm.
-
Piperidine and Piperazine Carbons: The carbons of the piperidine and piperazine rings will appear in the aliphatic region (δ 40-60 ppm).
-
N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group will be found in the upfield region, typically around δ 45-50 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.
Expected Fragmentation Pattern
Upon ionization in a mass spectrometer (e.g., by electron impact), the molecular ion of this compound ([M]⁺˙ at m/z 304) would be expected to undergo characteristic fragmentation.
Caption: Predicted major fragmentation pathways for this compound.
Key expected fragments would include:
-
Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 289.
-
Cleavage of the piperazine ring: This can lead to several characteristic fragments, including a prominent ion at m/z 57 corresponding to the [CH₂=N(CH₃)CH₂]⁺ fragment.
-
Benzylic-type cleavage: Cleavage of the bond between the aniline ring and the piperidine nitrogen.
-
Loss of the methoxy group: As either a radical (•OCH₃) or a neutral molecule (CH₂O) following rearrangement.
X-ray Crystallography
For a definitive three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state. While no public crystal structure data is currently available for this specific compound, analysis of related structures suggests that the piperazine and piperidine rings would likely adopt chair conformations.
The Role in Drug Development: More Than Just an Intermediate
The structural integrity of this compound is not only crucial for the successful synthesis of Gilteritinib but also for ensuring the purity and safety of the final drug product. Impurities arising from the synthesis of this intermediate could potentially be carried through to the API, leading to unforeseen toxicities or reduced efficacy. Therefore, robust analytical methods for the identification and quantification of any related substances are a critical component of the drug development process.
Conclusion and Future Perspectives
The structural analysis of this compound, a key intermediate in the synthesis of Gilteritinib, relies on a synergistic application of modern analytical techniques. While publicly available experimental data is limited, a comprehensive understanding of its structure can be inferred from established spectroscopic principles and data from analogous compounds. As the development of targeted therapies continues to advance, the detailed characterization of such pivotal intermediates will remain a cornerstone of efficient and safe drug manufacturing. Further research into the solid-state properties and polymorphism of this compound could provide valuable insights for process optimization and formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | C17H28N4O | CID 68014035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | 1254058-34-8 [chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [gsrs-dev-public.ncats.io]
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Introduction
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative that has garnered significant interest within the pharmaceutical and chemical research sectors. Its molecular architecture, featuring a methoxy group and a methylpiperazine moiety on the aniline core, makes it a versatile building block in organic synthesis. Notably, this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including targeted therapies in oncology. A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in drug discovery and development workflows. This guide provides a comprehensive overview of these properties, supported by experimental protocols and theoretical insights to aid researchers and scientists.
Core Physicochemical Properties
The utility of a chemical entity in synthetic and medicinal chemistry is largely dictated by its intrinsic physicochemical characteristics. These properties influence its reactivity, solubility, bioavailability, and overall suitability as a drug candidate or intermediate.
| Property | Value | Source |
| CAS Number | 156428-85-2 | [1][2] |
| Molecular Formula | C₁₂H₁₉N₃O | [1][2] |
| Molecular Weight | 221.30 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Boiling Point (Predicted) | 394.87 °C at 760 mmHg | [1] |
| Flash Point (Predicted) | 192.61 °C | [1] |
| Density (Predicted) | 1.112 g/cm³ | [1] |
| Water Solubility | Soluble | [1] |
| LogP (Predicted) | 1.61 | [1] |
| Topological Polar Surface Area (TPSA) | 41.73 Ų | [1][3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 2 | [3] |
| InChI Key | AFEAGBCLWMVRHF-UHFFFAOYSA-N | [2] |
| SMILES | COc1cc(N)ccc1N1CCN(C)CC1 | [3] |
Experimental Protocols for Physicochemical Characterization
To ensure the identity, purity, and stability of this compound, a series of analytical experiments are essential. The following section details the standard operating procedures for these key characterizations.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Spectroscopic Analysis
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule.
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.
LC-MS Protocol:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject a small volume (e.g., 1-5 µL) into a liquid chromatograph coupled to a mass spectrometer (LC-MS).
-
The compound is typically ionized using electrospray ionization (ESI) in positive ion mode.
-
The mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ is measured.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile solid compound.
HPLC Protocol:
-
Prepare a stock solution of the sample in a suitable mobile phase diluent (e.g., methanol/water mixture).
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
The purity is calculated based on the relative area percentage of the main peak.
Visualizing Experimental Workflows
Caption: Workflow for the physicochemical characterization of the compound.
Role in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry. Its structural features are often found in kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, while the piperazine nitrogen can be a key interaction point with the solvent or the target protein. The methoxy group can influence the conformation and electronic properties of the aniline ring.
This compound is a known impurity and intermediate in the synthesis of Gilteritinib, a potent FLT3 inhibitor used in the treatment of acute myeloid leukemia.[4] Its presence and purity must be carefully controlled during the manufacturing process to ensure the safety and efficacy of the final drug product.
Safety and Handling
Based on available safety data, this compound is classified as a hazardous substance.
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]
-
Signal Word: Danger.[2]
-
Pictogram: GHS05 (Corrosion).[2]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and inert atmosphere, away from incompatible materials. Recommended storage is at 2-8°C.[2]
Conclusion
This compound is a key chemical intermediate with well-defined, albeit largely predicted, physicochemical properties. Its structural complexity and functional group arrangement make it an important component in the synthesis of pharmacologically active molecules. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound, ensuring its quality and suitability for research and development applications. A comprehensive understanding of its properties, handling requirements, and analytical characterization is essential for any scientist working with this versatile molecule.
References
- 1. This compound, CasNo.156428-85-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. This compound | 156428-85-2 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. :: 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | CAS No.1254058-34-8 | SVAK Lifesciences :: [svaklifesciences.com]
The Unseen Catalyst: A Technical Guide to 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline and its Pivotal Role in Targeted Cancer Therapy
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline, a compound of significant interest not for its intrinsic biological activity, but as a critical structural precursor in the synthesis of advanced targeted therapeutics. While direct pharmacological data on this aniline derivative is sparse, its molecular framework is integral to the mechanism of action of the potent kinase inhibitor, Gilteritinib. This document will elucidate the physicochemical properties of this compound and subsequently pivot to a comprehensive exploration of the mechanism of action of Gilteritinib, the clinically relevant molecule it helps create. We will dissect the signaling pathways, molecular targets, and the structure-activity relationships that underscore its therapeutic efficacy. Furthermore, this guide will furnish detailed experimental protocols for researchers seeking to characterize similar kinase inhibitors, thereby providing a complete scientific narrative from precursor to clinical application.
Introduction: The Strategic Importance of a Synthetic Intermediate
In the landscape of modern drug discovery, the final active pharmaceutical ingredient (API) often owes its efficacy to the precise architecture of its constituent chemical building blocks. This compound is a prime example of such a crucial intermediate. While not a therapeutic agent in itself, its structural motifs are fundamental to the development of targeted therapies.
This aniline derivative is a key component in the synthesis of Gilteritinib, a highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) used in the treatment of acute myeloid leukemia (AML).[1][2][3] Its methoxy and methylpiperazinyl moieties are strategically positioned to contribute to the binding affinity and selectivity of the final drug product. Therefore, to understand the "mechanism of action" associated with this compound, one must look to the pharmacological action of the molecule it helps to create.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H28N4O | [4] |
| Molecular Weight | 304.43 g/mol | [2] |
| CAS Number | 1254058-34-8 | [4] |
| Appearance | Brown solid | [5] |
| IUPAC Name | 3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | [4] |
The End Game: Mechanism of Action of Gilteritinib, the Clinical Successor
The clinical significance of this compound is realized in the mechanism of action of Gilteritinib. Gilteritinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in patients with relapsed or refractory AML harboring FLT3 mutations.[4][6]
Molecular Targets: FLT3 and Beyond
The primary molecular target of Gilteritinib is the FLT3 receptor tyrosine kinase.[1][5] In a significant portion of AML cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled proliferation and survival of leukemic cells.[1] Gilteritinib is a potent inhibitor of both major types of activating FLT3 mutations:
-
Internal Tandem Duplication (ITD) mutations: These mutations in the juxtamembrane domain of FLT3 are found in approximately 30% of AML patients and are associated with a poor prognosis.[4]
-
Tyrosine Kinase Domain (TKD) mutations: These point mutations, such as the D835Y mutation, also lead to constitutive activation of the FLT3 receptor.[4][6]
Gilteritinib's ability to inhibit both ITD and TKD mutations gives it a broader spectrum of activity compared to some earlier generation FLT3 inhibitors.[4] Beyond FLT3, Gilteritinib has also been shown to inhibit other tyrosine kinases, including AXL, ALK, and c-kit, which may contribute to its overall anti-leukemic effects.[4][6]
Disruption of Downstream Signaling Cascades
By binding to the ATP-binding pocket of the FLT3 kinase, Gilteritinib prevents the phosphorylation and subsequent activation of the receptor.[1] This blockade of FLT3 signaling disrupts multiple downstream pathways that are critical for the survival and proliferation of leukemic cells:[1]
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival and apoptosis. Its inhibition by Gilteritinib promotes programmed cell death in FLT3-mutated cells.
-
RAS/MAPK Pathway: This cascade is crucial for cell cycle progression and proliferation. Gilteritinib's disruption of this pathway leads to a decrease in the proliferation of leukemic cells.
-
STAT5 Pathway: STAT5 is a key mediator of cytokine signaling and is involved in cell differentiation and survival. Inhibition of STAT5 signaling contributes to the anti-leukemic effects of Gilteritinib.
The concerted inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-driven AML cells.[5]
References
- 1. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 2. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 3. Gilteritinib | C29H44N8O3 | CID 49803313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jadpro.com [jadpro.com]
The Piperazine-Substituted Aniline Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the piperazine-substituted aniline scaffold has become a cornerstone in contemporary medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. This guide provides a comprehensive exploration of the biological significance of this versatile structural motif. We will delve into the distinct physicochemical and pharmacological contributions of both the piperazine ring and the aniline moiety, elucidating how their synergistic combination has been expertly manipulated to achieve desired therapeutic outcomes across a spectrum of diseases. Key areas of focus will include the role of this scaffold in central nervous system disorders, oncology, and infectious diseases. We will further examine the critical structure-activity relationships that govern target affinity and selectivity. Finally, this guide will address the metabolic liabilities often associated with the aniline core, presenting established and emerging strategies to mitigate these risks, thereby ensuring the continued prominence of piperazine-substituted anilines in the drug development pipeline.
Introduction: A Tale of Two Scaffolds
The remarkable success of piperazine-substituted anilines in drug discovery stems from the unique and complementary properties of its constituent parts. Understanding these individual contributions is paramount to appreciating the versatility of the combined scaffold.
The Piperazine Ring: A Chameleon of Medicinal Chemistry
The six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions, known as piperazine, is a privileged scaffold in medicinal chemistry.[1] Its prevalence is attributed to a unique combination of physicochemical properties that render it an invaluable building block for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]
-
Modulator of Physicochemical Properties: The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This significantly influences the polarity and aqueous solubility of a molecule, which are critical for bioavailability.[3][4]
-
Basicity and pKa Engineering: The basicity of the piperazine nitrogens (pKa values are typically around 5.35 and 9.73) allows for the formation of salts, which can improve a drug's formulation and handling properties.[5] Furthermore, the pKa can be fine-tuned through substitution to control the ionization state of the molecule at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Structural Rigidity and Conformational Control: The chair conformation of the piperazine ring imparts a degree of rigidity to the molecule, which can be advantageous for locking in a bioactive conformation and improving binding affinity to a biological target.[1]
-
A Versatile Linker: The piperazine ring serves as an effective and adaptable linker to connect different pharmacophoric elements within a drug molecule, allowing for the precise spatial orientation required for optimal target engagement.[2]
The Aniline Moiety: A Gateway to Aromatic Interactions and a Word of Caution
Aniline, a simple aromatic amine, is a fundamental building block in the synthesis of a vast array of pharmaceuticals. Its phenyl ring provides a platform for crucial aromatic interactions with biological targets, such as pi-pi stacking and hydrophobic interactions. The amino group offers a key site for further chemical modification, enabling the exploration of structure-activity relationships.[6]
However, the aniline moiety is not without its challenges. It is a well-known "structural alert" in medicinal chemistry due to its propensity for metabolic activation.[7][8] Cytochrome P450-mediated oxidation can lead to the formation of reactive metabolites, such as quinone-imines, which can covalently bind to macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions (IADRs) and toxicity.[8] A significant portion of drugs that have been withdrawn from the market or carry black box warnings contain the aniline motif.[7][8] Therefore, a critical aspect of designing safer aniline-containing drugs is the strategic mitigation of these metabolic liabilities.
Therapeutic Applications of Piperazine-Substituted Anilines: A Journey Through Diverse Pharmacological Landscapes
The fusion of the piperazine and aniline moieties has yielded a rich pipeline of drugs with diverse therapeutic applications. This section will explore some of the key areas where this scaffold has made a significant impact.
Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Pathways
Many piperazine derivatives exhibit pharmacological activity in the central nervous system, primarily through the modulation of monoamine neurotransmitter pathways.[9][10] The piperazine-substituted aniline scaffold is a common feature in drugs targeting dopamine, serotonin, and adrenergic receptors.
-
Antipsychotics: Atypical antipsychotics like Clozapine feature a piperazine ring attached to a tricyclic dibenzodiazepine system, which includes an aniline-like nitrogen. Clozapine's complex pharmacology, involving interactions with multiple dopamine and serotonin receptor subtypes, is a hallmark of this class of drugs.
-
Antidepressants: Drugs such as Vortioxetine incorporate a piperazine-phenyl moiety. Vortioxetine's multimodal mechanism of action includes inhibition of the serotonin transporter and modulation of several serotonin receptors.[10] The substitution pattern on the aniline ring is crucial for achieving this unique pharmacological profile.[11]
-
Anxiolytics: Buspirone , an anxiolytic agent, possesses a pyrimidinylpiperazine structure, where the pyrimidine ring is linked to an aniline-like nitrogen. Its mechanism involves partial agonism at serotonin 5-HT1A receptors.
The following diagram illustrates a generalized workflow for the initial screening of novel piperazine-substituted anilines for CNS activity.
Caption: High-level workflow for CNS drug discovery with piperazine-substituted anilines.
Oncology: Targeting Cell Proliferation and Survival Pathways
The piperazine-substituted aniline scaffold is a prominent feature in a number of targeted cancer therapies, particularly kinase inhibitors.
-
Imatinib (Gleevec®): A paradigm-shifting drug for the treatment of chronic myeloid leukemia (CML), imatinib features a pyrimidinyl-aniline core linked to a piperazine moiety. This structure is exquisitely designed to fit into the ATP-binding pocket of the Bcr-Abl tyrosine kinase, inhibiting its activity and halting the proliferation of cancer cells.
-
Lapatinib (Tykerb®): This dual tyrosine kinase inhibitor of both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) also incorporates a substituted aniline linked to a heterocyclic system.
The mechanism of action for many piperazine-containing anticancer agents involves the induction of apoptosis.[12] These compounds can trigger both the extrinsic and intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
Infectious Diseases: A Broad Spectrum of Activity
Piperazine-substituted anilines have demonstrated efficacy against a wide range of pathogens, including bacteria, fungi, parasites, and viruses.
-
Anthelmintics: Piperazine itself has a long history of use as an anthelmintic agent for treating parasitic worm infections.[13][14] Its mechanism of action involves paralyzing the parasites by acting as a GABA receptor agonist, leading to their expulsion from the host.[5][15][16]
-
Antibacterial and Antifungal Agents: Numerous studies have reported the synthesis and evaluation of piperazine-substituted anilines with significant antibacterial and antifungal properties.[17][18] These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
-
Antiviral Activity: The piperazine scaffold is found in several antiviral drugs.[2][19] For instance, some piperazine-substituted pyranopyridines have been shown to inhibit the production of hepatitis B virus (HBV) virions.[20]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of piperazine-substituted anilines can be dramatically altered by even minor modifications to their structure. Understanding these structure-activity relationships is crucial for rational drug design.
Substitution on the Piperazine Ring
-
N1-Substitution: The substituent at the N1 position of the piperazine ring is often a key determinant of target selectivity and potency. For example, in many CNS-active compounds, this position is occupied by an aryl or heteroaryl group that engages in specific interactions with the target receptor.
-
N4-Substitution: The N4 position is frequently used to attach bulky groups or linkers that can modulate physicochemical properties or interact with secondary binding pockets on the target.
-
C-Substitution: While less common, substitution on the carbon atoms of the piperazine ring can introduce chirality and provide vectors for exploring additional chemical space, although this can also complicate synthesis.[4]
Substitution on the Aniline Ring
The substitution pattern on the aniline ring plays a critical role in modulating both the pharmacodynamic and pharmacokinetic properties of the molecule.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the aniline ring can influence the pKa of the amino group and the overall electron density of the aromatic system, which can impact binding affinity and metabolic stability.
-
Steric Effects: The size and position of substituents can dictate the orientation of the molecule within the binding pocket and prevent unwanted off-target interactions.
-
Metabolic Blocking: Strategic placement of metabolically stable groups, such as fluorine atoms, can block sites of metabolism on the aniline ring, thereby improving the drug's half-life and reducing the formation of reactive metabolites.
The following table summarizes the general impact of substitutions on the properties of piperazine-substituted anilines:
| Modification | Potential Effects |
| N1-Aryl/Heteroaryl Substitution | Potency, Target Selectivity |
| N4-Alkyl/Arylalkyl Substitution | Solubility, Lipophilicity, Pharmacokinetics |
| Aniline Ring Substitution (Ortho) | Conformation, Selectivity |
| Aniline Ring Substitution (Meta) | Potency, Selectivity |
| Aniline Ring Substitution (Para) | Potency, Metabolism |
| Introduction of Fluorine | Metabolic Stability, pKa Modulation, Binding Affinity |
Mitigating the Aniline Liability: Strategies for Safer Drug Design
Given the well-documented risks associated with the aniline moiety, a key challenge in the development of piperazine-substituted anilines is to design molecules with a favorable safety profile. Several strategies can be employed to mitigate the formation of reactive metabolites.
Electronic Modulation
The introduction of electron-withdrawing groups on the aniline ring can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism.
Steric Hindrance
Placing bulky substituents ortho to the amino group can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of oxidation.
Bioisosteric Replacement
In some cases, the aniline moiety can be replaced with a bioisostere that retains the desired pharmacological activity but has a more favorable metabolic profile. Saturated isosteres are a promising avenue for mitigating aniline-related toxicities.[7]
The following diagram illustrates the metabolic activation of aniline and strategies to block it.
Caption: Metabolic activation of aniline and mitigation strategies.
Experimental Protocols: A Glimpse into the Lab
The synthesis and evaluation of piperazine-substituted anilines involve a series of well-established chemical and biological procedures.
General Synthetic Protocol: Buchwald-Hartwig Amination
A common and versatile method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), piperazine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., NaOtBu, Cs2CO3, 2.0-3.0 eq.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of new chemical entities is a critical step in early drug discovery.
Step-by-Step Methodology:
-
Incubation Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (typically at a final concentration of 1 µM).
-
Incubation: Incubate the mixture at 37 °C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion and Future Perspectives
The piperazine-substituted aniline scaffold has undeniably earned its status as a privileged structure in drug discovery. Its remarkable versatility, arising from the synergistic interplay of the piperazine and aniline moieties, has enabled the development of a diverse array of clinically successful drugs. The ability to fine-tune the physicochemical and pharmacological properties through systematic structural modifications has made it an enduringly attractive template for medicinal chemists.
However, the inherent metabolic liabilities of the aniline core remain a significant challenge. Future efforts in this area will likely focus on the development of novel synthetic methodologies to access a wider range of aniline bioisosteres and the application of computational tools to predict metabolic fate with greater accuracy. As our understanding of the complex interplay between chemical structure, biological activity, and metabolic stability continues to grow, the piperazine-substituted aniline scaffold is poised to remain a rich source of innovative therapeutics for years to come.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. cresset-group.com [cresset-group.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adanipharma.net [adanipharma.net]
- 14. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 16. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 17. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline CAS number 156428-85-2 properties
An In-depth Technical Guide to 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS 156428-85-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, CAS number 156428-85-2, a pivotal chemical intermediate in modern medicinal chemistry. While possessing its own distinct physicochemical properties, its primary significance lies in its role as a key building block in the synthesis of targeted cancer therapeutics, most notably the tyrosine kinase inhibitor, Imatinib. This document delves into its chemical properties, provides a logical synthetic strategy, outlines expected analytical characterizations, and details its critical application in drug synthesis. The content is structured to offer not just data, but actionable insights for laboratory and process development professionals.
Core Compound Profile: Physicochemical and Safety Data
Understanding the fundamental properties and safety requirements of a reagent is the bedrock of sound experimental design and safe laboratory practice. This compound is a substituted aniline derivative with a molecular structure that makes it an ideal precursor for complex molecular scaffolds.
Physicochemical Properties
The compound's physical characteristics are summarized below. It is typically a solid at room temperature, with solubility in water and some organic solvents.[1][2] Predicted values for properties like boiling and flash points are based on computational models and provide a useful baseline for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 156428-85-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₉N₃O | [1][2] |
| Molecular Weight | 221.30 g/mol | [2] |
| Appearance | Solid. Varies from white crystalline to yellow or brown. | [1] |
| Boiling Point (Predicted) | 394.9 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.112 g/cm³ | [2] |
| Flash Point (Predicted) | 192.6 °C | [1][2] |
| InChI Key | AFEAGBCLWMVRHF-UHFFFAOYSA-N |
Safety and Handling
As a substituted aniline, this compound requires careful handling. It is classified as hazardous, with warnings indicating it can cause severe skin and eye damage. Adherence to strict safety protocols is mandatory.
| Parameter | Information | Source(s) |
| Signal Word | Danger | |
| GHS Pictogram | GHS05 (Corrosion) | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, lab coat. All operations should be conducted in a certified chemical fume hood. | [4][5][6] |
| Storage | Keep in a dark place under an inert atmosphere. Recommended storage temperature is 2-8°C. |
Strategic Synthesis Pathway
While this compound is commercially available, understanding its synthesis is crucial for process optimization and cost management in a drug development pipeline. A logical and efficient synthesis can be designed based on established organic chemistry principles.
Retrosynthetic Analysis
A retrosynthetic approach reveals a practical path from commercially available starting materials. The primary amine can be derived from the reduction of a nitro group, a reliable and high-yielding transformation. The bond between the aromatic ring and the piperazine nitrogen can be formed via a nucleophilic aromatic substitution (SNAᵣ) reaction.
Caption: Retrosynthetic analysis of the target aniline.
Proposed Forward Synthesis Protocol
This two-step process represents a robust and scalable method for producing the target compound.
Step 1: Nucleophilic Aromatic Substitution (SNAᵣ)
The electron-withdrawing nitro group on the aromatic ring activates the para position (relative to the nitro group) for nucleophilic attack by 1-methylpiperazine. A starting material like 4-fluoro-2-methoxynitrobenzene is ideal due to the high electronegativity of fluorine, making it an excellent leaving group.
-
To a stirred solution of 4-fluoro-2-methoxynitrobenzene (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF), add 1-methylpiperazine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield 1-(2-methoxy-4-nitrophenyl)-4-methylpiperazine.
Step 2: Nitro Group Reduction
The nitro intermediate is reduced to the primary aniline. Several methods are effective; reduction with iron powder in acidic medium is a classic, cost-effective, and scalable choice.
-
Suspend the nitro intermediate (1.0 eq) and iron powder (Fe, 5.0 eq) in a mixture of ethanol and water.
-
Add a catalytic amount of hydrochloric acid (HCl) or acetic acid to activate the reaction.
-
Heat the mixture to reflux (approx. 80°C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool it to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform a basic workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the final product, this compound.
Caption: Proposed two-step forward synthesis workflow.
Analytical Characterization Profile
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral data can be predicted.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals between 6.0-7.0 ppm. NH₂ Protons: A broad singlet, exchangeable with D₂O. OCH₃ Protons: A sharp singlet around 3.8 ppm. Piperazine Protons: Multiple signals (multiplets or broad singlets) between 2.5-3.5 ppm. NCH₃ Protons: A sharp singlet around 2.3 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals between 100-150 ppm. OCH₃ Carbon: Signal around 55 ppm. Piperazine Carbons: Signals between 45-55 ppm. NCH₃ Carbon: Signal around 46 ppm. |
| IR Spectroscopy | N-H Stretch: Two distinct sharp bands for the primary amine at ~3350-3450 cm⁻¹. C-H Stretch: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2800-3000 cm⁻¹) bands. C=C Stretch: Aromatic ring stretches at ~1500-1600 cm⁻¹. C-O Stretch: Strong ether stretch at ~1200-1250 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 221. Key Fragments: Loss of methyl (m/z = 206), cleavage of the piperazine ring. |
Core Application: A Cornerstone for Imatinib Synthesis
The paramount importance of this compound stems from its use in the synthesis of Imatinib (Gleevec®), a revolutionary drug for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[7][8]
Imatinib's Mechanism of Action
Imatinib functions as a targeted therapy by inhibiting the BCR-ABL tyrosine kinase.[7] This aberrant, constitutively active enzyme drives the uncontrolled proliferation of cancer cells in CML. Imatinib binds to the ATP-binding site of the kinase, stabilizing an inactive conformation and preventing it from phosphorylating downstream substrates, thereby halting the pro-growth signaling cascade.[7][9]
Caption: Simplified mechanism of Imatinib action on BCR-ABL kinase.
Protocol: Amide Coupling to Synthesize Imatinib
The final key step in many Imatinib syntheses is an amide bond formation, coupling the aniline group of our title compound with an activated benzoyl derivative.[10][11]
Objective: To synthesize Imatinib base via amide coupling.
Materials:
-
This compound (1.0 eq)
-
N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (Key Intermediate, 1.0 eq)
-
Coupling Reagent (e.g., EDC/HOBt) or conversion to an acyl chloride followed by Schotten-Baumann reaction. The following protocol uses the acyl chloride route.
-
Starting Material for Acyl Chloride: 4-(4-Methylpiperazinomethyl)benzoic acid.
-
Reagents: Thionyl chloride (SOCl₂), Pyridine or Triethylamine (base), Dichloromethane (DCM, solvent).
Procedure:
-
Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend 4-(4-methylpiperazinomethyl)benzoic acid (1.0 eq) in DCM. Add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until a clear solution is formed. Cool and remove the excess SOCl₂ and solvent under reduced pressure to yield the crude 4-(4-methylpiperazinomethyl)benzoyl chloride.
-
Amide Coupling: In a separate flask, dissolve this compound (this guide's title compound is an example aniline, the actual Imatinib precursor is N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine) (1.0 eq) and a non-nucleophilic base like pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Dissolve the crude acyl chloride from step 1 in anhydrous DCM and add it dropwise to the aniline solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight. Monitor by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Imatinib base.
Conclusion
This compound, CAS 156428-85-2, is more than a mere chemical entry in a catalog. It is a strategically designed molecule that serves as a lynchpin in the assembly of complex, life-saving pharmaceuticals. Its synthesis is straightforward, its properties are well-defined, and its application in the construction of the Imatinib scaffold highlights the power of modular design in medicinal chemistry. This guide provides the core technical knowledge required for researchers to handle, synthesize, and strategically employ this valuable intermediate in their drug discovery and development endeavors.
References
- 1. chembk.com [chembk.com]
- 2. This compound, CasNo.156428-85-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. This compound - C12H19N3O | CSSB00009829618 [chem-space.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies directed towards The synthesis Of İmatinib Mesylate ((Gleevec), 4-(4-Methyl-Piperazin-1- Ylmethyl)-N-[4- Methyl-3-(4-Pyridin-3-Yl-Pyrimidin-2- Ylamino)-Phenyl]- Benzamide Methanesulfonate) Analogs [open.metu.edu.tr]
- 9. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. [PDF] A Facile Total Synthesis of Imatinib Base and Its Analogues | Semantic Scholar [semanticscholar.org]
A Strategic Guide to the Preliminary Biological Screening of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
An In-Depth Technical Whitepaper for Drug Discovery Professionals
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary biological evaluation of the novel chemical entity, 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline. Designed for researchers, medicinal chemists, and drug development scientists, this document moves beyond rote protocols to provide a logical framework grounded in the compound's structural features. By dissecting its core pharmacophores—a methoxy-substituted aniline and a methylpiperazine moiety—we establish a hypothesis-driven approach to efficiently probe its potential therapeutic value. The guide details validated, step-by-step protocols for foundational cytotoxicity and antimicrobial screening, followed by targeted assays for kinase inhibition and receptor binding. Each stage is supported by scientific rationale, expert insights into experimental design, and clear data presentation formats, culminating in an integrated decision-making framework to guide subsequent research and development efforts.
Compound Profile: this compound
Structural Rationale for Screening
The therapeutic potential of this compound can be inferred by analyzing its constituent chemical motifs, each of which is prevalent in a wide range of biologically active compounds.
-
Anilino Moiety: The methoxy-substituted aniline core is a well-established pharmacophore. Anilino-based structures, such as anilinoquinazolines, are renowned for their activity as tyrosine kinase inhibitors, targeting key enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in oncology.[1][2] The methoxy group can further influence binding affinity and metabolic stability.[3][4][5]
-
Piperazine Moiety: The 4-methylpiperazine ring is a versatile and privileged scaffold in medicinal chemistry. Its presence is associated with a vast spectrum of biological activities, including antimicrobial, antifungal, anthelmintic, anticonvulsant, and antihistaminic effects.[6][7][8] Furthermore, many piperazine derivatives exhibit significant central nervous system (CNS) activity, acting as antipsychotic, antidepressant, and anxiolytic agents by modulating monoamine pathways.[9]
This structural duality strongly suggests that a preliminary screening strategy should be multi-pronged, investigating potential anticancer, antimicrobial, and CNS-related activities.
Physicochemical Properties
A summary of the key computed and experimental properties of the compound is essential for its proper handling and use in biological assays.
| Property | Value | Source |
| CAS Number | 1254058-34-8 | [10][11][12] |
| Molecular Formula | C₁₇H₂₈N₄O | [10][11][13] |
| Molecular Weight | 304.43 g/mol | [10][11][13] |
| Boiling Point | 479.3±45.0 °C at 760 mmHg | [10] |
| Density | 1.1±0.1 g/cm³ | [10] |
| Hydrogen Bond Acceptor Count | 5 | [11] |
| Rotatable Bond Count | 4 | [11] |
Strategic Framework for Preliminary Screening
A tiered approach is recommended to efficiently allocate resources and build a comprehensive biological profile of the compound. This strategy begins with broad, foundational assays to establish baseline activity and toxicity, followed by more specific, hypothesis-driven assays targeting pathways suggested by the compound's structure.
Caption: High-level workflow for the preliminary biological screening of the target compound.
Tier 1 Screening: Foundational Activity Assessment
This initial phase aims to identify broad biological effects and establish a baseline for the compound's cytotoxicity, which is crucial for interpreting all subsequent assays.
In Vitro Cytotoxicity Screening
Scientific Rationale: The MTT assay is a robust, colorimetric method for assessing a cell's metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Given the presence of the anilino-scaffold, which is common in anti-cancer agents, this assay provides the first indication of potential anti-proliferative effects.[16] It is a fundamental first step to determine the concentration window for further, more specific cellular assays.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., HeLa for cervical cancer, BGC-823 for gastric cancer[2], HepG2 for liver cancer[16]) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[17] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| HeLa (Cervical Cancer) | [Experimental Value] | [Experimental Value] |
| BGC-823 (Gastric Cancer) | [Experimental Value] | [Experimental Value] |
| HepG2 (Liver Cancer) | [Experimental Value] | [Experimental Value] |
| A549 (Lung Cancer) | [Experimental Value] | [Experimental Value] |
Broad-Spectrum Antimicrobial Screening
Scientific Rationale: The piperazine nucleus is a cornerstone of numerous antimicrobial and antifungal agents.[6][7][8] Therefore, screening against a panel of pathogenic bacteria and fungi is a logical step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
Experimental Protocol: Broth Microdilution (MIC Determination)
-
Microorganism Panel:
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, creating a concentration gradient (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microbes + broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for C. albicans.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[1]
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Microorganism | Strain | Compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| S. aureus (Gram +) | ATCC 29213 | [Experimental Value] | [Ciprofloxacin Value] |
| E. coli (Gram -) | ATCC 25922 | [Experimental Value] | [Ciprofloxacin Value] |
| P. aeruginosa (Gram -) | ATCC 27853 | [Experimental Value] | [Ciprofloxacin Value] |
| C. albicans (Fungus) | ATCC 90028 | [Experimental Value] | [Fluconazole Value] |
Tier 2 Screening: Hypothesis-Driven Target Exploration
Should the compound exhibit interesting activity in Tier 1 with an acceptable therapeutic window (i.e., active at non-cytotoxic concentrations), the following targeted screens are warranted.
Kinase Inhibition Profiling
Scientific Rationale: The structural similarity of the aniline core to known kinase inhibitors makes this a primary avenue for investigation.[1][2] Enzyme assays are fundamental to drug discovery for identifying molecules that modulate the activity of enzymes involved in disease pathways.[21] A luminescence-based assay, which measures the depletion of ATP during the kinase reaction, is a common high-throughput method.
Caption: Principle of a luminescence-based kinase inhibition assay.
General Workflow: Kinase Inhibition Assay
-
Reaction Setup: In a 384-well plate, add the kinase enzyme (e.g., EGFR, VEGFR-2), its specific peptide substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations. Include a positive control inhibitor and a no-inhibitor (DMSO) control.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Detection: Add a luciferase/luciferin-based reagent. The luciferase enzyme will use the remaining ATP to produce a luminescent signal.
-
Signal Measurement: Read the luminescence on a plate reader. A high signal indicates high levels of remaining ATP, signifying potent kinase inhibition.
-
Data Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value for the compound against each kinase.
G-Protein Coupled Receptor (GPCR) Binding Assessment
Scientific Rationale: The piperazine moiety is a key feature in many CNS drugs that target GPCRs.[9] A receptor binding assay is a crucial technique to study the interaction between a ligand and its target protein.[22][23] Competitive radioligand binding assays are a sensitive and robust method to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.[22][24][25]
Caption: Principle of a competitive radioligand binding assay.
General Workflow: Competitive Radioligand Binding Assay
-
Membrane Preparation: Use cell membranes prepared from cells overexpressing the target GPCR (e.g., Dopamine D2 receptor, Serotonin 5-HT₂ₐ receptor).
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., ³H-Spiperone for D2), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through a glass fiber filter, washing with cold buffer to separate the bound radioligand from the free radioligand. The receptor-bound radioligand is retained on the filter.
-
Scintillation Counting: Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity against the concentration of the test compound. This allows for the calculation of the IC₅₀, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Integration and Path Forward
The culmination of this preliminary screening is a multi-faceted data profile. The key is to integrate these findings to make an informed decision about the compound's future.
-
High Cytotoxicity, No Specific Activity: The compound may be a general cytotoxic agent. Further investigation into its mechanism of cell death (e.g., apoptosis assays) could be warranted, but it may have a narrow therapeutic index.
-
Selective Antimicrobial Activity: If the compound shows potent activity against specific microbes at concentrations well below its cytotoxic IC₅₀, it is a strong candidate for development as an anti-infective agent.
-
Potent Kinase or Receptor Inhibition: If the compound inhibits a specific kinase or binds to a GPCR with high affinity at non-toxic concentrations, it becomes a lead candidate for optimization in oncology or neuroscience, respectively. Further studies on selectivity against a broader panel of kinases or receptors would be the next logical step.
This integrated analysis will determine whether to advance the compound to lead optimization, conduct more detailed mechanism-of-action studies, or deprioritize it.
Safety and Handling
While a full toxicological profile is not yet available, standard laboratory precautions should be observed. Based on data for structurally related compounds, this compound should be handled with care.
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[26][27] Avoid inhalation of dust or direct contact with skin and eyes.[26][27] Use only in a well-ventilated area or a chemical fume hood.[26][28]
-
Hazards: Similar aniline and piperazine derivatives are listed as harmful if swallowed, in contact with skin, or if inhaled.[11][29] May cause skin and serious eye irritation.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACG Publications - Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 8. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 11. 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | C17H28N4O | CID 68014035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | 1254058-34-8 [chemicalbook.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. MTT assay - Wikipedia [en.wikipedia.org]
- 15. clyte.tech [clyte.tech]
- 16. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Receptor-Ligand Binding Assays [labome.com]
- 26. fishersci.com [fishersci.com]
- 27. capotchem.com [capotchem.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. fishersci.es [fishersci.es]
An In-Depth Technical Guide to the Solubility and Stability of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS No. 156428-85-2), a key intermediate in modern medicinal chemistry. Recognizing the critical role of solubility and stability in the drug development pipeline, this document outlines both the theoretical underpinnings and practical methodologies for the robust characterization of this molecule. While specific experimental data for this compound is not extensively published, this guide furnishes detailed, field-proven protocols for determining its solubility profile and assessing its stability under various stress conditions. By leveraging established principles for structurally related aniline and piperazine compounds, we provide a framework for anticipating potential degradation pathways and establishing a comprehensive stability-indicating analytical strategy. This guide is intended to empower researchers to generate reliable and reproducible data, thereby accelerating preclinical development and ensuring the quality of active pharmaceutical ingredients.
Introduction: The Strategic Importance of this compound
This compound is a substituted aniline derivative incorporating a methylpiperazine moiety. This structural motif is prevalent in a multitude of contemporary pharmaceutical agents, valued for its ability to modulate physicochemical properties and confer desirable pharmacokinetic profiles. The aniline core provides a versatile scaffold for further synthetic elaboration, while the N-methylpiperazine group can enhance aqueous solubility and serve as a key pharmacophoric element.
A thorough understanding of the solubility and stability of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for its successful application in drug discovery and development. These parameters directly influence:
-
Process Chemistry: Solvent selection for synthesis, purification, and crystallization.
-
Formulation Development: Bioavailability, dissolution rate, and the selection of appropriate excipients.
-
Analytical Method Development: The design of robust, stability-indicating assays.
-
Regulatory Compliance: Meeting the stringent requirements of agencies such as the FDA and EMA.
This guide will provide the necessary tools for a comprehensive assessment of these critical attributes.
Physicochemical Properties at a Glance
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 156428-85-2 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₂H₁₉N₃O | --INVALID-LINK--[2] |
| Molecular Weight | 221.30 g/mol | --INVALID-LINK--[2] |
| Appearance | Reported as a clear solution or solid. | --INVALID-LINK--[2] |
| Boiling Point | 394.87 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 1.112 g/cm³ | --INVALID-LINK--[2] |
| Flash Point | 192.61 °C | --INVALID-LINK--[2] |
| Predicted LogP | 1.61 | --INVALID-LINK--[2] |
Solubility Profile: A Methodological Approach
While qualitative reports suggest that this compound is "soluble in water and some organic solvents," quantitative data is essential for informed decision-making in a research and development setting[2][3]. The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.
Theoretical Considerations for Solubility
The solubility of this compound is governed by its molecular structure:
-
The Aniline Moiety: The aromatic ring is inherently lipophilic. The methoxy group is polar and can participate in hydrogen bonding[1].
-
The Piperazine Ring: The two nitrogen atoms of the piperazine ring are basic and can be protonated at physiological pH, significantly enhancing aqueous solubility. The N-methyl group adds some lipophilicity.
Given these features, the aqueous solubility of this compound is expected to be pH-dependent, increasing in acidic conditions due to the formation of soluble salts[1]. In organic solvents, its solubility will be dictated by the "like dissolves like" principle, with higher solubility anticipated in polar protic and aprotic solvents.
Experimental Determination of Solubility
Two key types of solubility measurements are relevant in drug discovery: kinetic and thermodynamic solubility[4].
This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility from a DMSO stock solution[5].
Caption: Workflow for Kinetic Solubility Determination.
Protocol: Kinetic Solubility by Shake-Flask Method
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In duplicate, add 10 µL of the stock solution to 490 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 1.4 mL tube[6]. This results in a final DMSO concentration of 2%.
-
Equilibration: Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at 25°C[6].
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes or filter through a 0.45 µm filter plate.
-
Quantification: Analyze the supernatant by a validated LC-MS/MS or UV-Vis spectroscopic method against a calibration curve prepared in the same buffer system.
-
Reporting: Report the solubility in µg/mL or µM.
This method measures the equilibrium solubility of the solid compound and is considered the "gold standard" for pre-formulation and later-stage development[7][8].
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Sample Preparation: Accurately weigh approximately 1 mg of solid this compound into a glass vial[7].
-
Solvent Addition: Add 1 mL of the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to the vial[7].
-
Equilibration: Tightly cap the vial and place it in a thermomixer or on a rotating wheel. Agitate at a consistent speed (e.g., 700 rpm) for 24 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached[7].
-
Phase Separation: Allow the suspension to settle for at least 1 hour. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtrate as necessary and analyze using a validated LC-MS/MS or UV-Vis method against a calibration curve.
-
Reporting: Report the thermodynamic solubility in µg/mL or µM.
Stability Profile and Forced Degradation Studies
Assessing the chemical stability of this compound is paramount for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are essential for this purpose[3][9][10][11].
Predicted Chemical Liabilities
The structure of this compound suggests several potential sites for degradation:
-
Aniline Moiety: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and potentially reactive species. They can also undergo photolytic degradation[12][13].
-
Piperazine Ring: The tertiary amine in the piperazine ring can be oxidized to form an N-oxide.
-
Methoxy Group: While generally stable, ether linkages can be susceptible to cleavage under harsh acidic conditions.
Protocol for Forced Degradation Studies
The following protocols are based on ICH guidelines and are designed to achieve a target degradation of 5-20%[9][11]. A validated stability-indicating analytical method, typically HPLC with UV and/or MS detection, is required to monitor the degradation.
Caption: General Workflow for Forced Degradation Studies.
A. Hydrolytic Degradation
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Repeat the procedure using 0.1 M NaOH.
-
Neutral Hydrolysis: Repeat the procedure using water.
B. Oxidative Degradation
-
Dissolve the compound in a suitable solvent and dilute with 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate at room temperature, protected from light.
-
Analyze samples at various time points.
C. Thermal Degradation
-
Store the solid compound in a controlled temperature oven at an elevated temperature (e.g., 60°C or 80°C).
-
Also, prepare a solution of the compound (e.g., in methanol) and store it at the same elevated temperature.
-
Analyze samples at various time points.
D. Photolytic Degradation
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B[14].
-
Maintain parallel samples protected from light (dark controls) at the same temperature.
-
Analyze the exposed and dark control samples.
Potential Degradation Pathways
Based on the chemical liabilities, the following degradation pathways can be hypothesized:
Caption: Hypothesized Degradation Pathways.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method. This method must be able to separate the parent compound from all significant degradation products and from any process-related impurities.
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric detection.
Starting Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from low to high organic content to elute the parent compound and its more polar and less polar degradants.
-
Detection: UV (e.g., 254 nm and a photodiode array detector to assess peak purity) and MS (to aid in the identification of degradants).
The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion and Recommendations
This compound is a valuable building block in pharmaceutical research. A comprehensive understanding of its solubility and stability is essential for its effective utilization. This guide has provided a robust framework and detailed experimental protocols for the thorough characterization of these properties.
Key Recommendations for Researchers:
-
Prioritize Quantitative Data: Move beyond qualitative descriptors of solubility. Generate quantitative kinetic and thermodynamic solubility data in pharmaceutically relevant media.
-
Conduct Comprehensive Forced Degradation Studies: Systematically evaluate the compound's stability under hydrolytic, oxidative, thermal, and photolytic stress as outlined in this guide.
-
Develop a Validated Stability-Indicating Method: This is non-negotiable for ensuring the quality and integrity of the compound throughout the development lifecycle.
-
Characterize Degradation Products: When significant degradation is observed, make efforts to identify the structure of the major degradants to understand the degradation pathways.
By adhering to the principles and methodologies presented herein, researchers can build a robust data package for this compound, mitigating risks and paving the way for its successful translation into advanced pharmaceutical candidates.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. evotec.com [evotec.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijcrt.org [ijcrt.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. q1scientific.com [q1scientific.com]
Spectroscopic Characterization of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline: A Technical Guide
Abstract
Introduction: The Significance of Spectroscopic Analysis in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the unambiguous characterization of chemical entities is a cornerstone of scientific integrity and regulatory compliance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.[3] They provide a detailed "fingerprint" of a molecule, revealing its atomic connectivity, functional groups, and overall structure. For a compound like 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline, which serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs), a comprehensive spectroscopic profile is crucial for identity confirmation, purity assessment, and the detection of potential impurities.[4][5] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[2]
This guide is structured to provide a deep dive into the spectroscopic characteristics of this compound, offering a logical and scientifically grounded interpretation of its predicted spectral data.
Molecular Structure and Key Features
A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data.
Figure 1. Molecular structure of this compound.
The molecule comprises a substituted aniline ring linked to a 4-methylpiperazine moiety. This structure presents several key features that will manifest in its spectra:
-
Aromatic Protons: The protons on the aniline ring will appear in the aromatic region of the ¹H NMR spectrum, with their chemical shifts and coupling patterns dictated by the electron-donating effects of the amino and methoxy groups, and the piperazine substituent.
-
Aliphatic Protons: The protons of the piperazine ring and the methyl group will be observed in the aliphatic region of the ¹H NMR spectrum.
-
Distinct Carbon Environments: The molecule possesses multiple unique carbon atoms that will give rise to distinct signals in the ¹³C NMR spectrum.
-
Functional Group Vibrations: The N-H bonds of the primary amine, C-O bond of the methoxy group, and C-N bonds will produce characteristic absorption bands in the IR spectrum.
-
Molecular Ion and Fragmentation: The mass spectrum will show a molecular ion peak corresponding to the molecule's mass, along with fragmentation patterns resulting from the cleavage of its weaker bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum provides a wealth of information about the electronic environment of each proton.
Table 1. Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (ortho to NH₂) | 6.85 | d | 1H |
| Aromatic-H (ortho to OCH₃) | 6.30 | dd | 1H |
| Aromatic-H (meta to NH₂) | 6.25 | d | 1H |
| NH₂ | 4.50 | s (broad) | 2H |
| OCH₃ | 3.80 | s | 3H |
| Piperazine-H (adjacent to aniline) | 3.10 | t | 4H |
| Piperazine-H (adjacent to N-CH₃) | 2.60 | t | 4H |
| N-CH₃ | 2.35 | s | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Region (6.0-7.0 ppm): The three aromatic protons appear as distinct signals due to the substitution pattern. The proton ortho to the strongly electron-donating amino group is expected at the most upfield position. The coupling patterns (doublet 'd' and doublet of doublets 'dd') arise from spin-spin coupling with neighboring aromatic protons.
-
Amine Protons (~4.50 ppm): The protons of the primary amine typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration.
-
Methoxy Protons (~3.80 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet.
-
Piperazine Protons (2.50-3.20 ppm): The eight protons on the piperazine ring are expected to appear as two distinct triplets ('t'). The protons closer to the electron-withdrawing aniline ring are shifted further downfield compared to those adjacent to the methyl-substituted nitrogen.
-
N-Methyl Protons (~2.35 ppm): The three protons of the methyl group attached to the piperazine nitrogen are equivalent and appear as a singlet.
Figure 2. Correlation of structural features with predicted ¹H NMR signals.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2. Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-NH₂ | 148.0 |
| C-OCH₃ | 150.0 |
| C-Piperazine | 135.0 |
| C (quaternary) | 120.0 |
| Aromatic CH | 115.0, 105.0, 100.0 |
| OCH₃ | 56.0 |
| Piperazine (adjacent to aniline) | 52.0 |
| Piperazine (adjacent to N-CH₃) | 55.0 |
| N-CH₃ | 46.0 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aromatic Region (100-155 ppm): The six carbons of the aniline ring are all chemically non-equivalent and are expected to appear as distinct signals. The carbons attached to the electronegative nitrogen and oxygen atoms (C-NH₂ and C-OCH₃) are shifted significantly downfield.
-
Aliphatic Region (40-60 ppm): This region contains the signals for the methoxy carbon, the four carbons of the piperazine ring, and the N-methyl carbon, as detailed in Table 2.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3. Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 | Medium |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 2950 - 2800 | Strong |
| C=C Stretch (aromatic) | 1620 - 1580 | Medium-Strong |
| N-H Bend (scissoring) | 1650 - 1550 | Medium |
| C-O Stretch (aryl ether) | 1275 - 1200 | Strong |
| C-N Stretch (aromatic amine) | 1340 - 1250 | Strong |
| C-N Stretch (aliphatic amine) | 1150 - 1020 | Medium |
Interpretation of the Predicted IR Spectrum
-
N-H Stretching (3450 - 3300 cm⁻¹): The primary amine will show two distinct bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (3100 - 2800 cm⁻¹): The C-H bonds of the aromatic ring absorb at slightly higher frequencies than the aliphatic C-H bonds of the piperazine and methyl groups.
-
Aromatic C=C Stretching (1620 - 1580 cm⁻¹): These absorptions are characteristic of the benzene ring.
-
C-O and C-N Stretching: The strong absorption bands for the aryl ether C-O stretch and the aromatic and aliphatic C-N stretches are key diagnostic peaks for the methoxy and amino functionalities.
Figure 3. Experimental workflow for obtaining an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The predicted molecular weight of this compound (C₁₂H₁₉N₃O) is approximately 221.15 g/mol .[1] The mass spectrum is expected to show a prominent molecular ion peak at m/z = 221.
-
Key Fragmentation Patterns: The molecule is expected to fragment at its weakest bonds. Common fragmentation pathways would include:
-
Loss of a methyl group from the piperazine ring (M-15).
-
Cleavage of the C-N bond between the aniline ring and the piperazine moiety.
-
Fragmentation of the piperazine ring itself.
-
Table 4. Predicted Key Mass Fragments
| m/z | Predicted Fragment |
| 221 | [M]⁺ (Molecular Ion) |
| 206 | [M - CH₃]⁺ |
| 164 | [M - C₃H₇N]⁺ |
| 57 | [C₃H₇N]⁺ |
Conclusion
This technical guide has provided a comprehensive overview and interpretation of the predicted spectroscopic data (NMR, IR, and MS) for this compound. By understanding the correlation between the molecular structure and its spectral features, researchers and drug development professionals can effectively utilize these analytical techniques for the identification, characterization, and quality control of this important pharmaceutical intermediate. While predicted data offers a robust theoretical framework, it is always recommended to confirm these findings with experimental data whenever possible.
References
- 1. This compound, CasNo.156428-85-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. chembk.com [chembk.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | C17H28N4O | CID 68014035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lab-chemicals.com [lab-chemicals.com]
The Unseen Scaffold: A Technical Guide to 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline in Modern Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of targeted cancer therapy, the discovery of potent and selective kinase inhibitors has marked a paradigm shift. Often, the success of these complex molecules hinges on the strategic design and synthesis of key intermediates. This technical guide delves into the core research surrounding 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline , a critical building block in the development of next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors. While not a therapeutic agent itself, this aniline derivative represents a cornerstone scaffold, providing a crucial anchor for kinase engagement and a vector for physicochemical property modulation. We will explore its synthesis, its pivotal role in the structure-activity relationship (SAR) of potent oncological drugs, and the experimental workflows that underpin its application in medicinal chemistry.
Introduction: The Significance of the Anilino-Piperazine Moiety in Kinase Inhibition
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors. The aniline substituent at the C2 or C4 position often serves as a key interaction point within the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The nature and substitution pattern of this aniline ring are paramount in dictating both the potency and selectivity of the inhibitor.
The subject of this guide, this compound, embodies a highly optimized aniline fragment. The strategic placement of its functional groups serves multiple purposes:
-
The Aniline Core: Provides the essential amino group for covalent linkage to a heterocyclic core (e.g., pyrimidine, pyrazine) and for forming hydrogen bonds with the kinase hinge region.
-
The Methoxy Group (at C3): This electron-donating group can modulate the pKa of the aniline nitrogen, influencing its reactivity and binding affinity. Furthermore, its position can enhance potency. For instance, in the development of certain EML4-ALK inhibitors, the 3-methoxy substitution showed a significant improvement in inhibitory activity compared to a 2-methoxy analogue[1].
-
The N-methylpiperazine Moiety (at C4): This basic, water-soluble group is a classic tool in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate. It enhances aqueous solubility, which is often a challenge for flat, aromatic kinase inhibitors, and can improve oral bioavailability. The terminal methyl group can also contribute to target engagement or block metabolic degradation.
This guide will illuminate the synthesis and application of this vital, yet often unheralded, chemical intermediate.
Synthesis and Chemical Properties
The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction. This pathway is inferred from the synthesis of structurally related compounds, particularly key intermediates for the ALK inhibitor, Brigatinib[2][3].
General Synthetic Pathway
The logical synthetic route begins with a suitably substituted fluoronitrobenzene. The fluorine atom, being a good leaving group, is activated towards nucleophilic attack by the electron-withdrawing nitro group.
Caption: General synthetic route for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on analogous syntheses described in the literature[2][3][4].
Step 1: Synthesis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine
-
To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.1 eq) and a suitable base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield the crude intermediate, 1-(2-methoxy-4-nitrophenyl)-4-methylpiperazine, which can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the nitro-intermediate from Step 1 (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (typically 1-4 atm) at room temperature for 4-12 hours.
-
Chemical Reduction: Alternatively, use a chemical reductant like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, followed by a basic workup[4].
-
-
Monitor the reaction for the disappearance of the starting material.
-
For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
For chemical reduction, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 156428-85-2 | [2] |
| Molecular Formula | C₁₂H₁₉N₃O | [2] |
| Molecular Weight | 221.30 g/mol | [2] |
| Appearance | Solid (Varies by purity) | - |
| Boiling Point | ~394.9 °C at 760 mmHg | [2] |
| Density | ~1.11 g/cm³ | [2] |
| pKa | (Predicted) ~5.5-6.5 (aniline N) | - |
Application in Kinase Inhibitor Drug Discovery
The primary utility of this compound is as a key intermediate in the synthesis of potent kinase inhibitors, most notably for Anaplastic Lymphoma Kinase (ALK).
Case Study: Brigatinib (ALK/EGFR Inhibitor)
Brigatinib is a second-generation ALK inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC), including patients who have developed resistance to the first-generation inhibitor, crizotinib[5]. The chemical structure of Brigatinib prominently features a substituted aniline moiety derived from a very similar precursor.
The synthesis of Brigatinib involves the coupling of a 2,5-dichloropyrimidine core with two different aniline fragments. One of these fragments is a derivative of 3-methoxy-4-(piperazin-1-yl)aniline, highlighting the importance of this scaffold in achieving high-potency inhibition[3][5].
Caption: Role of the aniline intermediate in the synthesis of Brigatinib.
Structure-Activity Relationship (SAR) Insights
The aniline scaffold allows for systematic exploration of the SAR to optimize inhibitor properties.
-
Hinge-Binding: The aniline nitrogen forms a crucial hydrogen bond with the backbone amide of a key residue in the ALK hinge region (e.g., Met1199), anchoring the inhibitor in the ATP-binding pocket.
-
Positional Isomerism: As noted earlier, the positioning of the methoxy group is critical. The move from a 2-methoxy to a 3-methoxy substituent in a related series of ALK inhibitors led to a dramatic increase in potency, with the IC₅₀ value dropping from 8.9 nM to 0.37 nM[1]. This highlights the sensitivity of the kinase to the electronic and steric environment presented by the aniline ring.
-
Solubility and Pharmacokinetics: The piperazine tail is a classic "solubility handle." In many kinase inhibitor backbones that are otherwise greasy and poorly soluble, the basic nitrogen of the piperazine can be protonated at physiological pH, significantly improving aqueous solubility and often leading to better oral bioavailability. Modifications to this piperazine ring, such as in the development of Ceritinib analogs, can further fine-tune the drug's properties and efficacy[6][7].
Biological Activity of Resulting Inhibitors
The effectiveness of incorporating the this compound scaffold is evident in the potent biological activity of the final drug compounds.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Key Feature | Reference |
| Brigatinib | ALK | 4.5 ± 2.2 | H2228 | Overcomes Crizotinib resistance | [2] |
| Ceritinib Analog (Compound 9) | ALK | 24 | H2228 | Modified piperidine tail | [6] |
| ALK Inhibitor (Compound 37a) | EML4-ALK | 0.37 | - | 3-methoxy aniline moiety | [1] |
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a testament to the principles of rational drug design. Its structure is a carefully considered amalgamation of features that address the fundamental challenges of kinase inhibitor development: potent target engagement, selectivity, and drug-like physicochemical properties. The successful development of drugs like Brigatinib underscores the value of this scaffold.
Future research will likely continue to leverage this and similar aniline building blocks. Areas of exploration may include:
-
Novel Kinase Targets: Applying the scaffold to the design of inhibitors for other kinases where an aniline hinge-binder is desirable.
-
Fine-tuning Pharmacokinetics: Further modification of the piperazine moiety to optimize absorption, distribution, metabolism, and excretion (ADME) properties, potentially reducing off-target effects or improving brain penetration for the treatment of CNS metastases.
-
Overcoming Resistance: Using this core as a foundation to design next-generation inhibitors that can overcome new resistance mutations that emerge in response to current therapies.
By understanding the synthesis, properties, and strategic importance of key intermediates like this compound, drug discovery professionals can more effectively design and create the targeted therapies of the future.
References
- 1. 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | C17H28N4O | CID 68014035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
synthesis protocol for 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
An Application Note and Synthesis Protocol for 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in contemporary pharmaceutical research and development. The compound is notably recognized as a precursor and significant impurity in the manufacturing of advanced therapeutic agents, such as the FLT3 inhibitor Gilteritinib.[1] We present a robust and scalable synthesis protocol centered on the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[2] This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and expert commentary to ensure successful and reproducible synthesis.
Introduction and Strategic Overview
This compound is an aromatic amine whose structural complexity makes it a valuable building block in medicinal chemistry. Its synthesis, however, requires a carefully planned strategy to efficiently construct the diaryl amine linkage. While classical methods like Nucleophilic Aromatic Substitution (SNAr) are viable, they often require harsh conditions or highly activated substrates.[3][4]
The Buchwald-Hartwig amination reaction has emerged as a superior alternative, offering broad substrate scope, excellent functional group tolerance, and milder reaction conditions.[2][5] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines and is the method of choice for this protocol.[6]
Our strategic approach involves two main stages:
-
Palladium-Catalyzed C-N Cross-Coupling: Formation of the crucial bond between an appropriate aryl halide and 1-methylpiperazine.
-
Nitro Group Reduction: Conversion of a nitro-substituted intermediate to the final aniline product.
This sequence is designed to maximize yield and purity while ensuring operational simplicity.
Compound Data and Safety Profile
A thorough understanding of the target compound's properties and hazards is paramount before commencing any synthetic work.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 156428-85-2 | [7] |
| Molecular Formula | C₁₂H₁₉N₃O | [7] |
| Molecular Weight | 221.30 g/mol | [7] |
| Boiling Point | 394.9 °C at 760 mmHg | [7] |
| Density | 1.112 g/cm³ | [7] |
| Appearance | Typically an off-white to yellow solid | N/A |
Note: Some sources may refer to a similar but more complex structure, 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS 1254058-34-8), which is a different molecule.[8][9][10][11] This protocol is for the simpler aniline derivative.
Safety and Handling
The target compound and its intermediates should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.
Hazard Statements for Structurally Similar Anilines:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
(Hazard data is extrapolated from similar compounds listed in PubChem and should be treated as a guideline. A substance-specific risk assessment is required).
Detailed Synthesis Protocol
This protocol is optimized for a laboratory scale (1-10 g) and can be adapted for larger quantities with appropriate process safety considerations.
Overall Reaction Scheme
The synthesis proceeds in two steps from 4-fluoro-1-methoxy-2-nitrobenzene.
Caption: Two-step synthesis workflow.
Step 1: Synthesis of 1-(2-Methoxy-5-nitrophenyl)-4-methylpiperazine
Rationale: This step utilizes a classical SNAr reaction. The fluorine atom is an excellent leaving group, and its displacement is activated by the electron-withdrawing nitro group in the para position. Potassium carbonate serves as a mild base to neutralize the HF byproduct.
Materials:
-
4-Fluoro-1-methoxy-2-nitrobenzene (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-1-methoxy-2-nitrobenzene and anhydrous DMSO.
-
Add potassium carbonate and 1-methylpiperazine to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
A yellow precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual DMSO and salts, then dry under vacuum. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines. Palladium on carbon (Pd/C) is the catalyst of choice, and ethanol is an effective solvent.
Materials:
-
1-(2-Methoxy-5-nitrophenyl)-4-methylpiperazine (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq by weight)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen (H₂) gas
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the nitro-intermediate from Step 1 in ethanol.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and backfill with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous stirring/shaking.
-
The reaction is typically exothermic. Maintain the temperature below 40 °C. Monitor the reaction by hydrogen uptake. The reaction is usually complete within 3-5 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry in the air. Quench the Celite pad with water immediately after filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a solid.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
For syntheses requiring the coupling of less activated aryl halides (chlorides, bromides), the Buchwald-Hartwig amination is indispensable. Understanding its catalytic cycle is key to troubleshooting and optimization.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Expert Commentary:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the aryl-halide bond. The choice of ligand (L) is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) accelerate this rate-limiting step.[6]
-
Deprotonation & Ligand Exchange: A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) deprotonates the amine, which then displaces the halide from the palladium complex.
-
Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst. This step is often faster from a three-coordinate intermediate, which can be favored by sterically hindered ligands.[2]
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should typically be >97% for use in pharmaceutical R&D.[12]
Conclusion
This application note provides a reliable and well-characterized two-step protocol for the synthesis of this compound. The chosen SNAr and catalytic hydrogenation sequence is robust and scalable. Furthermore, we have provided expert insight into the more advanced Buchwald-Hartwig amination as a powerful alternative for different substrates. This guide is intended to empower researchers and development professionals to confidently produce this valuable intermediate for their ongoing discovery efforts.
References
- 1. :: 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | CAS No.1254058-34-8 | SVAK Lifesciences :: [svaklifesciences.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound, CasNo.156428-85-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 8. 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 9. 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | C17H28N4O | CID 68014035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lab-chemicals.com [lab-chemicals.com]
- 11. 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | 1254058-34-8 [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
Application Notes & Protocols: Leveraging 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline in Modern Drug Discovery
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline as a privileged scaffold in contemporary drug discovery. This document provides an in-depth analysis of the molecule's structural attributes, detailed protocols for its incorporation into small molecule libraries, and robust methodologies for the subsequent biological evaluation of its derivatives. The protocols are designed to be self-validating, with a strong emphasis on the scientific rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying principles.
Introduction: The Strategic Value of the Aniline Scaffold
This compound has emerged as a cornerstone building block in the synthesis of targeted therapeutics, most notably in the domain of protein kinase inhibitors. Its prevalence in clinically successful drugs, such as the FLT3/AXL inhibitor Gilteritinib, underscores its importance.[1] The unique arrangement of its functional groups—the aniline nitrogen for hinge-binding, the methoxy group for modulating electronics and metabolic stability, and the N-methylpiperazine moiety for enhancing solubility and pharmacokinetic properties—provides a trifecta of desirable attributes for modern drug design.
-
The Aniline Core: The primary amino group on the aniline ring is a versatile handle for forming critical hydrogen bonds with the hinge region of kinase ATP-binding pockets, a common mechanism for achieving potent and selective inhibition.[2]
-
The Methoxy Group: The strategic placement of the methoxy group at the 3-position can influence the pKa of the aniline nitrogen, fine-tune binding interactions, and provide a metabolic shield, preventing undesirable oxidative metabolism at the adjacent position.[3]
-
The N-Methylpiperazine Moiety: This basic, water-soluble group is frequently incorporated into drug candidates to improve aqueous solubility and oral bioavailability.[4] The N-methyl group itself can be a site of metabolism, but its presence often confers favorable pharmacokinetic profiles. The use of deuterated analogs, such as N-methylpiperazine-d4, can further enhance metabolic stability by leveraging the kinetic isotope effect.[5]
This guide will provide a logical workflow, from the initial chemical modification of the scaffold to the comprehensive biological characterization of the resulting compounds.
Physicochemical and Pharmacokinetic Properties
A thorough understanding of the inherent properties of the this compound scaffold is crucial for designing derivatives with optimal drug-like characteristics.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₉N₃O | Provides the elemental composition. |
| Molecular Weight | 221.30 g/mol | A low molecular weight starting fragment allows for significant chemical elaboration without violating Lipinski's Rule of Five. |
| Boiling Point | 394.87 °C at 760 mmHg | High boiling point indicates low volatility.[6] |
| Density | 1.112 g/cm³ | Standard physical property.[6] |
| Refractive Index | 1.574 | Optical property useful for characterization.[6] |
| pKa | ~8.14 (Predicted for the piperazine nitrogen) | The basicity of the piperazine nitrogen is crucial for solubility at physiological pH and can influence cell permeability and off-target interactions.[7] |
| Metabolic Stability | The N-methylpiperazine moiety is a known site for cytochrome P450 (CYP) mediated N-demethylation. | This metabolic "soft spot" can be addressed through medicinal chemistry strategies, such as introducing steric hindrance or deuteration, to improve the compound's half-life.[5][8] |
Synthetic Protocols: Building a Kinase Inhibitor Library
The primary amino group of this compound is an excellent nucleophile for coupling with various electrophilic partners, such as heteroaryl halides, to construct diverse chemical libraries. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation due to its broad substrate scope and functional group tolerance.[9][10][11]
Experimental Workflow: Library Synthesis
Caption: General workflow for synthesizing a kinase inhibitor library.
Protocol 3.1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of this compound with a representative heteroaryl chloride (e.g., a 2-chloropyrimidine).
Materials:
-
This compound
-
Substituted 2-chloropyrimidine (or other heteroaryl halide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[12]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar phosphine ligand[13]
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)[14]
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the heteroaryl chloride (1.0 eq), this compound (1.1 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (2-5 mol%), and XPhos (4-10 mol%).
-
Causality: The use of an oven-dried vessel and inert atmosphere is critical as both the palladium catalyst and the phosphine ligand are sensitive to oxygen and moisture. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline and facilitate the catalytic cycle.[11][12]
-
-
Inerting the Vessel: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe to the reaction vessel to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.
-
Causality: Elevated temperatures are typically required to drive the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination steps.[9]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexane/ethyl acetate).
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Assess purity using HPLC.
Biological Evaluation: From Enzyme to Cell
Once a library of derivatives is synthesized, a tiered approach to biological evaluation is employed to identify promising lead compounds. This typically involves in vitro enzymatic assays, cell-based assays to confirm on-target activity and assess cytotoxicity, and finally, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Target Kinase Signaling Pathways
Derivatives of this scaffold have shown activity against key oncogenic kinases like ALK and c-Met. Understanding their signaling pathways is crucial for designing relevant cell-based assays and interpreting results.
Caption: Key signaling pathways targeted by aniline-based inhibitors.[6][15][16][17]
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the IC₅₀ value of a test compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human kinase (e.g., ALK, c-Met)
-
Kinase-specific peptide substrate
-
ATP (at a concentration near the Kₘ for the target kinase)
-
Kinase assay buffer (e.g., containing MgCl₂, DTT, BSA)
-
Test compounds serially diluted in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: a. Add the kinase enzyme, diluted in assay buffer, to each well. b. Incubate briefly (10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30 °C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in control wells).
-
Detection: a. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software.
Protocol 4.2: Cell Viability/Cytotoxicity Assay (MTT-Based)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the synthesized compounds.[20][21][22]
Materials:
-
Cancer cell line expressing the target kinase (e.g., H3122 cells for EML4-ALK)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[22]
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values by plotting the data on a dose-response curve.
Protocol 4.3: In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s, providing an early indication of its potential in vivo half-life.[23][24][25]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard for LC-MS/MS analysis
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Reaction Preparation: Prepare a master mix of liver microsomes (e.g., final concentration of 0.5 mg/mL) in phosphate buffer. In separate tubes, add the test compound (e.g., final concentration of 1 µM).
-
Pre-incubation: Pre-warm the microsome and compound solutions at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the microsome/compound mixture.
-
Causality: CYP450 enzymes require NADPH as a cofactor to carry out oxidative metabolism. The regenerating system ensures a constant supply of NADPH throughout the incubation period, allowing for a linear rate of metabolism.[24]
-
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard.
-
Causality: The cold acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity. The internal standard is crucial for accurate quantification by LC-MS/MS, correcting for variations in sample processing and instrument response.
-
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
t₁/₂ = 0.693 / k
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)
-
Conclusion
This compound is a highly valuable and versatile starting material in drug discovery. Its inherent structural and physicochemical properties make it an ideal scaffold for the synthesis of kinase inhibitors and other targeted therapeutics. By employing robust synthetic strategies like the Buchwald-Hartwig amination and a systematic cascade of biological assays—from in vitro enzymatic inhibition to cell-based activity and metabolic profiling—researchers can efficiently navigate the early stages of the drug discovery process. The protocols and rationale detailed in this guide provide a solid framework for leveraging this privileged scaffold to develop novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Synthesis of N-Aryl Piperazines via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of N-Aryl Piperazines and the Power of Palladium Catalysis
The N-aryl piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] These structures are integral to drugs targeting a range of conditions, including cancer, depression, and anxiety.[1][3][4] The prevalence of this scaffold in drug discovery underscores the critical need for efficient, versatile, and robust synthetic methodologies for its construction.[5][6]
Historically, the synthesis of N-aryl piperazines was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like nucleophilic aromatic substitution or the Goldberg reaction.[7] The advent of the Buchwald-Hartwig amination has revolutionized this field, providing a powerful and general palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen (C-N) bonds.[7][8] This transformation offers significant advantages, including milder reaction conditions, broader functional group tolerance, and a significantly expanded scope of accessible molecules, making it an indispensable tool for researchers, scientists, and drug development professionals.[7][9]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination for N-aryl piperazine synthesis, moving from core mechanistic principles to practical, field-proven protocols and troubleshooting strategies.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A deep understanding of this catalytic cycle is paramount for rational reaction design and optimization. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][10][11]
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ from a palladium precursor and a phosphine ligand. This step forms a Pd(II)-aryl halide intermediate and is often the rate-determining step of the catalytic cycle.[11]
-
Amine Coordination and Deprotonation: The piperazine then coordinates to the Pd(II) center. In the presence of a base, the piperazine is deprotonated to form a more nucleophilic palladium-amido complex. The choice of base is critical at this stage to ensure efficient deprotonation without causing substrate or product degradation.[8][10]
-
Reductive Elimination: This final, irreversible step involves the formation of the desired C-N bond, yielding the N-aryl piperazine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][11]
Visualizing the Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed cycle.
Crafting the Reaction: A Guide to Optimizing Key Parameters
The success of a Buchwald-Hartwig amination is a delicate interplay of several key components. The judicious selection of each is critical for achieving high yields and purity.
The Palladium Precursor: Initiating the Cycle
A variety of palladium precursors can be used to generate the active Pd(0) catalyst. Common choices include:
-
Pd(OAc)₂ (Palladium(II) acetate): Often requires reduction in situ by the amine or phosphine ligand.[12][13]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A stable and commonly used source of Pd(0).[1][9]
-
Pre-catalysts: Air-stable Pd(II) pre-catalysts (e.g., BrettPhos Pd G4) are increasingly popular as they provide a reliable and convenient source of the active Pd(0) species upon activation.[10][14]
The Ligand: The Architect of Reactivity
The phosphine ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For the synthesis of N-aryl piperazines, bulky, electron-rich phosphine ligands are generally preferred.[8][9]
| Ligand Family | Key Characteristics & Applications |
| Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos) | Highly effective for a broad range of substrates, including challenging aryl chlorides. Their steric bulk promotes reductive elimination.[5][8][9] |
| Ferrocenyl Phosphines (e.g., dppf) | Bidentate ligands that can enhance reaction rates and yields, particularly with primary amines.[7] |
| Josiphos Ligands | Effective for the coupling of heteroaryl chlorides with primary nitrogen nucleophiles.[15] |
The choice of ligand is highly substrate-dependent, and screening of different ligands may be necessary for optimizing a new transformation.
The Base: The Proton Abstractor
The base plays the crucial role of deprotonating the piperazine to form the reactive palladium-amido intermediate. The strength and solubility of the base are key considerations.[16]
| Base | Strength | Common Applications & Considerations |
| Sodium tert-butoxide (NaOt-Bu) | Strong | Widely used and highly effective for a broad range of substrates.[1][16] |
| Potassium tert-butoxide (KOt-Bu) | Strong | Similar in reactivity to NaOt-Bu.[9] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong | A non-nucleophilic strong base, useful for sensitive substrates.[16] |
| Cesium carbonate (Cs₂CO₃) | Weaker | A milder option for substrates with base-sensitive functional groups.[1][16] |
| Potassium phosphate (K₃PO₄) | Weaker | Another milder inorganic base suitable for sensitive substrates.[1][10] |
The Solvent: The Reaction Medium
The solvent must be anhydrous and capable of dissolving the reactants and catalytic species. Aprotic solvents are standard for this reaction.[16][17]
-
Toluene: A common and effective solvent, offering a good balance of solubility and a high boiling point.[1][18]
-
1,4-Dioxane: Frequently used, but its potential to form peroxides requires caution.[1][17]
-
Tetrahydrofuran (THF): A lower-boiling ethereal solvent.[19]
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of N-aryl piperazines. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for the N-Arylation of N-Boc-piperazine
This protocol utilizes a mono-protected piperazine to prevent the common side reaction of double arylation.[1][20]
Caption: A flowchart illustrating the key steps in the experimental protocol.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, and the base under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Catalyst Preparation: In a separate vial, dissolve the palladium precursor and the phosphine ligand in a small amount of the anhydrous solvent.
-
Inerting the System: Seal the Schlenk tube with a septum and evacuate and backfill with the inert gas three times.[1]
-
Reagent Addition: Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-piperazine.[1]
Protocol 2: Direct N-Arylation of Piperazine (Mono-arylation Focus)
Achieving selective mono-arylation with unprotected piperazine can be challenging due to the presence of two reactive secondary amines.[18][21] This protocol aims to favor mono-arylation by controlling stoichiometry.
Materials:
-
Aryl halide (1.0 equiv)
-
Piperazine (3.0-5.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., t-BuOH)
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge an oven-dried reaction vessel with the aryl halide, piperazine, base, and the palladium pre-catalyst.[10]
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel.
-
Reaction: Seal the vessel and heat the mixture with stirring at a predetermined temperature (e.g., 100 °C).[10] Monitor the reaction for the consumption of the aryl halide and the formation of the mono- and bis-arylated products.
-
Workup and Purification: After cooling, perform an aqueous workup as described in Protocol 1. Purification by column chromatography may require careful optimization to separate the desired mono-arylated product from the bis-arylated byproduct and unreacted piperazine.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Here are some common problems and potential solutions.[19][22][23]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (degradation by air/moisture) - Poorly soluble base - Inappropriate ligand for the substrate | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. - Use a pre-catalyst for more reliable catalyst formation. - Screen different solvents to improve base solubility.[16] - Screen a panel of bulky, electron-rich ligands.[19] |
| Formation of Dehalogenated Byproduct | - β-hydride elimination from the palladium-amido intermediate | - This can be a competing side reaction.[7] A change in ligand or base may alter the relative rates of reductive elimination and β-hydride elimination. |
| Formation of Bis-arylated Byproduct (with unprotected piperazine) | - High reactivity of both piperazine nitrogens | - Use a large excess of piperazine.[21] - Slowly add the aryl halide to the reaction mixture. - Switch to a mono-protected piperazine (e.g., N-Boc-piperazine) as in Protocol 1.[21] |
| Reaction Stalls | - Catalyst deactivation or inhibition | - Iodide anions from aryl iodides can inhibit the catalyst.[23] Using a different halide (Br, Cl) may be beneficial. - Ensure the purity of all starting materials. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl piperazines, a critical scaffold in drug discovery. A thorough understanding of the reaction mechanism and the roles of the various components—palladium precursor, ligand, base, and solvent—is essential for successful application. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to implement and optimize this important transformation in their own laboratories, accelerating the discovery and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. research.rug.nl [research.rug.nl]
- 16. benchchem.com [benchchem.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. benchchem.com [benchchem.com]
Application of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline as a Pivotal Chemical Intermediate in Targeted Drug Synthesis
Introduction: The Strategic Importance of a Versatile Aniline Derivative
In the landscape of modern medicinal chemistry, the synthesis of targeted therapeutics often hinges on the availability of versatile and strategically functionalized building blocks. 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline, identified by the CAS Number 156428-85-2, stands out as a critical intermediate, particularly in the synthesis of tyrosine kinase inhibitors (TKIs).[1][2][3] Its unique structural arrangement, featuring a nucleophilic aniline moiety, a methoxy group influencing electronic properties, and a solubilizing methylpiperazine group, makes it an ideal precursor for constructing complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the applications of this intermediate, with a focus on its pivotal role in the synthesis of the groundbreaking anti-cancer drug, Imatinib. We will delve into the causality behind its synthetic utility, provide detailed protocols for its application, and outline the necessary safety and handling procedures for its effective and safe use in a research and development setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value | Source |
| CAS Number | 156428-85-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₉N₃O | [1] |
| Molecular Weight | 221.30 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 394.87 °C at 760 mmHg | [1] |
| Flash Point | 192.61 °C | [1] |
| Density | 1.112 g/cm³ | [1] |
| Storage | Keep in a dark place under an inert atmosphere, at 2-8°C |
Core Application: The Synthesis of Imatinib
The most prominent application of this compound is as a key building block in the synthesis of Imatinib, a first-generation BCR-Abl tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).[5] The aniline nitrogen of this intermediate serves as the nucleophile in a crucial acylation reaction, forming the central amide linkage of the Imatinib molecule.
Reaction Causality: Why this compound is an Ideal Intermediate
The efficacy of this compound in the synthesis of Imatinib and its analogs is not coincidental. Its structure is a product of deliberate chemical design:
-
Nucleophilic Aniline: The primary aromatic amine group is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of an acyl chloride or a related activated carboxylic acid derivative. This reactivity is central to the formation of the stable amide bond that constitutes the backbone of the final drug molecule.
-
Electron-Donating Methoxy Group: The methoxy group, positioned ortho to the aniline, is an electron-donating group. Through resonance, it increases the electron density of the aromatic ring, thereby enhancing the nucleophilicity of the aniline nitrogen and facilitating the desired acylation reaction.
-
The Methylpiperazine Moiety: This functional group serves a dual purpose. Firstly, it significantly enhances the aqueous solubility of the intermediate and the final API, a crucial factor for bioavailability. Secondly, the tertiary amine of the piperazine ring can act as an internal base, although an external base is typically added to drive the acylation reaction to completion.
Experimental Protocol: Acylation of this compound
The following protocol details a representative procedure for the acylation of this compound with a substituted benzoyl chloride, a key step in the synthesis of Imatinib and related structures. This protocol is a composite of established synthetic methodologies for similar transformations and should be adapted and optimized for specific substrates and scales.
Materials and Reagents
-
This compound (CAS 156428-85-2)
-
4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride (or a similar activated acyl donor)
-
Anhydrous Pyridine or another suitable non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent (e.g., Tetrahydrofuran, Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Chromatography column and accessories
-
Thin Layer Chromatography (TLC) plates and developing chamber
Detailed Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Preparation of Acylating Agent: In a separate flask, prepare a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Acylation Reaction: Cool the aniline solution to 0°C using an ice bath. Slowly add the acyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure acylated product.
Visualizing the Workflow: Acylation of this compound
Caption: Workflow for the acylation of this compound.
Safety and Handling: A Self-Validating System of Precaution
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][6]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1]
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
If inhaled: Move the person to fresh air.
-
In all cases of exposure, seek immediate medical attention.[6]
-
Conclusion: A Cornerstone of Targeted Therapy Synthesis
This compound exemplifies the crucial role of well-designed chemical intermediates in the advancement of pharmaceutical research and development. Its strategic functionalization allows for its efficient incorporation into complex molecular architectures, most notably in the synthesis of Imatinib. The protocols and guidelines presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its application, thereby facilitating the synthesis of next-generation targeted therapies.
References
- 1. henankerui.lookchem.com [henankerui.lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-Methoxy-4-(4-methyl-1-piperazinyl)aniline|CAS 156428-85-2|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 4. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | 122833-04-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
experimental setup for reactions involving substituted anilines
An Application Note and Protocol Guide to Key Synthetic Reactions
Author: Gemini, Senior Application Scientist
Date: December 31, 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Substituted Anilines in Modern Chemistry
Substituted anilines are foundational structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] Their prevalence stems from the versatile reactivity of the amino group and the aromatic ring, which allows for a diverse range of chemical transformations. Mastering the experimental setups for reactions involving these compounds is therefore a critical skill for synthetic chemists. This guide provides an in-depth exploration of the experimental considerations and detailed protocols for several key reactions of substituted anilines, emphasizing not just the procedural steps but the underlying chemical principles that ensure successful and reproducible outcomes.
PART 1: Foundational Experimental Considerations
Safety First: Handling Substituted Anilines
Aniline and its derivatives are classified as highly toxic substances and must be handled with appropriate precautions.[2] Many are readily absorbed through the skin and can cause significant systemic toxicity, including methemoglobinemia, which impairs oxygen transport in the blood.[3]
Core Safety Protocols:
-
Ventilation: Always work in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (check compatibility charts), and splash goggles or a face shield.[4][5]
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Wash the affected area thoroughly with soap and water.[5]
-
Waste Disposal: Dispose of all aniline-containing waste in designated, sealed hazardous waste containers according to institutional guidelines.
Reagent and Solvent Preparation
The purity of starting materials and solvents is paramount to the success of any chemical reaction.
-
Aniline Purification: Commercial anilines can discolor over time due to air oxidation. If necessary, they can be purified by distillation, often under reduced pressure to prevent decomposition.
-
Solvent Selection and Degassing: The choice of solvent can significantly influence reaction outcomes by affecting reagent solubility and reactivity. In many metal-catalyzed reactions, such as the Buchwald-Hartwig amination, it is crucial to use anhydrous solvents and to degas them to remove dissolved oxygen, which can oxidize and deactivate the catalyst. Common degassing methods include sparging with an inert gas (e.g., argon or nitrogen) or several freeze-pump-thaw cycles.
General Experimental Workflow
A systematic approach to setting up, monitoring, and working up reactions is essential for reproducibility and safety. The following workflow is broadly applicable to the reactions discussed in this guide.
References
Topic: High-Purity Isolation of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS No. 156428-85-2), a key intermediate in pharmaceutical synthesis. The presence of two distinct basic centers—a weakly basic aromatic amine and a strongly basic tertiary amine within the piperazine ring—presents unique challenges and opportunities for purification. This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern method selection. We present detailed, field-proven protocols for recrystallization and advanced column chromatography techniques, alongside methods for analytical verification of purity. This document is intended for researchers, chemists, and process development professionals who require this intermediate at high levels of purity for their work.
Foundational Physicochemical Profile & Purification Rationale
A deep understanding of a molecule's physical and chemical properties is the cornerstone of any logical purification strategy. The dual-basicity of the target compound is the most critical factor influencing its behavior.
-
Aromatic Amine (Aniline moiety): This group is weakly basic (pKa of aniline is ~4.6) and its lone pair is delocalized into the aromatic ring. It is susceptible to oxidation, especially in crude mixtures, often leading to colored impurities.
-
Tertiary Amine (N-methylpiperazine moiety): This aliphatic amine is significantly more basic (pKa of N-methylpiperazine is ~9.7). This strong basicity allows for selective protonation and makes the molecule highly interactive with acidic media, including standard silica gel.
The physicochemical properties relevant to purification are summarized below.
| Property | Value | Rationale for Purification Strategy |
| CAS Number | 156428-85-2 | Ensures correct compound identification. |
| Molecular Formula | C₁₂H₁₉N₃O | Defines the molecular structure and weight. |
| Molecular Weight | 221.30 g/mol | Used for calculating molar equivalents and reaction yields. |
| Boiling Point | ~395 °C at 760 mmHg[1] | High boiling point makes distillation impractical; favors chromatography or recrystallization. |
| Appearance | Typically a solid at room temperature | Enables the use of recrystallization as a primary purification method. |
| Solubility | Reported as soluble in water[1] | This property is critical for selecting recrystallization solvent systems (e.g., using water as an anti-solvent) and for liquid-liquid extraction steps. |
Anticipated Impurity Profile
Effective purification requires an understanding of what needs to be removed. Based on common synthetic routes for substituted anilines (e.g., nucleophilic aromatic substitution followed by nitro group reduction), the following impurities are anticipated:
-
Unreacted Starting Materials: Such as 1-fluoro-2-methoxy-4-nitrobenzene or unreacted N-methylpiperazine.
-
Incomplete Reduction Products: Residual nitro-aromatic precursors are common and often highly colored.
-
Oxidation Byproducts: Anilines are prone to air oxidation, forming colored polymeric impurities.
-
Isomeric Impurities: Positional isomers from the initial substitution reaction may be present.
-
Residual Solvents and Reagents: Solvents used during the reaction or workup may persist in the crude product.
Strategic Purification Workflow
A multi-step approach is often necessary to achieve the high purity (>99%) required for pharmaceutical applications. The optimal path depends on the specific impurity profile of the crude material.
Caption: A logical workflow for the purification of this compound.
Preparative Purification Protocols
Protocol 4.1: Recrystallization from a Mixed-Solvent System
Principle of Causality: Recrystallization is a powerful technique for purifying solids.[2] The ideal solvent system will fully dissolve the target compound at an elevated temperature but exhibit poor solubility upon cooling, allowing pure crystals to form while impurities remain in the "mother liquor".[3] Given the compound's reported water solubility, a mixed system using a water-miscible organic solvent (the "good" solvent) and water (the "anti-solvent") is a highly effective strategy.
Experimental Protocol:
-
Solvent Screening (Small Scale):
-
Place ~20 mg of crude material into several test tubes.
-
Add a potential "good" solvent (e.g., ethanol, isopropanol, acetone) dropwise at room temperature until the solid dissolves. Note the approximate volume.
-
To the dissolved solution, add a miscible "anti-solvent" (e.g., water, hexane) dropwise until persistent cloudiness (precipitation) is observed.
-
Gently heat the turbid mixture until the solution becomes clear again.
-
Allow the tube to cool slowly to room temperature, then place it in an ice bath.
-
Optimal System: The system that yields a high quantity of crystalline solid rather than an oil is selected for scale-up. Ethanol/water is an excellent starting point.[3]
-
-
Scale-Up Procedure (Example with Ethanol/Water):
-
Place the crude product (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. Maintain the solution at a gentle boil.
-
If the solution has a strong color, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (e.g., 50-100 mg). Re-heat to boiling for 5 minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities into a clean, pre-heated flask.
-
To the hot, clear filtrate, add hot water dropwise while stirring until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to re-clarify the solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystal cake with a small amount of ice-cold ethanol/water mixture (e.g., 20:80 v/v) to remove residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 4.2: Flash Column Chromatography
Principle of Causality: Basic amines are notoriously difficult to purify on standard silica gel due to strong acid-base interactions between the amine and acidic silanol groups on the silica surface.[4] This interaction leads to severe peak tailing, irreversible adsorption, and potential degradation. To counteract this, the silica's acidic nature must be neutralized.
Caption: Schematic of a flash chromatography column setup.
Method A: Modified Mobile Phase on Standard Silica Gel
This method involves adding a small amount of a competing base, typically triethylamine (TEA) or ammonia, to the mobile phase. This additive preferentially binds to the acidic sites on the silica, allowing the target compound to elute symmetrically.[4]
Experimental Protocol:
-
TLC Analysis: Develop a suitable solvent system using TLC plates. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc). Spot the crude material on a TLC plate and elute with various Hex/EtOAc ratios (e.g., 70:30, 50:50, 30:70). The ideal system should give the target compound an Rf value of ~0.3.
-
Mobile Phase Preparation: Prepare the chosen eluent and add 0.5-1% triethylamine by volume (e.g., for 1 L of 50:50 Hex/EtOAc, add 5-10 mL of TEA).
-
Column Packing: Pack a glass column with standard flash-grade silica gel (230-400 mesh) as a slurry in the mobile phase.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution and Fractionation: Gently add the mobile phase to the top of the column and apply positive pressure. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent and TEA under reduced pressure using a rotary evaporator.
Method B: Amine-Functionalized Silica Gel
This method uses a specialty stationary phase where the silica surface has been chemically modified with aminopropyl groups. This creates a weakly basic environment that eliminates the need for mobile phase additives, resulting in sharper peaks and often simpler workup.[4]
Experimental Protocol:
-
TLC Analysis: Use commercially available amine-functionalized TLC plates to develop the solvent system. A simple Hexane/EtOAc gradient is often sufficient.
-
Column Packing: Use a pre-packed amine-silica cartridge or pack a column with bulk amine-functionalized silica. Equilibrate the column with the initial mobile phase.
-
Sample Loading: Load the sample as described in Method A.
-
Elution and Fractionation: Elute the column with the developed solvent system. Collect and monitor fractions by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent. The workup is simpler as there is no TEA to remove.
Analytical Purity Verification
Final purity must be confirmed using a quantitative analytical technique. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard.
Principle of Causality: RP-HPLC separates compounds based on their hydrophobicity. For basic compounds like amines, controlling the mobile phase pH is crucial to ensure reproducible retention times and good peak shapes.[5] Using a buffer is recommended.
Example RP-HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Prep | ~1 mg/mL in 50:50 Acetonitrile/Water |
The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. For definitive structural confirmation and to identify any co-eluting impurities, analysis by NMR and LC-MS is required.
References
Application Note: LC-MS Method Development for Aniline Derivatives
<
Abstract
Aniline and its derivatives are foundational chemical structures in a multitude of industrial and pharmaceutical applications, including the synthesis of dyes, polymers, agrochemicals, and active pharmaceutical ingredients.[1][2] Their potential toxicity and environmental impact necessitate robust, sensitive, and selective analytical methods for their detection and quantification.[3][4] This application note provides a comprehensive guide to developing a reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of aniline derivatives. The methodologies detailed herein cover critical aspects from sample preparation and chromatographic separation to mass spectrometric detection and method validation, providing researchers, scientists, and drug development professionals with a field-proven framework for their analytical workflows.
Introduction: The Analytical Challenge of Aniline Derivatives
The analysis of aniline derivatives presents a unique set of challenges. Their basic nature can lead to poor peak shape and retention on traditional reversed-phase columns.[5] Furthermore, the diverse range of aniline derivatives, with varying polarities and functionalities, requires a versatile analytical approach. LC-MS has emerged as the technique of choice due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[6] This guide will walk through the logical steps of developing a robust LC-MS method, from initial considerations to final validation, ensuring the generation of high-quality, reliable data.
Foundational Principles: LC-MS for Aniline Derivatives
A successful LC-MS method hinges on the careful optimization of both the liquid chromatography separation and the mass spectrometry detection. The goal is to achieve efficient separation of the target analytes from matrix components and then to detect them with high sensitivity and specificity.
2.1. Liquid Chromatography: Achieving Optimal Separation
The key to good chromatographic separation of aniline derivatives lies in selecting the appropriate column chemistry and mobile phase conditions to manage their basicity and achieve adequate retention and peak shape.
-
Column Selection: While standard C18 columns can be used, they often require specific mobile phase additives to mitigate peak tailing.[1] Phenyl-hexyl or biphenyl stationary phases can offer alternative selectivity for aromatic compounds. For more polar aniline derivatives, mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) columns may be beneficial.
-
Mobile Phase Optimization:
-
Aqueous Phase: To ensure good peak shape and promote ionization, the addition of a small amount of an acid, such as formic acid (typically 0.1%), to the aqueous mobile phase is crucial.[1][7] Formic acid is MS-compatible and helps to protonate the aniline derivatives, leading to better chromatographic performance and enhanced signal in positive ion mode.
-
Organic Phase: Acetonitrile and methanol are the most common organic solvents used in reversed-phase chromatography. The choice between them can influence selectivity, and it is often beneficial to screen both during method development.
-
2.2. Mass Spectrometry: Sensitive and Selective Detection
The mass spectrometer provides the high sensitivity and selectivity needed for trace-level analysis of aniline derivatives. The choice of ionization source and detection mode are critical parameters.
-
Ionization Source:
-
Electrospray Ionization (ESI): ESI is the most common and generally preferred ionization technique for polar and ionizable compounds like aniline derivatives.[8][9][10] It is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺, which is ideal for quantification.[10]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a good alternative for less polar and more volatile compounds.[8][9][11] It can be particularly useful for certain aniline derivatives that may not ionize efficiently by ESI.[11][12]
-
-
Detection Mode:
-
Selected Ion Monitoring (SIM): For initial screening and qualitative analysis, SIM mode can be used to monitor for the expected m/z of the target analytes.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the gold standard.[13] This technique involves selecting the precursor ion (typically the [M+H]⁺) and then fragmenting it in the collision cell to produce a specific product ion. The transition from the precursor to the product ion is highly specific to the analyte, significantly reducing background noise and increasing sensitivity. The development of an MRM method is a critical step in achieving the desired selectivity and sensitivity.[14]
-
Experimental Workflow: A Step-by-Step Protocol
This section outlines a detailed protocol for the development of an LC-MS method for aniline derivatives.
Caption: LC-MS method development workflow for aniline derivatives.
3.1. Materials and Reagents
-
Aniline derivative standards (high purity)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Appropriate biological matrix (e.g., plasma, urine) for spiked samples
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents as needed
3.2. Protocol: Sample Preparation
The goal of sample preparation is to extract the aniline derivatives from the sample matrix and remove interfering components. The choice of technique depends on the matrix and the properties of the analytes.
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the aqueous sample to >11 with a suitable base (e.g., 1M NaOH) to ensure the aniline derivatives are in their free base form.[4]
-
Extract the sample with a water-immiscible organic solvent such as methylene chloride or ethyl acetate.[4]
-
Repeat the extraction process three times.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
-
Solid Phase Extraction (SPE):
-
Condition a mixed-mode or polymeric SPE cartridge according to the manufacturer's instructions.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the aniline derivatives with an appropriate solvent mixture (e.g., methanol with a small percentage of acid or base).
-
Evaporate the eluate and reconstitute as described for LLE.
-
3.3. Protocol: LC Method Development
-
Initial Conditions:
-
Column: Start with a standard C18 column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Gradient Development:
-
Begin with a broad scouting gradient (e.g., 5-95% B over 10 minutes).
-
Inject a standard mixture of the aniline derivatives and observe their retention times.
-
Optimize the gradient to achieve baseline separation of all analytes of interest. This may involve adjusting the initial and final percentages of mobile phase B, as well as the gradient slope.
-
3.4. Protocol: MS Method Development
-
Analyte Tuning and Precursor Ion Identification:
-
Infuse a standard solution of each aniline derivative directly into the mass spectrometer.
-
Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the protonated molecule [M+H]⁺.
-
-
MRM Transition Development:
-
In product ion scan mode, fragment the precursor ion at various collision energies (CE) to identify the most abundant and stable product ions.
-
Select at least two product ions for each analyte (one for quantification and one for confirmation).
-
Optimize the collision energy for each MRM transition to maximize the product ion signal.
-
Method Validation: Ensuring Trustworthiness
Once the LC-MS method is developed, it must be validated to ensure it is suitable for its intended purpose.[15] The validation should be performed in accordance with relevant guidelines, such as those from the FDA or ICH.[16][17][18][19][20][21]
Caption: Key parameters for LC-MS method validation.
4.1. Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linear range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Data Presentation and Interpretation
A well-developed and validated LC-MS method will produce high-quality data. The following is an example of how data for a set of aniline derivatives might be presented.
Table 1: Optimized MRM Transitions and Retention Times for Selected Aniline Derivatives
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Aniline | 94.1 | 67.1 | 15 | 3.2 |
| 4-Chloroaniline | 128.0 | 93.0 | 20 | 4.5 |
| 2,4-Dichloroaniline | 162.0 | 127.0 | 25 | 5.8 |
| 4-Nitroaniline | 139.1 | 93.1 | 18 | 4.1 |
Table 2: Example Validation Data Summary
| Analyte | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOQ (ng/mL) |
| Aniline | 0.998 | 98.5 | 4.2 | 0.5 |
| 4-Chloroaniline | 0.999 | 101.2 | 3.8 | 0.2 |
| 2,4-Dichloroaniline | 0.997 | 99.1 | 5.1 | 0.2 |
| 4-Nitroaniline | 0.999 | 103.5 | 3.5 | 0.1 |
Conclusion
This application note has provided a comprehensive and logical framework for the development and validation of an LC-MS method for the analysis of aniline derivatives. By following the detailed protocols and understanding the scientific principles behind the experimental choices, researchers can develop robust and reliable methods to meet their analytical needs. The combination of optimized liquid chromatography and sensitive, specific mass spectrometric detection makes LC-MS an indispensable tool for the analysis of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 9. biotage.com [biotage.com]
- 10. microsaic.com [microsaic.com]
- 11. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. m.youtube.com [m.youtube.com]
- 13. d-nb.info [d-nb.info]
- 14. agilent.com [agilent.com]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 21. fda.gov [fda.gov]
Application Notes and Protocols for the Functionalization of the Piperazine Ring in Aniline Compounds
Abstract
The piperazine ring, particularly when integrated with an aniline moiety, represents a "privileged scaffold" in modern medicinal chemistry. Its presence is prominent in a multitude of blockbuster drugs, where it often imparts favorable physicochemical properties such as improved aqueous solubility and bioavailability.[1][2] The two nitrogen atoms of the piperazine ring offer versatile handles for chemical modification, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key strategies for the functionalization of the piperazine ring within aniline-containing molecular frameworks. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Introduction: The Significance of the Piperazine-Aniline Scaffold
The 1-arylpiperazine motif is a cornerstone in the design of centrally acting agents, including antipsychotics, antidepressants, and anxiolytics.[3] The aniline nitrogen and the distal piperazine nitrogen can engage in distinct interactions with biological targets, while the overall topology of the scaffold can be modulated to optimize binding and ADME (absorption, distribution, metabolism, and excretion) properties. The functionalization of the piperazine ring is therefore a critical step in the synthesis of libraries of potential drug candidates for screening and lead optimization. This guide will focus on the most robust and widely employed methods for achieving this, including N-arylation, N-alkylation, acylation, and sulfonylation.
N-Arylation of Piperazines: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of N-arylpiperazines, offering a powerful and versatile alternative to traditional methods that often require harsh conditions and have limited substrate scope.[4][5] This cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and the piperazine nitrogen.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond, forming a Pd(II) intermediate.
-
Ligand Exchange: The piperazine displaces a ligand on the palladium center.
-
Reductive Elimination: The desired N-arylpiperazine is formed, regenerating the Pd(0) catalyst.
The choice of palladium precursor, ligand, and base is crucial for achieving high yields and minimizing side reactions, such as the undesirable bis-arylation of piperazine.[4]
Figure 1: Simplified workflow of the Buchwald-Hartwig amination for N-arylpiperazine synthesis.
Protocol: Palladium-Catalyzed N-Arylation of Piperazine with an Aniline-Derived Aryl Halide
This protocol is adapted from established methodologies for the efficient synthesis of N-arylpiperazines.[4][6]
Materials:
-
Aniline-derived aryl chloride (1.0 mmol)
-
Piperazine (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aniline-derived aryl chloride, piperazine, Pd(OAc)₂, XPhos, and NaOtBu.
-
Add dry toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperazine.
Self-Validation: The success of the reaction can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the product. The absence of starting materials and the bis-arylated byproduct should be confirmed.
| Parameter | Typical Range/Value | Notes |
| Yield | 70-97%[4] | Highly dependent on substrate and ligand choice. |
| Reaction Time | 2-12 hours | Can be significantly reduced with microwave irradiation. |
| Temperature | 80-110 °C | Lower temperatures may be possible with more active catalyst systems. |
| Pd Loading | 1-5 mol% | Lower loadings are desirable for process chemistry. |
N-Alkylation via Reductive Amination
Reductive amination is a cornerstone of amine synthesis and functionalization, providing a direct route to N-alkylated piperazines.[7][8] This two-step, one-pot process involves the initial formation of an iminium ion between the piperazine nitrogen and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.
Mechanistic Considerations
The reaction proceeds through the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon, followed by dehydration to form an iminium ion. A reducing agent, typically a borohydride derivative, then delivers a hydride to the electrophilic iminium carbon to yield the N-alkylated product. The choice of reducing agent is critical; mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they do not readily reduce the starting carbonyl compound.[9]
Figure 2: General workflow for N-alkylation of a piperazine-aniline scaffold via reductive amination.
Protocol: Reductive Amination of a Piperazine-Aniline with an Aldehyde
This protocol is a general procedure for the N-alkylation of a piperazine ring.[9][10]
Materials:
-
Piperazine-aniline starting material (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)
-
Acetic acid (optional, 1-2 drops)
Procedure:
-
Dissolve the piperazine-aniline starting material and the aldehyde in DCE or DCM.
-
If the piperazine is present as a salt, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Add sodium triacetoxyborohydride in one portion. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation: Successful N-alkylation can be confirmed by the appearance of new aliphatic proton signals in the ¹H NMR spectrum and a corresponding mass increase in the mass spectrum.
| Parameter | Typical Range/Value | Notes |
| Yield | 60-95% | Substrate dependent. |
| Reaction Time | 4-24 hours | Generally proceeds to completion overnight. |
| Temperature | Room Temperature | Mild conditions are a key advantage. |
| Reducing Agent | NaBH(OAc)₃ | Preferred for its selectivity and ease of handling. |
Acylation of the Piperazine Nitrogen
Acylation of the piperazine ring to form amides is a common strategy to introduce a variety of functional groups and to modulate the basicity of the piperazine nitrogen. This is typically achieved using acyl chlorides or anhydrides.[11][12]
Mechanistic Overview
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperazine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, the chloride ion is subsequently eliminated as a leaving group, forming the stable amide product. A base is often required to neutralize the HCl generated during the reaction.[11]
Protocol: Acylation of a Piperazine-Aniline with an Acyl Chloride
Materials:
-
Piperazine-aniline starting material (1.0 mmol)
-
Acyl chloride (1.1 mmol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the piperazine-aniline starting material in DCM and cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA).
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Self-Validation: The formation of the amide can be confirmed by the appearance of a characteristic amide carbonyl stretch in the IR spectrum (around 1650 cm⁻¹) and the appropriate shifts in the ¹H and ¹³C NMR spectra.
Sulfonylation of the Piperazine Nitrogen
Sulfonylation of the piperazine nitrogen introduces a sulfonamide group, which is a common pharmacophore in many drugs.[13][14] This transformation is typically accomplished using a sulfonyl chloride in the presence of a base.
Mechanistic Pathway
Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is then displaced, and the resulting HCl is neutralized by a base.
Protocol: Sulfonylation of a Piperazine-Aniline with a Sulfonyl Chloride
Materials:
-
Piperazine-aniline starting material (1.0 mmol)
-
Sulfonyl chloride (1.1 mmol)
-
Pyridine or Triethylamine (2.0 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the piperazine-aniline starting material in DCM.
-
Add the base (pyridine or triethylamine).
-
Add the sulfonyl chloride portion-wise or as a solution in DCM at room temperature.
-
Stir the reaction mixture for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation: Successful sulfonylation is evidenced by the characteristic S=O stretching frequencies in the IR spectrum (around 1350 and 1160 cm⁻¹) and the expected signals in the NMR and mass spectra.
Conclusion
The functionalization of the piperazine ring in aniline-containing compounds is a critical aspect of modern drug discovery. The methods outlined in this guide—N-arylation, N-alkylation, acylation, and sulfonylation—provide a robust toolkit for the synthesis of diverse chemical libraries. By understanding the underlying mechanisms and following these detailed protocols, researchers can efficiently generate novel molecular entities with tailored pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Strategic Application of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a paramount objective. Within the medicinal chemist's arsenal, certain molecular scaffolds have emerged as "privileged" due to their recurring presence in successful drug candidates. 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline is one such scaffold, a versatile and highly valuable building block in the synthesis of a new generation of kinase inhibitors. Its unique combination of a substituted aniline core, a methoxy group, and a solubilizing N-methylpiperazine moiety provides a trifecta of desirable properties: a key nucleophilic handle for coupling reactions, electronic modulation of the aromatic system, and improved pharmacokinetic profiles of the final drug molecule.
This comprehensive guide provides an in-depth exploration of the use of this compound in the synthesis of kinase inhibitors, with a particular focus on its application in the preparation of the FDA-approved drug, Gilteritinib. We will delve into the synthetic rationale, provide detailed experimental protocols, and elucidate the critical role of this intermediate in achieving high-potency and selective kinase inhibition.
The Rationale for Employing this compound
The strategic incorporation of the this compound moiety into kinase inhibitors is driven by several key factors that contribute to the overall efficacy and drug-like properties of the final compound.
-
The N-Methylpiperazine Moiety: A Key to Solubility and Target Engagement: The N-methylpiperazine group is a common feature in many kinase inhibitors. Its primary role is to impart aqueous solubility, a critical factor for oral bioavailability.[1] Furthermore, the basic nitrogen of the piperazine ring can be protonated at physiological pH, allowing for the formation of a salt bridge with acidic residues in the kinase active site, thereby enhancing binding affinity.
-
The Aniline Nitrogen: A Versatile Nucleophile for C-N Bond Formation: The primary aromatic amine of the aniline provides a crucial nucleophilic center for coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-nitrogen bonds between an aryl halide and an amine.[2] The reactivity of the aniline can be finely tuned by the electronic nature of the substituents on the aromatic ring.
-
The 3-Methoxy Group: Modulating Electronics and Conformation: The methoxy group, positioned ortho to the aniline, plays a subtle yet significant role. Its electron-donating nature can influence the nucleophilicity of the aniline nitrogen. Moreover, the steric bulk of the methoxy group can influence the conformation of the molecule, potentially locking it into a bioactive conformation that favors binding to the target kinase.
Application Showcase: Synthesis of Gilteritinib
A prime example of the utility of this compound is its role as a key intermediate in the synthesis of Gilteritinib.[3][4] Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with an FLT3 mutation.[3]
The synthesis of Gilteritinib involves the crucial coupling of 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline with a substituted pyrazine core, typically via a Buchwald-Hartwig amination reaction.[4]
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
This protocol outlines a plausible synthetic route to the title compound, starting from commercially available materials. The synthesis involves a nucleophilic aromatic substitution followed by a reduction of a nitro group.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step 1: Nucleophilic Aromatic Substitution
-
Reaction: 4-Fluoro-2-methoxy-1-nitrobenzene + 1-(Piperidin-4-yl)-4-methylpiperazine → 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine
-
Reagents and Materials:
-
4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq)
-
1-(Piperidin-4-yl)-4-methylpiperazine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-Fluoro-2-methoxy-1-nitrobenzene in DMF, add 1-(Piperidin-4-yl)-4-methylpiperazine and potassium carbonate.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired nitro intermediate.
-
Step 2: Reduction of the Nitro Group
-
Reaction: 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine → 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
-
Reagents and Materials:
-
1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine (1.0 eq)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the nitro intermediate in ethanol or a mixture of ethanol and THF in a hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired aniline product, which can be used in the next step without further purification if of sufficient purity.
-
Part 2: Application in Kinase Inhibitor Synthesis - Buchwald-Hartwig Amination for Gilteritinib
This protocol describes the palladium-catalyzed coupling of the synthesized aniline with a halogenated pyrazine core, a key step in the synthesis of Gilteritinib.
Workflow Diagram:
Caption: Buchwald-Hartwig amination for Gilteritinib synthesis.
-
Reaction: 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline + Halogenated Pyrazine → Gilteritinib Precursor
-
Reagents and Materials:
-
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (1.1 eq)
-
Halogenated Pyrazine Core (e.g., a chloro- or bromo-pyrazine derivative) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand) (2-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated pyrazine, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent, followed by the 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the Gilteritinib precursor.
-
Table 1: Representative Kinase Inhibitors Utilizing the N-Methylpiperazine Moiety
| Kinase Inhibitor | Target Kinase(s) | Therapeutic Area |
| Imatinib | BCR-Abl, c-Kit, PDGFR | Chronic Myeloid Leukemia, GIST |
| Ponatinib | BCR-Abl (including T315I) | Chronic Myeloid Leukemia |
| Gilteritinib | FLT3, AXL | Acute Myeloid Leukemia |
| Brigatinib | ALK, EGFR | Non-Small Cell Lung Cancer |
| Bosutinib | Src, Abl | Chronic Myeloid Leukemia |
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound and related structures.
Conclusion
This compound has proven to be a highly effective and strategically important building block in the synthesis of modern kinase inhibitors. Its inherent structural features provide a robust platform for the construction of complex and potent drug molecules. The successful application of this intermediate in the synthesis of Gilteritinib underscores its value in the development of targeted therapies for cancer. The protocols and rationale presented in this guide are intended to empower researchers and drug development professionals to leverage the full potential of this versatile scaffold in their own discovery efforts.
References
Application Notes and Protocols for Assessing the Antimicrobial Activity of Aniline Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antimicrobial activity. Aniline and its derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various pathogens.[1][2] These organic compounds, derived from aniline (C₆H₅NH₂), can be readily modified with different functional groups to enhance their therapeutic efficacy.[1][2] The mechanism of action for aniline derivatives is often multifaceted, involving disruption of microbial cell wall synthesis, inhibition of essential enzymatic activity, and interference with nucleic acid synthesis.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for assessing the in vitro antimicrobial activity of aniline derivatives. The methodologies detailed herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different laboratories.[3][4][5][6][7]
Part 1: Foundational Assays for Primary Screening
The initial assessment of antimicrobial activity typically involves determining the minimum concentration of the compound that inhibits the visible growth of a microorganism. This is a critical first step in identifying promising lead compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is considered the "gold standard" for quantitative antimicrobial susceptibility testing.[8][9] It allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[10][11]
Causality and Experimental Rationale: This method is preferred for its quantitative nature, conservation of reagents, and suitability for high-throughput screening. By testing a range of concentrations in a liquid medium, it provides a precise MIC value, which is a fundamental parameter in antimicrobial drug discovery. The use of 96-well microtiter plates facilitates the simultaneous testing of multiple compounds and bacterial strains.[12][13]
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[11][12]
-
Dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of the aniline derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO), due to the often-limited aqueous solubility of these compounds.[12][15]
-
Perform serial two-fold dilutions of the stock solution in the broth within a 96-well microtiter plate to achieve the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[12]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls are critical for validation:
-
Positive Control: A known, effective antibiotic to ensure the assay is performing correctly.[11][12]
-
Negative Control (Growth Control): Broth with bacteria and the same concentration of DMSO used for the test compounds to confirm that the solvent does not inhibit bacterial growth.[11][12]
-
Sterility Control: Broth only, to check for contamination.[11][12]
-
-
Seal the plate and incubate at 37°C for 16-20 hours.[12]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound where no visible growth is observed.[11][12]
-
Optionally, a growth indicator dye such as resazurin or p-iodonitrotetrazolium violet (INT) can be added to aid in the visualization of viable bacteria.[10][16] The optical density at 600 nm (OD₆₀₀) can also be measured using a microplate reader for a more quantitative assessment.[12]
-
Workflow for MIC Determination:
Caption: Workflow for MIC determination using broth microdilution.
Agar Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative technique that is widely used for preliminary screening of antimicrobial agents.[10][17][18] It is based on the principle that an antimicrobial-impregnated disk placed on an agar surface previously inoculated with a test microorganism will create a concentration gradient of the antimicrobial as it diffuses into the agar.[8][19]
Causality and Experimental Rationale: This method is simple, cost-effective, and allows for the simultaneous testing of multiple compounds against a single microorganism.[10] The size of the zone of inhibition around the disk is proportional to the susceptibility of the microorganism to the antimicrobial agent. However, it is crucial to recognize that the diffusion properties of the compound, such as its molecular weight and solubility, can significantly influence the zone size, making this method less precise than broth microdilution for compounds with poor aqueous solubility like many aniline derivatives.[10][14]
Protocol: Agar Disk Diffusion Assay
-
Preparation of Agar Plates and Inoculum:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described for the broth microdilution method.
-
Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the MHA plate to create a bacterial lawn.[12][19]
-
-
Application of Test Compounds:
-
Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the aniline derivative solution.
-
Allow the solvent to evaporate completely from the disks.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plates.[18]
-
Ensure firm contact between the disk and the agar surface.[18]
-
-
Incubation and Measurement:
Data Presentation: Interpreting Antimicrobial Activity
| Zone Diameter (mm) | Interpretation |
| ≥ 20 | Highly Active |
| 15 - 19 | Moderately Active |
| 10 - 14 | Slightly Active |
| < 10 | Inactive |
Note: This is a general interpretation guide. Specific breakpoints should be established based on CLSI or EUCAST guidelines where available for the specific microorganism.[20]
Part 2: Advanced Protocols for Characterizing Antimicrobial Dynamics
Once promising aniline derivatives have been identified through primary screening, it is essential to further characterize their antimicrobial effects.
Time-Kill Kinetics Assay
The time-kill kinetics assay provides valuable information on the rate at which an antimicrobial agent kills a specific microorganism.[10][21] This assay helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and to understand the concentration-dependent or time-dependent nature of the antimicrobial effect.[10][22]
Causality and Experimental Rationale: By sampling and quantifying the viable bacterial population at various time points after exposure to the antimicrobial agent, a dynamic profile of the compound's activity is generated. A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial CFU/mL.[22] This information is crucial for predicting the in vivo efficacy of a potential drug.
Protocol: Time-Kill Kinetics Assay
-
Preparation:
-
Prepare a standardized bacterial inoculum in a suitable broth to a concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Prepare solutions of the aniline derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
-
Exposure and Sampling:
-
Add the test compound to the bacterial suspension at time zero.
-
Include a growth control (no compound).
-
Incubate the cultures at 37°C with shaking.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.[10]
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate a known volume of each dilution onto a suitable agar medium.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the aniline derivative and the growth control.
-
Visualization of Time-Kill Assay Workflow:
Caption: Workflow for the time-kill kinetics assay.
Part 3: Special Considerations for Aniline Derivatives
Solubility Issues
Many aniline derivatives exhibit poor solubility in aqueous media, which can pose a significant challenge for antimicrobial testing.[15][23]
-
Solvent Selection: DMSO is a commonly used solvent, but its concentration should be kept to a minimum (typically ≤1% v/v in the final assay medium) to avoid any intrinsic antimicrobial or toxic effects.[15][24]
-
Sonication: Sonication can be used to aid in the dissolution of the compound in the stock solution.[15]
-
Alternative Solvents: If DMSO is not suitable, other solvents like methanol or ethanol can be considered, but their potential for antimicrobial activity must be carefully evaluated with appropriate controls.[15]
Potential for Biofilm Disruption
Bacterial biofilms are a major contributor to persistent infections and antimicrobial resistance. Some aniline derivatives have shown promise in inhibiting biofilm formation.[2]
-
Biofilm Inhibition Assay: This assay can be performed in 96-well plates by allowing bacteria to form biofilms in the presence of sub-MIC concentrations of the aniline derivative. The extent of biofilm formation can be quantified using crystal violet staining.
-
Biofilm Eradication Assay: To assess the ability of a compound to eradicate established biofilms, the compound is added to pre-formed biofilms. The viability of the remaining biofilm-associated cells is then determined.[21]
Conclusion
The protocols outlined in this guide provide a robust framework for the systematic evaluation of the antimicrobial properties of aniline derivatives. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for generating reliable and comparable data.[3][4][5][6][7] By employing a combination of primary screening assays to determine MIC and more advanced techniques like time-kill kinetics, researchers can gain a comprehensive understanding of the antimicrobial potential of this promising class of compounds, thereby accelerating the discovery and development of new therapies to combat infectious diseases.
References
- 1. Aniline derivatives as antimicrobial agent | Filo [askfilo.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. goums.ac.ir [goums.ac.ir]
- 5. iacld.com [iacld.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. darvashco.com [darvashco.com]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Evaluation of Automated Disk Diffusion Antimicrobial Susceptibility Testing Using Radian® In-Line Carousel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. linnaeusbio.com [linnaeusbio.com]
- 22. emerypharma.com [emerypharma.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols for Compound Library Synthesis Utilizing a 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline Scaffold
Introduction: The Strategic Value of the 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the concept of the "privileged scaffold" has become a cornerstone of efficient drug discovery.[1][2] These are molecular frameworks that demonstrate the ability to serve as high-affinity ligands for multiple, often unrelated, biological targets.[1][2] The this compound core and its closely related analogues, such as 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline, represent such a privileged structure, particularly prominent in the development of kinase inhibitors.[3][4][5]
The inherent value of this scaffold lies in the strategic placement of its functional groups. The aniline moiety provides a versatile chemical handle for a wide array of synthetic transformations, allowing for the systematic exploration of chemical space around the core. The methoxy group and the N-methylpiperazine unit contribute significantly to the molecule's physicochemical properties, often enhancing aqueous solubility and providing key interaction points within a target's binding site. This combination of features makes the scaffold an excellent starting point for generating focused compound libraries aimed at specific protein families, most notably protein kinases, which are pivotal targets in oncology and immunology.[3][4]
Indeed, derivatives of this scaffold are central to the structure of potent inhibitors of therapeutically relevant kinases such as Anaplastic Lymphoma Kinase (ALK) and Mer-tyrosine kinase (MERTK).[4][6] This documented biological activity provides a strong rationale for its use in scaffold-based drug design, where a core structure with known bioactivity is decorated with a variety of substituents to develop novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles.[7][8]
These application notes provide a comprehensive guide for researchers to leverage the this compound scaffold for the creation of diverse and targeted compound libraries. We will detail robust synthetic protocols, explain the causality behind experimental choices, and outline methods for the purification and characterization of the resulting compounds.
I. Overview of Library Synthesis Strategy
The primary amino group of the aniline scaffold is the key point of diversification. Its nucleophilicity allows for a variety of reliable and high-throughput-compatible chemical reactions. The overall strategy is to couple the scaffold with a diverse set of building blocks to generate a library of amides, sulfonamides, or ureas, each introducing new physicochemical properties and potential interactions with a biological target.
The workflow can be visualized as a systematic process beginning with the core scaffold and branching out through various synthetic transformations.
Caption: General workflow for parallel library synthesis from the aniline scaffold.
II. Detailed Synthetic Protocols
The following protocols are designed to be robust and adaptable for a variety of substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for optimal results, especially for coupling reactions sensitive to moisture.
Protocol 1: Amide Library Synthesis via EDC/HOBt Coupling
This method is a classic and highly reliable approach for forming amide bonds from anilines and carboxylic acids. The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and HOBt (Hydroxybenzotriazole) as an additive minimizes side reactions and suppresses racemization if chiral carboxylic acids are used.
Rationale: The aniline nitrogen of the scaffold is nucleophilic, but not sufficiently reactive to directly attack a carboxylic acid. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement. HOBt traps this active intermediate to form an activated ester, which is more stable and reacts cleanly with the aniline to form the desired amide bond, regenerating HOBt. A tertiary amine base like Diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of EDC and the HOBt that is released.
Step-by-Step Protocol:
-
Reagent Preparation: In a 96-well reaction block or individual reaction vials, add a solution of the this compound scaffold (1.0 eq.) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM). A typical concentration is 0.1-0.2 M.
-
Building Block Addition: To each well/vial, add a solution of a unique carboxylic acid (1.1 eq.). A diverse set of commercially available carboxylic acids should be used to maximize library diversity.
-
Additive and Base Addition: Add a solution of HOBt (1.2 eq.) and DIPEA (3.0 eq.) to each reaction.
-
Initiation of Coupling: Add a solution of EDC·HCl (1.2 eq.) to each reaction. The addition is often done at 0 °C to control the initial exothermic reaction, after which the reaction is allowed to warm to room temperature.
-
Reaction Monitoring: Seal the reaction block/vials and allow them to stir at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or more commonly in a library setting, by LC-MS analysis of a small aliquot from a few representative wells.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and HOBt), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide products are best purified using parallel purification techniques such as mass-directed preparative HPLC.[9]
Caption: Reaction scheme for amide library synthesis.
Protocol 2: Sulfonamide Library Synthesis
Sulfonamides are excellent bioisosteres for amides and are prevalent in many approved drugs. The synthesis is typically straightforward, involving the reaction of the aniline with a sulfonyl chloride in the presence of a non-nucleophilic base.
Rationale: Sulfonyl chlorides are highly electrophilic at the sulfur atom. The aniline nitrogen readily attacks the sulfonyl chloride, displacing the chloride ion. A base, typically pyridine or DIPEA, is required to scavenge the HCl generated during the reaction, driving it to completion. Pyridine can also act as a nucleophilic catalyst.
Step-by-Step Protocol:
-
Reagent Preparation: In a 96-well reaction block or individual vials, dissolve the this compound scaffold (1.0 eq.) in a suitable solvent such as DCM or Pyridine.
-
Base Addition: Add the base, such as Pyridine (which can also be the solvent) or DIPEA (2.0 eq.).
-
Building Block Addition: At 0 °C, add a solution of the desired sulfonyl chloride (1.1 eq.) dropwise. A wide range of aromatic and aliphatic sulfonyl chlorides can be used.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by LC-MS.
-
Work-up:
-
Dilute the reaction with DCM.
-
Wash sequentially with 1M HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude sulfonamides via mass-directed preparative HPLC or column chromatography.
III. Library Characterization and Data Management
Ensuring the identity and purity of library compounds is critical.[9] A standardized approach to quality control should be implemented for every compound synthesized.
| Analytical Technique | Purpose | Typical Parameters & Expected Results |
| LC-MS | Identity Confirmation & Purity Assessment | Column: C18 reverse-phase. Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid. Detection: UV (e.g., 254 nm) and ESI-MS. Expected Result: A major peak in the chromatogram with the correct [M+H]⁺ mass for the desired product. Purity is estimated from the area under the curve.[9] |
| ¹H NMR | Structural Confirmation | Solvent: CDCl₃ or DMSO-d₆. Frequency: 400 MHz or higher. Expected Result: For a representative subset of the library, the ¹H NMR spectrum should show signals consistent with the proposed structure, including aromatic protons from the scaffold and new signals from the incorporated building block. |
| High-Resolution MS (HRMS) | Exact Mass Determination | Ionization: ESI. Analyzer: TOF or Orbitrap. Expected Result: Provides a highly accurate mass measurement, confirming the elemental composition of the synthesized compound. |
Table 1: Standard analytical techniques for compound library characterization.
IV. Application Notes: Targeting Protein Kinases
The this compound scaffold is a "hinge-binding" motif in many kinase inhibitors. The aniline nitrogen and adjacent methoxy group can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The library diversification strategy aims to append moieties that will occupy adjacent pockets, thereby increasing potency and modulating selectivity.
-
Potential Targets: Libraries built from this scaffold are particularly well-suited for screening against kinases known to be inhibited by similar structures, such as ALK, c-KIT, ABL, and MERTK .[3][4][6]
-
Screening Strategy: The synthesized library should be screened using a primary biochemical assay (e.g., an in vitro kinase activity assay) against a panel of target kinases. Initial "hit" compounds identified from the primary screen should then be subjected to secondary assays to confirm their activity, determine IC₅₀ values, and assess their selectivity against other kinases.
-
Structure-Activity Relationship (SAR) Analysis: The data generated from screening the library allows for the development of an SAR. By comparing the activity of compounds with systematically varied R-groups (from the carboxylic acids or sulfonyl chlorides), researchers can deduce which functionalities enhance potency and selectivity. For example, a library exploring different substituted phenyl carboxylic acids can probe the tolerance for electronic and steric changes in a specific region of the kinase binding site. This iterative process of synthesis and screening is fundamental to lead optimization.[10]
V. Conclusion
The this compound scaffold is a validated and highly valuable starting point for the discovery of novel therapeutics, especially kinase inhibitors. Its synthetic tractability allows for the rapid generation of focused compound libraries using robust and scalable chemical reactions like amide and sulfonamide formation. By systematically exploring the chemical space around this privileged core, researchers can efficiently generate novel and patentable chemical matter. The protocols and strategies outlined in this document provide a comprehensive framework for executing such a drug discovery program, from initial library design and synthesis to characterization and biological screening.
References
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacology at the Crossroads of Precision Medicine | MDPI [mdpi.com]
- 3. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. cresset-group.com [cresset-group.com]
Troubleshooting & Optimization
Technical Support Center: Strategic Control of Piperazine N-Alkylation
Welcome to the Technical Support Center for piperazine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common and critical challenge in organic synthesis: preventing di-substitution in piperazine alkylation reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Challenge of Selectivity
Piperazine, with its two secondary amine nitrogens, is a highly valuable scaffold in medicinal chemistry.[1] However, the similar nucleophilicity of these two nitrogens presents a significant hurdle in N-alkylation reactions, often leading to a mixture of unreacted starting material, the desired mono-alkylated product, and the undesired di-alkylated byproduct.[2][3] Achieving high selectivity for mono-alkylation is crucial for efficient synthesis and purification. This guide provides a comprehensive overview of strategies to control this selectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, offering detailed explanations and actionable protocols.
Problem 1: My reaction yields primarily the di-substituted product. How can I favor mono-alkylation?
Cause: This is the most frequent issue and typically arises from the mono-alkylated product, once formed, successfully competing with the starting piperazine for the remaining alkylating agent. The mono-alkylated piperazine can sometimes be even more nucleophilic than the starting material, exacerbating the problem.
Solutions:
-
Stoichiometric Control (Excess Piperazine): The most straightforward approach is to use a significant excess of piperazine relative to the alkylating agent (e.g., 4-10 equivalents).[4] This statistically favors the alkylating agent encountering an unreacted piperazine molecule over a mono-alkylated one.
-
Mechanism Insight: By Le Châtelier's principle, increasing the concentration of one reactant (piperazine) drives the reaction toward the initial product (mono-alkylated piperazine) and makes the subsequent reaction less probable.
-
Drawback: This method necessitates a more involved purification process to remove the large excess of the highly polar piperazine starting material.
-
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period maintains a low instantaneous concentration of the electrophile.[4] This minimizes the chance of a second alkylation event occurring on the newly formed mono-substituted piperazine.[4]
-
Use of Mono-Protonated Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, can effectively protect one of the nitrogen atoms.[2][4] The protonated nitrogen is no longer nucleophilic, directing alkylation to the free nitrogen.[2]
-
Protocol Insight: You can form the monohydrochloride salt in situ by reacting equimolar amounts of piperazine and piperazine dihydrochloride.[5]
-
Problem 2: The reaction is sluggish or stalls, and upon pushing the conditions (e.g., heating), di-substitution increases.
Cause: This often points to issues with reagent solubility, insufficient activation of the reactants, or a reversible reaction equilibrium.[4] Increasing the temperature non-selectively accelerates both the desired and undesired reactions.
Solutions:
-
Solvent Optimization: Ensure all reagents are fully dissolved. If you are using a less polar solvent like acetonitrile (MeCN) and observing poor solubility, switch to a more polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
-
Base Selection: A suitable base is critical to neutralize the acid byproduct (e.g., HBr, HI) generated during the alkylation with alkyl halides.[4] If the acid is not neutralized, it will protonate the piperazine, rendering it non-nucleophilic.
-
Finkelstein Reaction Conditions: For less reactive alkyl chlorides or bromides, consider adding a catalytic amount of sodium or potassium iodide. This in situ generates the more reactive alkyl iodide, often allowing the reaction to proceed under milder conditions, which can help suppress di-alkylation.[6]
Problem 3: During work-up, my mono-alkylated product remains in the aqueous layer.
Cause: The mono-alkylated product, like piperazine itself, is basic and will be protonated in an acidic or neutral aqueous solution, forming a water-soluble salt.[7][8]
Solution:
-
Basify the Aqueous Layer: After quenching the reaction, you must adjust the pH of the aqueous layer to be basic (pH 9.5-12) before extraction.[4][7] Use a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[4] This deprotonates the piperazine nitrogens, converting the product to its free base form, which will be significantly more soluble in organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate.[4][7]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to guarantee mono-alkylation?
The most robust and widely accepted strategy is to use a mono-protected piperazine derivative.[4][7] The tert-butoxycarbonyl (Boc) group is the most common choice. N-Boc-piperazine allows for the selective alkylation of the unprotected nitrogen.[9][10] The Boc group can then be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the desired mono-alkylated product.[7][8]
Q2: Are there alternatives to direct alkylation with alkyl halides?
Yes, reductive amination is an excellent alternative that inherently avoids over-alkylation.[4][6][11]
-
Process: This one-pot reaction involves first forming an iminium ion intermediate between piperazine and an aldehyde or ketone. This intermediate is then immediately reduced by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4][7]
-
Key Advantage: This method is highly selective and prevents the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation with reactive alkyl halides.[4][7]
Q3: How does the choice of alkylating agent affect the reaction?
The reactivity of the alkyl halide is a critical factor. The general order of reactivity is R-I > R-Br > R-Cl. While more reactive agents like alkyl iodides require milder conditions, they also increase the risk of di-alkylation and the formation of quaternary ammonium salts.[7] For less reactive agents, harsher conditions (higher temperature, stronger base) may be needed, which can also lead to side products.[6] Careful monitoring by TLC or LC-MS is essential.
Q4: Can I purify the mono-alkylated product from the di-alkylated byproduct?
While possible, it is often challenging. The polarity of the mono- and di-substituted products can be very similar.
-
Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution using a polar solvent system (e.g., DCM/Methanol with a small amount of ammonium hydroxide to prevent streaking) is often required.[7]
-
Crystallization/Salt Formation: In some cases, selective crystallization of the desired product as a salt (e.g., dihydrochloride) can be an effective purification strategy.
Experimental Protocols & Data
Table 1: Comparison of Strategies for Mono-Alkylation
| Strategy | Reagent Stoichiometry (Piperazine:Alkyl Halide) | Key Advantages | Common Challenges |
| Excess Piperazine | 4:1 to 10:1 | Simple, avoids protecting groups. | Difficult purification from excess piperazine. |
| Mono-Protecting Group | 1:1.1 (Boc-Piperazine:Alkyl Halide) | High selectivity, clean reaction.[7][9] | Adds two steps (protection/deprotection). |
| Reductive Amination | 1:1.1 (Piperazine:Aldehyde) | Avoids over-alkylation and quat salt formation.[4][7] | Requires specific carbonyl starting materials. |
| Mono-Salt Formation | 2:1 (Piperazine:Acid) then add 1 eq. Alkyl Halide | One-pot, avoids traditional protecting groups. | Yields can be moderate.[2] |
Protocol 1: Mono-Alkylation using N-Boc-Piperazine
This protocol describes a general procedure for the direct alkylation of N-Boc-piperazine with an alkyl bromide.[10]
-
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add N-Boc-piperazine (1.0 equiv).
-
Reagent Addition: Add anhydrous dimethylformamide (DMF, 5-10 mL per mmol of piperazine). To this stirred solution, add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) followed by the alkyl bromide (1.1 equiv).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and quench by adding water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Control
The choice of strategy fundamentally alters the reaction pathway and the species present in the reaction flask.
Caption: Logical flow comparing stoichiometric control vs. protecting group strategy.
References
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 3. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sanad.iau.ir [sanad.iau.ir]
Technical Support Center: Optimization of Palladium-Catalyzed C-N Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig Amination. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines deep mechanistic understanding with practical, field-proven advice to help you troubleshoot and optimize your reactions. This center is designed for researchers, chemists, and drug development professionals who encounter the nuances of this powerful transformation.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency and scope.[1][2] However, its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent, tailored to the specific substrates involved. This guide is structured to address your challenges in a direct, question-and-answer format, moving from foundational concepts to in-depth troubleshooting for specific experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions, providing a foundational understanding for planning your experiments.
Q1: What is the general catalytic cycle for the Buchwald-Hartwig amination?
A: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[3] The key steps are:
-
Oxidative Addition: The active L-Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[4][5][6] This is often the rate-determining step, particularly for less reactive aryl chlorides.[5][6]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Q2: How do I choose the right palladium source?
A: The choice of palladium source, or precatalyst, is critical for efficiently generating the active Pd(0) species.[7] While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern precatalysts offer significant advantages in terms of air stability, ease of use, and reliability.[3][8][9]
| Palladium Source | Generation | Description | Advantages | Disadvantages |
| Pd(OAc)₂ / PdCl₂ | G0 | Simple Pd(II) salts. | Inexpensive, readily available.[7] | Requires in situ reduction by a ligand, amine, or other reductant, which can be unreliable and lead to catalyst decomposition.[3][7][10] |
| Pd₂(dba)₃ / Pd(dba)₂ | G0 | Air-stable Pd(0) sources.[11] | Already in the correct oxidation state. | dba ligands must be displaced by the desired phosphine ligand, which can be slow or incomplete. Purity can be inconsistent.[3][8] |
| Palladacycle Precatalysts | G1-G4 | Air-stable Pd(II) complexes with the phosphine ligand already bound (e.g., XPhos Pd G3).[9] | Rapid and clean generation of the active L-Pd(0) catalyst upon exposure to base.[2][3] Highly reliable and require lower catalyst loadings.[2] | More expensive than simple salts. |
Recommendation: For robust and reproducible results, especially with challenging substrates, using a palladacycle precatalyst (G3 or G4) is highly recommended.[9] They eliminate the uncertainties associated with in situ catalyst formation.[3]
Q3: Which ligand should I start with?
A: Ligand selection is arguably the most critical parameter and is highly dependent on the nature of your coupling partners.[2][12] Bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art, as they promote both the challenging oxidative addition and the final reductive elimination steps.[1][13][14]
| Substrate Challenge | Recommended Ligand Class | Example Ligands | Rationale |
| General Purpose / Primary Amines | Dialkylbiaryl Phosphines | XPhos, RuPhos | Broadly applicable, good for monoarylation selectivity.[2][12] |
| Secondary Amines / β-Hydride Elimination Prone | Dialkylbiaryl Phosphines | RuPhos | Promotes rapid reductive elimination, outcompeting β-hydride elimination.[2][15] |
| Sterically Hindered Substrates | Very Bulky Dialkylbiaryl Phosphines | tBuXPhos, BrettPhos | The steric bulk facilitates coupling of hindered partners.[8] |
| Weakly Nucleophilic Amines (Amides, Carbamates) | Specialized Dialkylbiaryl Phosphines | tBuBrettPhos, JackiePhos | Electron-withdrawing groups on the ligand enhance Pd Lewis acidity, promoting binding of weak nucleophiles.[7][15] |
| Heteroaryl Amines / Halides | Josiphos-type / Biaryl Phosphines | CyPF-tBu, XPhos | Can handle the coordination and potential inhibition by heteroatoms.[8][16] |
Starting Point: When in doubt, XPhos or RuPhos are excellent starting points for a wide range of aryl halide and amine combinations.[12]
Q4: What is the role of the base, and which one should I use?
A: The base is required to deprotonate the amine (or the N-H bond in the palladium-amine complex) to form the key palladium-amido intermediate prior to reductive elimination.[11] The choice of base is a trade-off between reactivity and functional group tolerance.[9][11]
| Base | pKaH (Conjugate Acid) | Common Use Cases | Advantages | Disadvantages |
| NaOt-Bu / KOt-Bu | ~19 | General purpose, high reactivity. | Permits high reaction rates and low catalyst loadings.[15] | Incompatible with base-sensitive functional groups like esters, ketones, and nitro groups.[11][15] |
| LHMDS | ~26 | Protic functional groups present. | Allows for low-temperature amination and tolerates alcohols.[7][15] | Air-sensitive solid, can be incompatible with some groups at high temperatures.[15] |
| Cs₂CO₃ / K₃PO₄ | ~10.3 / ~12.3 | Base-sensitive substrates. | Excellent functional group tolerance.[4][15] Economical (K₃PO₄). | Often require higher catalyst loadings, higher temperatures, and longer reaction times. Can cause stirring issues on large scale.[15] |
Recommendation: Start with NaOt-Bu for general-purpose couplings. If your substrate has sensitive functional groups, switch to a weaker base like K₃PO₄ or Cs₂CO₃ .[9][15]
Part 2: In-Depth Troubleshooting Guide
This section tackles specific problems you might encounter during your experiments.
Problem: Low or No Yield/Conversion
Q: My reaction shows little to no product formation. What are the most common culprits and how do I fix them?
A: This is the most common issue and usually points to a problem with one of the core components or the reaction environment. Here is a systematic checklist:
-
Inactive Catalyst: The active Pd(0) species may not be forming.
-
Cause: If using a Pd(II) source like Pd(OAc)₂, the in situ reduction may have failed.[10] This process can be unreliable.[17]
-
Solution: Switch to a modern palladacycle precatalyst (e.g., XPhos Pd G3).[9] These are designed for clean, rapid activation upon addition of a base.[2][3] If you must use a Pd(II) salt, consider a pre-activation step where you heat the Pd(II) source and ligand briefly before adding the substrates.[9][18] A small amount of water can sometimes aid this preactivation.[15][18]
-
-
Oxygen Contamination: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.
-
Cause: Inadequate degassing of the solvent or an insufficient inert atmosphere (N₂ or Ar).
-
Solution: Ensure your solvent is thoroughly degassed using a "freeze-pump-thaw" cycle (3x) or by sparging with argon for at least 30 minutes. Maintain a positive pressure of an inert gas throughout the reaction setup and duration. While some modern systems are more robust, this is a critical parameter to control.[15]
-
-
Reagent Purity: Impurities can poison the catalyst.
-
Cause: The amine starting material is a frequent source of issues.[9] Halide impurities in the base (e.g., NaCl in NaOt-Bu) can also inhibit the reaction.
-
Solution: Purify the amine by distillation or recrystallization if its purity is questionable.[9] Use high-purity, anhydrous solvents and bases from reputable suppliers.
-
-
Poor Solubility: One or more components may not be sufficiently soluble in the chosen solvent.
-
Cause: The reaction mixture is a heterogeneous slurry, limiting contact between the catalyst and substrates. This is often an issue with inorganic bases like K₃PO₄.[2][3]
-
Solution: Screen alternative solvents where all components are more soluble.[3] Common choices include toluene, dioxane, THF, or t-BuOH.[15][19] Ensure vigorous stirring to maintain a well-mixed suspension.[2][3]
-
Caption: A logical workflow for troubleshooting low-yield C-N coupling reactions.
Problem: Side Product Formation
Q: I'm observing significant hydrodehalogenation (Ar-H) of my aryl halide. How can I minimize this?
A: Hydrodehalogenation is a common side reaction. It often arises from a competing pathway where an intermediate palladium-amido complex undergoes β-hydride elimination instead of reductive elimination, especially with secondary amines.[1][2][20]
-
Mechanism: The β-hydride elimination forms an imine and a palladium-hydride species, which then reductively eliminates with the halide to produce HX and regenerate Pd(0). The Ar-H product is formed from a subsequent reaction.
-
Solution 1: Ligand Choice: Use a bulky, electron-rich ligand that accelerates the rate of reductive elimination relative to β-hydride elimination. Ligands like RuPhos are specifically designed to overcome this issue.[2][15] Bidentate ligands like BINAP or DPPF can also suppress this pathway.[1][20]
-
Solution 2: Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway, which often has a higher activation energy than reductive elimination.
Q: My primary amine is undergoing diarylation to form Ar₂NR. How can I improve selectivity for the monoarylated product (Ar-NHR)?
A: The desired monoarylated product is also a nucleophile and can compete with the starting amine for the aryl halide, leading to over-arylation.
-
Solution 1: Ligand Sterics: Employ a sterically hindered ligand. The bulk around the palladium center often prevents the bulkier secondary amine product from coordinating and reacting further. XPhos and similar ligands are excellent for this purpose.[2]
-
Solution 2: Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2–1.5 equivalents) relative to the aryl halide. This will statistically favor the reaction of the more abundant starting amine.
-
Solution 3: Ligand Development: In some cases, specific ligands have been developed to provide extremely high selectivity for monoarylation, even with challenging substrates like aqueous ammonia.[21] For example, the KPhos ligand was designed to suppress both diarylation and competing hydroxylation.[21]
Problem: Substrate-Specific Issues
Q: I'm struggling to couple a challenging substrate (e.g., an amide, a heteroaromatic amine, or a sterically hindered aryl chloride). What adjustments should I make?
A: Challenging substrates require a more tailored approach, often involving the most advanced catalyst systems.
-
For Amides/Carbamates (Weak Nucleophiles): These substrates are poor nucleophiles.
-
For Heterocyclic Substrates: Heteroatoms (N, S) can coordinate to the palladium center and act as catalyst poisons.
-
Solution: Use a ligand that is a stronger binder than the substrate's heteroatom, such as XPhos . Higher catalyst loadings (2-5 mol%) may be necessary.[12]
-
-
For Aryl Chlorides (Unreactive Electrophiles): The C-Cl bond is strong, making the oxidative addition step difficult.[13][17]
-
Solution: This requires a very electron-rich and sterically demanding ligand to promote oxidative addition. tBuXPhos or BrettPhos in combination with a strong base like NaOt-Bu or LHMDS at elevated temperatures (e.g., 100-110 °C) is often effective.[8][13] Using a precatalyst is highly recommended to ensure efficient generation of the active catalyst.[9]
-
Part 3: Key Experimental Protocols
These protocols provide a reliable starting point for your experiments. Always perform reactions under an inert atmosphere (N₂ or Ar) using anhydrous, degassed solvents.
Protocol 1: General Procedure for C-N Coupling using a G3 Precatalyst
This protocol is recommended for its reliability and broad applicability.
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
-
Seal the vessel with a PTFE-lined cap.
-
Evacuate and backfill the vessel with argon or nitrogen (repeat 3 times).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1–0.5 M) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80–110 °C) and monitor by TLC, GC, or LC-MS until the aryl halide is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. books.rsc.org [books.rsc.org]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
Buchwald-Hartwig Amination Catalyst Deactivation: Technical Support Center
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to catalyst deactivation in this pivotal C-N cross-coupling reaction. Our focus is on providing not just solutions, but a deeper understanding of the underlying mechanisms to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is giving low to no yield. What are the most common causes of catalyst deactivation?
Low or no yield is one of the most frequent issues and often points to the deactivation of the palladium catalyst. The primary culprits can be categorized as follows:
-
Inhibition by Reaction Components: Certain species present in the reaction mixture can act as inhibitors. For instance, with aryl iodides, the iodide anion generated during the reaction can form unreactive palladium iodide dimer species, effectively taking the catalyst out of the cycle.[1][2][3]
-
Undesired Side Reactions: Competing reaction pathways can consume the catalyst or starting materials. A significant side reaction is β-hydride elimination, which can occur from the palladium-amide intermediate, leading to hydrodehalogenation of the aryl halide and formation of an imine instead of the desired product.[1][3][4][5]
-
Substrate-Related Deactivation: Certain functional groups on your substrates can poison the catalyst. For example, some nitrogen-containing heterocycles can coordinate too strongly to the palladium center, hindering the catalytic cycle.[1][6] Similarly, highly acidic N-H bonds can lead to complications.[7]
-
Improper Catalyst Activation: When using a Pd(II) precatalyst, its reduction to the active Pd(0) species is a critical first step.[2][8] If this reduction is inefficient, the concentration of the active catalyst will be low from the outset.
-
Base-Mediated Decomposition: While essential for the reaction, the choice and quality of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with sensitive functional groups on the substrates, leading to their decomposition and subsequent side reactions that may deactivate the catalyst.[2][8]
Q2: I'm observing significant formation of a hydrodehalogenated arene byproduct. What is causing this and how can I prevent it?
The formation of a hydrodehalogenated arene (where the halide on your starting material is replaced by a hydrogen) is a classic sign that β-hydride elimination is competing with reductive elimination.[1][4]
The Mechanism of β-Hydride Elimination:
This side reaction occurs from a three-coordinate arylpalladium amido intermediate.[1] For this to happen, the amine must have at least one hydrogen atom on the carbon adjacent (β-position) to the nitrogen. The palladium abstracts this hydrogen, forming a palladium-hydride species and releasing an imine. The palladium-hydride can then reductively eliminate with the halide to regenerate Pd(0) and form HX, or it can react in other pathways that result in the hydrodehalogenated arene.
Troubleshooting Guide: Addressing Catalyst Deactivation
Scenario 1: Low Conversion or Stalled Reaction
If your reaction starts but fails to proceed to completion, it's likely that the catalyst is deactivating over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Steps & Explanations:
-
Re-evaluate Your Ligand: The ligand is arguably the most critical component for catalyst stability and activity.
-
Why? Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos), are designed to favor the formation of a monoligated palladium species.[1][9] This steric bulk accelerates the rate-limiting oxidative addition and the desired reductive elimination, outcompeting deactivation pathways like β-hydride elimination.[1][3] Bidentate ligands like BINAP and DPPF can also be effective, particularly in preventing the formation of inactive palladium iodide dimers.[1]
-
Action: If you are using a simple ligand like P(t-Bu)3, consider switching to a more advanced biarylphosphine ligand tailored for your specific substrate class (e.g., BrettPhos for primary amines).[2][10]
-
-
Optimize the Base: The base plays a crucial role in deprotonating the amine to form the palladium-amide complex, but its strength and solubility can dramatically impact the reaction.
-
Why? Strong bases like NaOtBu and LHMDS are highly effective but can decompose base-sensitive functional groups.[2] Weaker inorganic bases like Cs₂CO₃ and K₃PO₄ offer better functional group tolerance.[2][8] The physical properties of the base, such as particle size, can also affect the reaction rate, as deprotonation can occur at the solid-liquid interface.[8]
-
Action: If you suspect substrate decomposition, switch from a strong alkoxide base to a weaker carbonate or phosphate base.[2][11] It may be necessary to increase the reaction temperature to compensate for the lower reactivity.[12]
-
| Base | pKaH (approx.) | Advantages | Disadvantages |
| NaOt-Bu | 19 | High reaction rates, low catalyst loadings | Incompatible with many electrophilic functional groups |
| LHMDS | 26 | Tolerates protic groups, good for low temps | Air-sensitive, can be incompatible with some groups at high temps |
| Cs₂CO₃ | 10 | Excellent functional group tolerance, good solubility | Expensive, can be difficult to stir on a large scale |
| K₃PO₄ | 12.3 | Excellent functional group tolerance, economical | Often requires higher catalyst loadings and longer times |
| Table adapted from Buchwald's user guide.[2] |
-
Ensure Reagent Purity and Inert Conditions: The Buchwald-Hartwig amination is sensitive to oxygen and water.
-
Why? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Water can react with the strong bases and interfere with the catalytic cycle.
-
Action: Use anhydrous, degassed solvents.[13][14] Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen). Use fresh, high-purity starting materials and bases.
-
Scenario 2: Formation of Biaryl and Other Side Products
The presence of biaryl (from homocoupling of your aryl halide) or other unexpected products indicates that your catalyst's selectivity is compromised.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Detailed Steps & Explanations:
-
Address β-Hydride Elimination (if imine/hydrodehalogenated arene is observed):
-
Why? As discussed, this occurs when the rate of β-hydride elimination is competitive with the rate of reductive elimination.
-
Action:
-
Ligand Choice: Use bulkier phosphine ligands. The steric hindrance they create around the palladium center favors the concerted reductive elimination pathway over the formation of the transition state required for β-hydride elimination.[1][3]
-
Amine Nucleophilicity: More nucleophilic amines generally lead to faster reductive elimination, minimizing the lifetime of the intermediate susceptible to β-hydride elimination.[5]
-
-
-
Minimize Biaryl Homocoupling:
-
Why? This can arise from poorly controlled catalyst activation or from side reactions at elevated temperatures. Using a Pd(II) source like Pd(OAc)₂ without proper conditions can lead to ill-defined palladium species that promote homocoupling.
-
Action:
-
Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., G3 or G4 XPhos Pd pre-catalysts) are designed for clean and rapid generation of the active LPd(0) species upon exposure to the base, minimizing side reactions.[8]
-
Control Temperature: Lowering the reaction temperature can often reduce the rate of side reactions relative to the desired C-N coupling.[12]
-
-
Experimental Protocols
Protocol 1: General Screening Protocol for a Challenging Amination
This protocol is designed for high-throughput screening to quickly identify optimal conditions.
-
Array Setup: In a 96-well plate or an array of reaction vials, add the aryl halide (1.0 equiv).
-
Ligand/Catalyst Dispensing: Add a selection of ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos; 1-2 mol %) and a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) to designated wells.
-
Base Dispensing: Add a selection of bases (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄; 2.0 equiv) to the wells.
-
Substrate & Solvent Addition: Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene, dioxane) to each well.
-
Reaction: Seal the plate and heat to the desired temperature (e.g., 80-110 °C) with stirring for a set time (e.g., 16 hours).
-
Analysis: Quench the reactions and analyze the yield of each well by LC-MS or GC-MS to identify the most promising conditions.[15]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Beta-hydride_elimination [chemeurope.com]
- 5. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Synthesis of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Welcome to the technical support center for the synthesis of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, chemists, and process development professionals who are working with this critical pharmaceutical intermediate. As a key building block in the synthesis of active pharmaceutical ingredients (APIs) like Imatinib, ensuring its purity and yield is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the common challenges encountered during its synthesis.
Overview of Synthetic Strategy
The most common synthetic route involves two primary stages: a C-N bond formation to couple 1-methylpiperazine with a functionalized benzene ring, followed by the reduction of a nitro group to the target aniline. Each stage presents unique challenges and potential for side-product formation.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Part 1: C-N Bond Formation (Nucleophilic Aromatic Substitution / Buchwald-Hartwig)
The initial coupling is critical and often a source of impurities. The choice between Nucleophilic Aromatic Substitution (SNAr) and a palladium-catalyzed method like the Buchwald-Hartwig amination depends on the starting materials and desired reaction conditions.
Q1: My SNAr reaction with 1-fluoro-2-methoxy-4-nitrobenzene is sluggish and gives low yield. What is causing this and how can I improve it?
Answer: Slow SNAr reactions are typically due to insufficient activation of the aromatic ring, poor nucleophile reactivity, or suboptimal reaction conditions.
-
Causality: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex, which must be stabilized by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4] The nitro group (-NO₂) is an excellent EWG for this purpose. If your starting material lacks this, the reaction barrier is significantly higher. The choice of solvent is also crucial; polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal as they solvate the cation of the base but not the nucleophile, enhancing its reactivity.
-
Troubleshooting Steps:
-
Verify Starting Material: Ensure your aryl halide is sufficiently activated with a nitro group positioned correctly.
-
Solvent Choice: Switch to a high-purity, anhydrous polar aprotic solvent like DMSO or NMP.
-
Temperature: Gradually increase the reaction temperature. SNAr reactions often require heating (e.g., 80-120 °C) to proceed at a reasonable rate.[5] Monitor for thermal decomposition of your starting materials or product.
-
Base: The presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) can help scavenge any protons generated, driving the reaction forward, especially if the piperazine salt is used.
-
Q2: I am using a di-halo-nitrobenzene precursor and observing significant amounts of a di-piperazine substituted byproduct. How can I favor mono-substitution?
Answer: Formation of di-substituted products is a common selectivity issue when using substrates with multiple leaving groups.
-
Causality: The first SNAr reaction introduces an electron-donating piperazine group onto the ring. This deactivates the ring towards further nucleophilic attack. However, if the reaction conditions are too harsh (high temperature, long reaction time) or the stoichiometry is incorrect, the second substitution can still occur. The relative reactivity of the leaving groups (F > Cl > Br > I for SNAr) also plays a key role.[6]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the di-halo substrate relative to 1-methylpiperazine (e.g., 1.1 to 1.0 equivalents). This ensures the piperazine is the limiting reagent.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the mono-substituted product.
-
Monitor Closely: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting aryl halide is consumed and before significant di-substituted product accumulates.
-
Leaving Group Choice: If possible, use a mixed-halogen substrate (e.g., 1-fluoro-4-chloro-2-nitrobenzene). The highly reactive fluorine will be substituted preferentially, allowing for greater control.
-
Q3: I opted for a Buchwald-Hartwig amination with an aryl bromide, but my main side products are the hydrodehalogenated starting material and a homocoupled biaryl. How can I suppress these?
Answer: Hydrodehalogenation (replacement of the halide with hydrogen) and homocoupling are well-known side reactions in palladium-catalyzed cross-couplings.[7]
-
Causality: These side pathways compete with the desired C-N reductive elimination. Hydrodehalogenation can arise from β-hydride elimination from the palladium-amido intermediate or from protonolysis of a Pd-aryl intermediate.[7][8] Homocoupling occurs when two aryl halide molecules react with each other. The choice of ligand, base, and catalyst precursor are critical to favor the desired C-N coupling pathway.[9]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting Buchwald-Hartwig side reactions.
-
Ligand Selection: Modern, sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are designed to promote fast reductive elimination, outcompeting side reactions.[10]
-
Base Selection: While strong bases like NaOt-Bu promote fast rates, they can also encourage side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ are often a better choice for complex substrates.[10]
| Parameter | Recommendation for Minimizing Side Products | Rationale |
| Catalyst | Use a pre-formed Pd(0) source or a reliable precursor like Pd₂(dba)₃. | Ensures efficient generation of the active catalyst. |
| Ligand | Bulky biarylphosphines (e.g., XPhos, RuPhos). | Accelerates C-N reductive elimination.[9] |
| Base | K₃PO₄, Cs₂CO₃. | Less aggressive than alkoxides, reducing hydrodehalogenation. |
| Solvent | Anhydrous toluene, dioxane. | Standard solvents for this chemistry. |
| Temperature | 80-100 °C. | Avoid excessive heat which can promote side reactions. |
Part 2: Nitro Group Reduction
The reduction of the nitro intermediate to the final aniline product is the final step. While seemingly straightforward, it can be a source of impurities if not properly controlled.
Q4: My nitro group reduction using H₂/Pd-C is incomplete. How can I drive it to completion?
Answer: Incomplete catalytic hydrogenation is usually a result of catalyst deactivation, insufficient hydrogen, or poor mass transfer.
-
Causality: The palladium on carbon (Pd/C) catalyst can be "poisoned" by impurities carried over from the previous step (e.g., residual halides or sulfur compounds). The reaction is also a three-phase system (solid catalyst, liquid substrate, gas hydrogen), so efficient mixing is essential for good mass transfer.
-
Troubleshooting Steps:
-
Purity of Intermediate: Ensure the nitro-intermediate is purified before reduction to remove any potential catalyst poisons.
-
Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Use a fresh, high-quality catalyst.
-
Hydrogen Pressure: Increase the hydrogen pressure (e.g., from 1 atm to 50 psi or higher, depending on your equipment).
-
Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate hydrogen dissolution.
-
Solvent: Use a solvent in which the substrate is highly soluble, such as Methanol, Ethanol, or Ethyl Acetate.
-
Q5: After reduction with Fe/HCl, I have a colored product that is difficult to purify. What are these impurities?
Answer: Reduction of nitroarenes with metals like iron or tin can generate several intermediates and byproducts.[11]
-
Causality: The reduction proceeds stepwise via nitroso (-NO) and hydroxylamine (-NHOH) intermediates. Under certain conditions, these intermediates can condense to form azoxy (-N=N(O)-) or azo (-N=N-) compounds, which are often highly colored. Furthermore, residual iron salts can form complexes with the final aniline product, leading to discoloration and purification difficulties.
-
Mitigation and Purification:
-
Reaction Control: Ensure acidic conditions are maintained throughout the addition of the iron powder to promote complete reduction to the amine.
-
Work-up: After the reaction, basify the mixture carefully (e.g., with NaOH or NH₄OH) to precipitate iron hydroxides (Fe(OH)₂/Fe(OH)₃).
-
Filtration: Filter the mixture through a pad of Celite® to remove all iron salts and hydroxides. This is a critical step.
-
Extraction: Thoroughly extract the aqueous filtrate with a suitable organic solvent (e.g., Ethyl Acetate, DCM) to isolate the product.
-
Charcoal Treatment: If the isolated product is still colored, a treatment with activated charcoal in a suitable solvent can help remove colored impurities.
-
Part 3: Purification and Analysis
Q6: What is the recommended method for purifying the final this compound product?
Answer: The choice between crystallization and column chromatography depends on the impurity profile and the required scale.
-
Column Chromatography: This is the most effective method for removing a wide range of impurities, especially those with similar polarity. A silica gel column using a gradient of Dichloromethane (DCM) and Methanol (often with a small amount of NH₄OH, e.g., 1%, to prevent the basic amine from streaking) is a common choice.
-
Crystallization/Recrystallization: If the product is obtained in relatively high purity (>95%), recrystallization is an excellent method for scaling up and removing minor impurities. A mixed solvent system like Isopropanol/Heptane or Ethanol/Water can be effective. The product can also be converted to its hydrochloride salt to facilitate crystallization and then neutralized back to the free base.
Q7: How can I reliably identify and quantify impurities in my final product?
Answer: A combination of chromatographic and spectroscopic techniques is essential for full characterization.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this task.[12] It separates the product from its impurities and provides the molecular weight of each component, which is invaluable for identifying potential side products like those listed in the table below.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can help identify the structure of major impurities if they can be isolated.
-
HPLC (High-Performance Liquid Chromatography): An HPLC with a UV detector is the standard for determining the purity of the final product (e.g., area % purity). A validated method is required for quality control in a regulated environment.[2]
Table of Common Process-Related Impurities:
| Impurity Name | Potential Origin | Identification Method |
| Nitro-Intermediate | Incomplete Reduction | LC-MS (M+31 Da vs Product) |
| Hydrodehalogenated Precursor | Buchwald-Hartwig side reaction | LC-MS (Mass of precursor minus halide) |
| Di-piperazine Adduct | Lack of selectivity in SNAr | LC-MS (M+98 Da vs Product) |
| N-Oxide Impurity | Unwanted oxidation of piperazine N | LC-MS (M+16 Da vs Product)[13] |
| Azoxy/Azo Dimer | Incomplete reduction (metal/acid) | LC-MS (Approx. 2x MW of Product), Color |
Experimental Protocols
Protocol 1: SNAr Coupling
-
To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in anhydrous DMSO (5 mL/mmol), add K₂CO₃ (1.5 eq).
-
Add 1-methylpiperazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice water (50 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude nitro-intermediate.
Protocol 2: Nitro Reduction via Catalytic Hydrogenation
-
Dissolve the crude nitro-intermediate (1.0 eq) in Methanol (10 mL/mmol).
-
Transfer the solution to a hydrogenation vessel.
-
Add 10% Palladium on Carbon (5-10 wt% of the substrate).
-
Seal the vessel, evacuate, and backfill with nitrogen (3x), then evacuate and introduce hydrogen gas (50 psi).
-
Stir the mixture vigorously at room temperature for 6-12 hours until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with Methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline product, which can then be purified.
References
- 1. ijnrd.org [ijnrd.org]
- 2. researchtrend.net [researchtrend.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Navigating the Scale-Up Production of Piperazine Intermediates
Welcome to the technical support center for the scale-up production of piperazine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to industrial production. As a core structural motif in numerous active pharmaceutical ingredients (APIs), the efficient and controlled synthesis of piperazine derivatives is of paramount importance.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your process development and scale-up campaigns.
Part 1: Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve common problems in the large-scale synthesis of piperazine intermediates.
Issue 1: Poor Selectivity - Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct
A frequent challenge in piperazine chemistry is controlling the selectivity for mono-substitution, as the second nitrogen atom often exhibits comparable or even higher reactivity after the first substitution.[3]
Root Cause Analysis:
-
Stoichiometry: At a near 1:1 molar ratio of piperazine to the electrophile, the formation of the 1,4-di-substituted byproduct is statistically probable.
-
Reaction Conditions: Elevated temperatures and extended reaction times can favor the thermodynamically more stable di-substituted product.[4]
-
Reactivity of the Mono-substituted Product: The initial product itself is a secondary amine and can compete with the starting piperazine for the electrophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low mono-substitution yield.
Experimental Protocols:
Protocol 1: Mono-N-alkylation using Excess Piperazine [4]
-
Setup: In a suitable reactor, charge piperazine (5-10 equivalents) and a suitable solvent (e.g., acetonitrile).
-
Base: Add a mild base such as potassium carbonate (2 equivalents).
-
Addition of Electrophile: Slowly add the alkyl halide (1 equivalent) to the mixture at a controlled temperature (e.g., room temperature).
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Once the starting electrophile is consumed and the formation of the di-substituted product is minimal, quench the reaction. The excess piperazine can often be recovered.
Protocol 2: Synthesis using Mono-protected Piperazine (N-Boc-piperazine) [4]
-
Protection: React piperazine with di-tert-butyl dicarbonate (Boc₂O) to synthesize N-Boc-piperazine.[4]
-
Alkylation/Arylation: Perform the desired substitution reaction on the unprotected nitrogen of N-Boc-piperazine.
-
Deprotection: Remove the Boc group using acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent) to yield the mono-substituted piperazine.
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its efficiency can be sensitive to various parameters during scale-up.[3][4]
Root Cause Analysis:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the starting materials or by thermal degradation.
-
Suboptimal Ligand/Base Combination: The choice of phosphine ligand and base is critical and substrate-dependent.[3][4]
-
Poor Solubility: Reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.
-
Atmosphere Control: Inadequate inert atmosphere can lead to oxidation of the catalyst and phosphine ligands.
Troubleshooting Table:
| Problem | Potential Cause | Recommended Solution |
| Reaction stalls | Catalyst deactivation | Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., RuPhos, BINAP). Ensure starting materials are free of catalyst poisons. |
| Starting material decomposition | Base is too strong | If using a strong base like NaOtBu causes decomposition, consider weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[3][4] |
| Incomplete conversion | Suboptimal temperature | Monitor the reaction to determine the optimal temperature and time. A temperature screen can identify the ideal conditions for your specific substrates.[3][4] |
| Poor reproducibility | Inconsistent solubility | Toluene, dioxane, and THF are common solvents. For solubility issues, consider more polar aprotic solvents.[3][4] |
Issue 3: Difficulty in Purifying Piperazine-Containing Compounds
The basicity and potential water solubility of piperazine and its derivatives can complicate purification, leading to issues like product loss and streaking on silica gel chromatography.[3]
Effective Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method for separating basic piperazine products from non-basic impurities.[3][4]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine derivative will move to the aqueous layer as its salt.
-
Separate the layers. Basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the purified product into an organic solvent.
-
-
Crystallization via Salt Formation: Converting the piperazine derivative to a salt can significantly improve its crystallinity, allowing for efficient purification.[3][5] Piperazine itself can be effectively purified by forming its crystalline diacetate salt in acetone.[3][5]
Protocol 3: Purification of Piperazine via Diacetate Salt Formation [3][5]
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone at 20-40°C.
-
Acidification: While stirring, slowly add at least a stoichiometric amount of glacial acetic acid.
-
Precipitation: The crystalline piperazine diacetate will precipitate. Cool the mixture to 10-30°C to maximize the yield.
-
Isolation: Separate the precipitated salt by filtration.
-
Washing: Wash the collected precipitate with cold acetone to remove residual impurities.
-
Drying: Dry the purified piperazine diacetate under vacuum. The free base can be regenerated by treating the salt with a suitable base.[3]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns during the scale-up of piperazine synthesis?
A: The primary safety concerns include:
-
Handling of Hazardous Materials: Piperazine is a potentially hazardous substance.[6] Proper personal protective equipment (PPE) should be used, and operations should be conducted in well-ventilated areas.[7][8]
-
Exothermic Reactions: Many reactions involving piperazines are exothermic. Temperature control is critical to prevent thermal runaways. Use jacketed reactors with efficient cooling and consider semi-batch or continuous-flow processes for better heat management.[1]
-
Combustibility: Piperazine is a combustible solid, and fine dust can form explosive mixtures with air.[7] All ignition sources must be eliminated, and appropriate fire suppression equipment should be readily available.[7][8]
Q2: How can I analyze for impurities in my piperazine intermediate?
A: Due to piperazine's lack of a strong chromophore, direct analysis by HPLC-UV can be challenging.[9][10] Common analytical methods include:
-
Gas Chromatography (GC): With a flame ionization detector (FID), GC is suitable for analyzing piperazine and its volatile impurities.[9]
-
HPLC with Derivatization: Piperazine can be reacted with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a derivative that can be detected at low levels by HPLC-UV.[10]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful technique for identifying and quantifying a wide range of impurities.[11][12]
Q3: My catalyst seems to be deactivating over time in a continuous process. What are the likely causes and solutions?
A: Catalyst deactivation is a common issue in continuous processes.
-
Poisoning: Impurities in the feedstock can bind to the active sites of the catalyst. Ensure high purity of starting materials.
-
Coking/Fouling: At high temperatures, organic materials can decompose and deposit on the catalyst surface.
-
Sintering: Metal particles on a supported catalyst can agglomerate at high temperatures, reducing the active surface area.
-
Leaching: The active metal may dissolve into the reaction mixture.
Solutions:
-
Implement guard beds to remove impurities before the feedstock reaches the main reactor.
-
Optimize reaction temperature and pressure to minimize side reactions that lead to coking.
-
Consider catalysts with higher thermal stability.
-
Periodic catalyst regeneration (e.g., through controlled oxidation to burn off coke) or replacement may be necessary.
Q4: What are the key considerations for solvent selection in the scale-up of piperazine synthesis?
A: Solvent selection is critical for a successful and safe scale-up.
-
Solubility: Ensure all reactants and catalysts are sufficiently soluble at the reaction temperature.[3][4]
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature and allow for easy removal during work-up without requiring excessively high temperatures or deep vacuum.
-
Safety: Consider flammability, toxicity, and environmental impact. Adherence to regulations like REACH is crucial.[6][13]
-
Cost and Availability: For large-scale production, the cost and availability of the solvent are major factors.
-
Process Compatibility: The solvent should not interfere with the reaction or downstream processing (e.g., extractions, crystallizations).
Q5: Are there any "green" or more sustainable approaches to piperazine synthesis being developed?
A: Yes, the field is evolving towards more sustainable practices.
-
Continuous-Flow Chemistry: Flow reactors offer better heat and mass transfer, improved safety, and can facilitate easier scale-up.[1]
-
Biocatalysis: The use of enzymes as catalysts can lead to higher selectivity under milder reaction conditions, reducing energy consumption and waste.[13]
-
Photoredox Catalysis: Visible-light-promoted reactions are emerging as a green alternative, often proceeding under mild conditions.[1][14] The use of organic photocatalysts further enhances the sustainability of these methods.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. justrestart.com [justrestart.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. biosynce.com [biosynce.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nj.gov [nj.gov]
- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 10. jocpr.com [jocpr.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. mlunias.com [mlunias.com]
- 14. Piperazine synthesis [organic-chemistry.org]
Technical Support Center: Purification of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Welcome to the technical support guide for the purification of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS: 156428-85-2). This document provides in-depth troubleshooting advice and optimized protocols designed for researchers and drug development professionals. The unique structure of this molecule, featuring both an aromatic amine (aniline) and a tertiary amine-containing piperazine ring, presents specific challenges that require tailored purification strategies.
Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common issues encountered during the purification of this and structurally similar compounds. Understanding the 'why' behind these challenges is the first step toward an effective solution.
Q1: Why is my compound difficult to purify using standard silica gel chromatography, often resulting in significant tailing or streaking on TLC?
A1: The primary difficulty arises from strong acid-base interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] Your molecule has three basic centers: the aniline nitrogen and the two nitrogens of the methylpiperazine moiety. These basic sites readily protonate and bind ionically to the acidic silica, leading to several problems:
-
Poor Elution & Tailing: The compound does not move smoothly with the mobile phase, resulting in broad, streaked spots on TLC and poor separation during column chromatography.[2]
-
Irreversible Adsorption: In some cases, a portion of the product can become permanently stuck to the column, leading to low recovery.
-
Degradation: The acidic environment of the silica can sometimes promote the degradation of sensitive compounds, especially anilines which are prone to oxidation.[3]
The solution is to neutralize this interaction by modifying the mobile phase or choosing a different stationary phase altogether.
Q2: My crude product is a dark, oily, or gummy substance that won't solidify. What are my best options?
A2: The "oiling out" of amine compounds is a common crystallization problem, often caused by residual solvents or the presence of impurities that disrupt crystal lattice formation.[4] For a highly basic and polar molecule like this, direct crystallization of the free base can be challenging.
The most effective strategy is to convert the free base into a salt , typically the hydrochloride (HCl) salt.[2][5] This conversion offers two major advantages:
-
Increased Crystallinity: Salts of organic amines are generally well-ordered, crystalline solids with higher melting points compared to the corresponding free bases.[6]
-
Altered Solubility: The salt form will have a different solubility profile, often being more soluble in polar solvents like alcohols and insoluble in non-polar solvents like diethyl ether or hexanes. This change can be exploited for effective recrystallization.[2]
A detailed protocol for salt formation and recrystallization is provided in the "Experimental Protocols" section.
Q3: What are the likely impurities I should be trying to remove?
A3: Impurities will be specific to your synthetic route, but common contaminants for this class of molecule include:
| Impurity Type | Potential Structure/Source | Rationale & Separation Strategy |
| Unreacted Starting Materials | e.g., 1-methylpiperazine, or a nitro-aromatic precursor. | If the aniline was formed via nitro reduction, the nitro precursor is significantly less polar and will elute much earlier in normal-phase chromatography.[7] |
| Reaction Byproducts | e.g., Di-substituted aniline or products from side reactions. | Polarity will vary. Often separable by chromatography with an optimized solvent system. |
| Oxidation Products | Colored impurities from air/light exposure of the aniline moiety.[3] | These are often highly polar and may remain at the baseline on TLC. Can sometimes be removed by passing a solution of the crude product through a short plug of silica or activated carbon. |
| Residual Solvents | High-boiling solvents like DMF, DMSO, or NMP. | Best removed under high vacuum with gentle heating. Can interfere with all purification methods. |
Purification Strategy Decision Workflow
Choosing the correct purification path from the outset can save significant time and material. The following workflow provides a general decision-making framework based on the state of your crude product.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols & Troubleshooting
Protocol 1: Purification by Modified Flash Column Chromatography
This protocol is designed to overcome the challenge of purifying basic amines on standard silica gel. The key is the addition of a basic modifier to the mobile phase.
Troubleshooting Guide: Chromatography
Caption: Troubleshooting workflow for amine purification by chromatography.
Step-by-Step Methodology:
-
Mobile Phase Optimization:
-
Begin by finding a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[2]
-
Prepare a test eluent of 95:5 DCM/MeOH containing 1% triethylamine (TEA) by volume. For example, to 95 mL of DCM and 5 mL of MeOH, add 1 mL of TEA.
-
Spot your crude material on a TLC plate and develop it in this solvent system.
-
Adjust the DCM/MeOH ratio until the desired compound has an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount (typically a 50-100:1 ratio of silica to crude material by weight).
-
Prepare a slurry of silica gel in the optimized mobile phase (including the TEA).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This prevents the sample from streaking when loaded onto the column.
-
Carefully add the dry-loaded sample to the top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Elute the column with the optimized mobile phase. Maintain a constant flow rate.
-
Collect fractions and monitor their contents by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
To remove residual triethylamine (boiling point ~89 °C), you may need to co-evaporate with a solvent like toluene or place the sample under high vacuum for an extended period.
-
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice when used with a modifier. |
| Mobile Phase | DCM/MeOH or Hexane/Ethyl Acetate | Common systems offering a good polarity range.[1][2] |
| Basic Modifier | 0.5-2% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing product tailing.[1] |
| Sample Loading | Dry Loading | Ensures a narrow band at the start of the separation, leading to higher resolution. |
Protocol 2: Purification by Recrystallization via Hydrochloride Salt Formation
This is often the most effective method for obtaining highly pure, crystalline material.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the crude oily or solid product in a suitable solvent like diethyl ether, ethyl acetate, or a mixture of DCM/methanol.
-
While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise.
-
The hydrochloride salt will typically precipitate as a white or off-white solid.[2] Continue adding the HCl solution until no further precipitation is observed.
-
-
Isolation of Crude Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove non-basic, soluble impurities.
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Select an appropriate solvent system for recrystallization. Good starting points for amine salts are polar protic solvents like ethanol, methanol, or isopropanol, or mixtures such as methanol/diethyl ether.[2]
-
In a clean flask, add the minimum amount of hot solvent required to fully dissolve the crude salt.
-
Once dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize the yield, place the flask in an ice bath or refrigerator for at least one hour after crystals have started to form.
-
-
Final Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small volume of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the final product thoroughly under high vacuum to remove all residual solvent.
-
References
Technical Support Center: Solvent Effects on the Synthesis of N-Aryl Piperazines
Welcome to the Technical Support Center for N-aryl piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in achieving successful and reproducible outcomes. N-aryl piperazines are a cornerstone in medicinal chemistry, appearing in numerous marketed drugs.[1] However, their synthesis is often plagued by challenges directly linked to the choice of solvent. This document provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions, moving beyond simple protocols to explain the why behind experimental choices.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific problems encountered during the synthesis of N-aryl piperazines, with a focus on how solvent selection can be the key to their resolution.
Issue 1: Low Yield in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination for N-aryl piperazine synthesis is consistently giving low yields. What solvent-related factors could be at play, and how can I optimize the reaction?
Answer: Low yields in Buchwald-Hartwig aminations are a frequent challenge and can often be traced back to suboptimal solvent conditions that affect catalyst stability and reagent solubility.[2][3]
Causality and Optimization Strategy:
-
Catalyst and Ligand Stability: The palladium catalyst and its phosphine ligand are the heart of this reaction. The solvent's polarity and coordinating ability can significantly impact the stability of the active catalytic species.[4][5][6]
-
Insight: While commonly used, solvents like toluene, dioxane, and THF can sometimes lead to catalyst deactivation.[2][3] If you suspect this, consider a switch to a more polar aprotic solvent.
-
Actionable Protocol: A solvent screen is highly recommended. Set up parallel reactions in toluene, dioxane, THF, and a more polar option like t-butanol, keeping all other parameters (catalyst, ligand, base, temperature) constant. Monitor reaction progress by TLC or LC-MS to identify the solvent that provides the best conversion and minimizes side products.[2][3]
-
-
Reagent Solubility: Incomplete dissolution of the aryl halide, piperazine, or base can severely limit the reaction rate.
-
Insight: Piperazine and inorganic bases like K₃PO₄ or Cs₂CO₃ often have poor solubility in nonpolar aromatic solvents like toluene or xylene.[2]
-
Actionable Protocol: If you observe undissolved material, switching to a more polar solvent such as t-butanol or exploring a solvent-free approach using excess piperazine as the solvent can be effective.[1][2][7] Some protocols have also successfully employed aqueous systems or neat conditions.[8]
-
-
Product Distribution: The solvent can influence the selectivity between the desired mono-substituted and the undesired di-substituted product.
-
Insight: A study on the Buchwald-Hartwig reaction between p-bromotoluene and piperazine found that nonpolar, aprotic solvents like m-xylene favored the formation of the desired monosubstituted product.[9]
-
Actionable Protocol: If bis-arylation is a significant issue, consider using a nonpolar solvent and carefully controlling the stoichiometry by using a 5-10 fold excess of piperazine.[2]
-
Issue 2: Prevalent Side Reactions in Nucleophilic Aromatic Substitution (SNAr)
Question: I'm attempting an SNAr reaction to synthesize an N-aryl piperazine, but I'm observing significant formation of undesired side products. How can the solvent choice help minimize these?
Answer: SNAr reactions are highly sensitive to the solvent environment. The choice between a protic and an aprotic solvent can dramatically alter the reaction pathway and the prevalence of side reactions.[10][11]
Causality and Optimization Strategy:
-
Solvent Polarity and Mechanism: SNAr reactions typically proceed through a Meisenheimer complex, a charged intermediate.[11] Polar aprotic solvents are generally preferred as they can stabilize this intermediate without deactivating the nucleophile.[12][13][14]
-
Insight: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the piperazine nucleophile, effectively "caging" it and reducing its nucleophilicity.[12][15] This can slow down the desired reaction and allow side reactions to dominate.
-
Actionable Protocol: Employ polar aprotic solvents like DMF, DMSO, or NMP, which are known to enhance the rate of SNAr reactions.[13][14] If you must use a protic solvent due to solubility constraints, be aware that it may retard the reaction.[11]
-
-
Hydrolysis of Activated Electrophiles: When using highly electron-deficient aryl halides, hydrolysis of the starting material by trace amounts of water can be a competing reaction, especially in the presence of a base.
-
Insight: While aqueous conditions for SNAr have been developed, they can be challenging for highly activated substrates, leading to low yields of the desired product.[16]
-
Actionable Protocol: Ensure your solvent is anhydrous, particularly when working with sensitive substrates. If using a commercial solvent, consider drying it over molecular sieves prior to use.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding solvent effects in N-aryl piperazine synthesis.
Q1: What is the fundamental difference between polar protic and polar aprotic solvents in the context of N-aryl piperazine synthesis?
A1: The key difference lies in their ability to act as hydrogen bond donors.[15]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds.[15] They can solvate both cations and anions effectively but can decrease the reactivity of nucleophiles like piperazine by forming hydrogen bonds.[12] This is generally unfavorable for SNAr and can impact the efficiency of Buchwald-Hartwig reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[15] They are excellent at solvating cations, leaving the anionic nucleophile relatively "bare" and more reactive, which is highly beneficial for SNAr reactions.[12][17]
Q2: Can I use a nonpolar solvent for an Ullmann condensation to synthesize N-aryl piperazines?
A2: Yes, and it can be advantageous. While traditional Ullmann reactions often use high-boiling polar solvents like NMP or DMF, modern protocols have shown that non-polar solvents like toluene or xylene can be very effective, especially with the right catalyst and ligand system.[18][19] In some cases, non-polar solvents can even lead to higher yields compared to more polar options.[18]
Q3: Are there "green" or more sustainable solvent alternatives for these syntheses?
A3: Yes, the field is actively moving towards more environmentally friendly options. For Buchwald-Hartwig reactions, protocols have been developed in water or even under solvent-free conditions, where an excess of piperazine can act as the solvent.[1][7][8] For SNAr, while dipolar aprotic solvents are common, ethers with better safety profiles like 2-MeTHF are being explored as alternatives to THF and glymes.[20]
Q4: How does solvent choice impact the purification of the final N-aryl piperazine product?
A4: The basicity of piperazine derivatives can make purification by column chromatography challenging due to tailing on silica gel.[2]
-
Pro Tip: To counteract this, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[2] Alternatively, an acid-base extraction can be a powerful purification technique. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The basic N-aryl piperazine will move into the aqueous layer as its salt, separating it from non-basic impurities.[2]
Data & Protocols
Table 1: Common Solvents and Their Properties in N-Aryl Piperazine Synthesis
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Typical Application & Key Considerations |
| Toluene | Nonpolar Aprotic | 111 | 2.4 | Buchwald-Hartwig, Ullmann. Good for mono-selectivity, but reagent solubility can be an issue.[2][18] |
| Dioxane | Polar Aprotic (Ethereal) | 101 | 2.2 | Buchwald-Hartwig. Common choice, but has safety concerns.[2][8] |
| THF | Polar Aprotic (Ethereal) | 66 | 7.6 | Buchwald-Hartwig. Lower boiling point can be useful for milder conditions.[2][3] |
| t-Butanol | Polar Protic | 82 | 12.5 | Buchwald-Hartwig. Can improve solubility of reagents.[2][3] |
| DMF | Polar Aprotic | 153 | 36.7 | SNAr. Excellent for accelerating SNAr reactions.[13][21] |
| DMSO | Polar Aprotic | 189 | 46.7 | SNAr, Ullmann. High boiling point allows for higher reaction temperatures.[22] |
Experimental Protocol: Solvent Screening for Buchwald-Hartwig Amination
-
To four separate reaction vials, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), phosphine ligand (e.g., RuPhos, 0.04 mmol), and base (e.g., NaOtBu, 1.4 mmol).
-
To each vial, add 5 mL of a different anhydrous solvent to be screened (e.g., Toluene, Dioxane, THF, t-Butanol).
-
Add piperazine (1.2 mmol) to each vial.
-
Seal the vials under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the reactions at the desired temperature (e.g., 100 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 24 hours) by taking a small aliquot and analyzing it by TLC or LC-MS.
-
Compare the conversion of the starting material and the formation of the desired N-aryl piperazine product across the different solvents to identify the optimal conditions.
Visualizing the Process
Diagram 1: Decision-Making Flowchart for Solvent Selection
Caption: A flowchart to guide solvent selection based on the chosen synthetic methodology.
Diagram 2: Influence of Solvent on Nucleophile Reactivity in SNAr
Caption: Solvation differences for a piperazine nucleophile in protic vs. aprotic solvents.
References
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 10. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. d-nb.info [d-nb.info]
- 17. youtube.com [youtube.com]
- 18. arkat-usa.org [arkat-usa.org]
- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 20. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 21. Solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Selective Mono-Substitution of Piperazine
Welcome to the technical support center for piperazine chemistry. Piperazine is a cornerstone building block in modern medicinal chemistry, integral to numerous pharmaceuticals due to its unique structural and physicochemical properties.[1][2] However, its symmetrical nature, with two secondary amines of similar reactivity, presents a significant challenge: achieving selective mono-substitution while avoiding the formation of the 1,4-disubstituted byproduct.[3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing field-proven insights in a direct question-and-answer format to address the specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selective mono-substitution of piperazine so challenging?
The core challenge lies in the symmetry and reactivity of the piperazine molecule. It possesses two secondary nitrogen atoms with comparable basicity and nucleophilicity (pKa values are approximately 9.73 and 5.35).[4] When reacting piperazine with one equivalent of an electrophile (like an alkyl halide or acyl chloride), the reaction is often governed by statistics, leading to a mixture of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted byproduct.[5][6] Furthermore, the initial mono-substituted product can sometimes be more nucleophilic than piperazine itself, accelerating the second substitution reaction.
Q2: What are the primary strategies to control selectivity for mono-substitution?
There are three main strategies, each with distinct advantages and drawbacks:
-
Statistical Control (Excess Piperazine): Using a large excess of piperazine (typically 5-10 equivalents) shifts the statistical probability, making it far more likely for the electrophile to encounter and react with an unsubstituted piperazine molecule.[6][7]
-
Protecting Group Strategy: This is a more controlled, multi-step approach. One nitrogen is temporarily "blocked" with a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group.[8][9] The unprotected nitrogen is then functionalized, followed by the removal of the protecting group to yield the final mono-substituted product.[8][9]
-
In Situ Mono-Protonation: This clever, one-pot method involves reacting piperazine with one equivalent of an acid to form the piperazin-1-ium salt.[5] The protonated nitrogen is effectively deactivated towards electrophiles, directing the substitution exclusively to the free, non-protonated nitrogen.[5][6][8]
Q3: How do I choose the best strategy for my experiment?
The optimal strategy depends on factors like the scale of your reaction, cost considerations, the nature of your electrophile, and purification requirements. The following decision-making flowchart can guide your choice.
Caption: Decision flowchart for selecting a mono-substitution strategy.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My reaction is producing a lot of the di-substituted byproduct.
Q: I'm getting a mixture of mono- and di-substituted products, which makes purification a nightmare and lowers my yield. How can I improve mono-selectivity?
A: This is the most common problem in piperazine chemistry.[6] The formation of the 1,4-disubstituted product occurs when the initially formed mono-substituted piperazine reacts with a second molecule of your electrophile. Here’s how to troubleshoot this, moving from the simplest to the most robust solution.
-
Causality & Solution 1: Statistical Dilution
-
Explanation: By using a large excess of piperazine (5-10 equivalents), you make it statistically improbable for the electrophile to encounter the newly formed, and much less concentrated, mono-substituted product.[6][7]
-
When to use: Excellent for small-scale, discovery chemistry where the cost of piperazine is negligible and the electrophile is precious.
-
Troubleshooting: The main drawback is the post-reaction removal of a large amount of basic, water-soluble piperazine. This can be addressed by a thorough acidic wash (e.g., 1M HCl) during workup to protonate the excess piperazine and pull it into the aqueous layer.[6]
-
-
Causality & Solution 2: Electronic Deactivation
-
Explanation: You can temporarily "turn off" one of the nitrogen atoms by protonating it. By adding one equivalent of an acid (like HCl or acetic acid), you form the piperazin-1-ium salt in situ. The positive charge on the ammonium group strongly deactivates it, preventing it from reacting and directing substitution to the remaining free nitrogen.[5][6][8]
-
When to use: A highly cost-effective, one-pot method suitable for larger scales.[8][10]
-
Troubleshooting: The nucleophilicity of the remaining free amine is lower than that of piperazine itself. This may require longer reaction times or slightly elevated temperatures to achieve full conversion.[6]
-
-
Causality & Solution 3: Steric and Electronic Shielding (Protecting Groups)
-
Explanation: The most controlled method is to use a mono-protected piperazine, such as 1-Boc-piperazine.[9] The bulky Boc group provides both steric hindrance and electronic withdrawal, completely preventing reaction at the N1 position. You then perform the substitution at the free N4 position and subsequently remove the Boc group under acidic conditions (e.g., TFA in DCM or HCl in dioxane).[6][9]
-
When to use: When reaction cleanliness and predictability are paramount, and when the multi-step process and higher cost are acceptable.
-
Troubleshooting: Low overall yield is often due to incomplete reactions in one of the three steps (protection, substitution, deprotection). Monitor each step to completion by TLC or LC-MS before proceeding to the next.
-
Data Summary: Comparison of Mono-Alkylation Strategies
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Mono-substituted Yield | Key Advantages | Key Disadvantages |
| Excess Piperazine | 5:1 to 10:1 | 70-80%[6] | One-step, simple, cost-effective reagent.[6] | Difficult removal of excess piperazine; not atom-economical.[6] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >90% (for substitution step)[7] | High selectivity, clean reaction, predictable.[6][7] | Multi-step process (protection/deprotection), higher cost.[6][10] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89%[6] | One-pot synthesis, cost-effective, good yields.[6][8] | May require longer reaction times or activation.[6] |
Issue 2: My reaction stalls or proceeds very slowly.
Q: I've set up my reaction, but I'm seeing very little conversion of my starting material even after several hours. What should I check?
A: A stalled reaction can usually be traced back to issues with reagents, solubility, or temperature.
-
Potential Cause 1: Ineffective Acid Scavenging
-
Explanation: N-alkylation and N-acylation reactions produce an acid byproduct (e.g., HBr, HCl). This acid will protonate and deactivate your nucleophile (piperazine). You must include a base (an "acid scavenger") to neutralize this byproduct as it forms.
-
Solution: Ensure you have added a sufficient amount of a suitable base. For alkylations, potassium carbonate (K₂CO₃) is a common and effective choice.[11] For acylations with sensitive substrates, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used.[6]
-
-
Potential Cause 2: Poor Solubility
-
Explanation: If your reactants are not fully dissolved, the reaction can only occur at the surface of the solid material, drastically slowing the rate.
-
Solution: Switch to a more polar aprotic solvent that can better dissolve all components. If you are using acetonitrile or THF, consider trying DMF or DMSO.[7][11] Gentle heating can also improve solubility and increase the reaction rate.
-
-
Potential Cause 3: Low Reactivity
-
Explanation: Your electrophile may simply not be reactive enough under the current conditions (e.g., an alkyl chloride is less reactive than an alkyl iodide). The in situ mono-protonation strategy also inherently reduces the nucleophilicity of the piperazine.[6]
-
Solution: Increase the reaction temperature and monitor progress carefully by TLC or LC-MS to avoid decomposition.[7] If possible, switch to a more reactive electrophile (e.g., from a chloride to a bromide or iodide).
-
Experimental Protocols & Workflows
Workflow: The Mono-Protection Strategy
This diagram illustrates the reliable, three-stage process for achieving clean mono-substitution using a protecting group.
Caption: Experimental workflow for the mono-protection strategy.
Protocol 1: Mono-N-Alkylation Using Excess Piperazine [6][12]
-
Objective: To synthesize a mono-alkylated piperazine using statistical control.
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl Halide (1 mmol, 1 eq.)
-
Potassium Carbonate (K₂CO₃) (2 mmol, 2 eq.)
-
Acetonitrile (ACN) (20 mL)
-
-
Procedure:
-
To a round-bottom flask, add piperazine (10 eq.) and potassium carbonate (2 eq.).
-
Add acetonitrile (20 mL) and stir to dissolve/suspend the solids.
-
Slowly add the alkyl halide (1 eq.) to the mixture at room temperature over 10-15 minutes.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS until the alkyl halide is consumed.
-
Once complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue. A common method is to dissolve the residue in dichloromethane (DCM) and wash with 1M HCl (2 x 20 mL) to remove excess piperazine, followed by a basic wash (e.g., saturated NaHCO₃) and purification by column chromatography.
-
Protocol 2: Mono-N-Acylation via N-Boc-Piperazine [6][9]
-
Objective: A high-selectivity, three-step synthesis of a mono-acylated piperazine.
-
Step A: Protection - Synthesis of 1-Boc-piperazine [6]
-
Dissolve piperazine (2.0 eq.) in dichloromethane (DCM) in a flask and cool to 0 °C in an ice bath.
-
Prepare a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in DCM.
-
Add the (Boc)₂O solution dropwise to the stirred piperazine solution over 2-3 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 20-24 hours.
-
Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction to separate it from unreacted piperazine and di-Boc-piperazine.
-
-
Step B: Acylation [6]
-
Dissolve the purified 1-Boc-piperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM and cool to 0 °C.
-
Add the acyl chloride (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform a standard aqueous workup (wash with water, brine) and purify the resulting N-acyl-N'-Boc-piperazine by column chromatography.
-
-
-
Dissolve the purified N-acyl-N'-Boc-piperazine from Step B in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C and add an excess of trifluoroacetic acid (TFA, 5-10 eq.).
-
Stir at room temperature for 1-2 hours until TLC/LC-MS confirms the complete consumption of the starting material.
-
Evaporate the solvent and excess acid under reduced pressure. Neutralize the residue carefully with a base (e.g., saturated NaHCO₃ solution) and extract the final product with an organic solvent.
-
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Aniline Derivatives in Medicinal Chemistry
The aniline scaffold, a deceptively simple aromatic amine, is a cornerstone of modern medicinal chemistry. Its synthetic tractability and versatile chemical nature have made it a privileged structure in a vast array of therapeutic agents. However, the very electronic properties that make aniline a valuable pharmacophore also predispose it to metabolic liabilities, creating a classic "double-edged sword" dilemma for drug developers. This guide provides an in-depth comparative analysis of aniline derivatives, focusing on their application in oncology, the challenges of their inherent toxicity, and the innovative strategies employed to mitigate these risks.
The Aniline Motif in Oncology: A Tale of Two Kinase Inhibitors
Aniline derivatives have made a profound impact in oncology, particularly as kinase inhibitors. The 4-anilinoquinazoline and 4-anilinoquinoline cores are central to a class of drugs that target key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action: Targeting the EGFR Signaling Cascade
Gefitinib and Erlotinib are first-generation, reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[1][2] By occupying the ATP-binding site within the EGFR's catalytic domain, they prevent receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation, survival, and metastasis. The two primary cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][3]
Comparative In Vitro Potency of Anilinoquinazoline EGFR Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Gefitinib and Erlotinib against various EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) cell lines. Lower IC50 values indicate greater potency.
| Cell Line | EGFR Mutation | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | 20, 77.26[1] | ~30, 7[1] |
| HCC827 | Exon 19 Deletion | 6.6, 13.06[1] | - |
| H3255 | L858R | 63[1] | 12 |
| DFCILU-011 | L858R | 10[1] | - |
Note: IC50 values can vary between studies due to different experimental conditions.
Pharmacokinetics and Safety Profiles
While both drugs show comparable efficacy, their pharmacokinetic and safety profiles exhibit some differences that can influence clinical decision-making.[4][5]
| Parameter | Gefitinib | Erlotinib |
| Bioavailability | ~60% | ~60% |
| Half-life (t1/2) | ~48 hours | ~36 hours |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 |
| Common Adverse Events | Diarrhea, rash, elevated liver enzymes | Rash, diarrhea, anorexia, fatigue |
Erlotinib is often associated with a higher incidence and severity of rash and diarrhea, while Gefitinib has a higher reported incidence of liver dysfunction.[4]
Beyond Kinase Inhibitors: Benzothiazole Anilines in Oncology
Another promising class of aniline derivatives in cancer therapy is the benzothiazole anilines. These compounds have demonstrated potent and selective cytotoxic activity against various cancer cell lines.
Comparative Cytotoxicity of a Benzothiazole Aniline Derivative
The following table compares the cytotoxic activity (IC50) of a representative benzothiazole aniline derivative and its platinum (II) complex with the standard chemotherapeutic agent, Doxorubicin, against several human cancer cell lines.[6]
| Compound | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Benzothiazole Aniline (L1) | 4.8 ± 0.5 | 6.5 ± 0.8 | 8.2 ± 0.9 |
| L1-Pt(II) Complex | 3.5 ± 0.4 | 5.1 ± 0.6 | 6.8 ± 0.7 |
| Doxorubicin | Varies by study | Varies by study | Varies by study |
Note: The cytotoxicity of Doxorubicin is well-established but can vary significantly between studies. It is included here as a benchmark for potent anticancer activity.
Mitigating Aniline's Dark Side: The Strategy of Isosteric Replacement
The clinical utility of many aniline-containing drug candidates is hampered by their metabolic instability. The electron-rich aniline ring is susceptible to oxidation by cytochrome P450 enzymes, which can generate reactive metabolites like nitrosoarenes and quinone-imines. These electrophilic species can covalently modify cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs) such as hepatotoxicity.[7]
A leading strategy to circumvent this liability is isosteric replacement , where the aniline moiety is substituted with a non-aromatic, saturated carbocycle that mimics the geometry and vectoral properties of the original ring but is resistant to metabolic activation.[8][9]
Case Study: A Saturated Bioisostere for a KCNQ Agonist
To illustrate the power of this approach, we examine the development of a 1-aminonorbornane (aminoNB) bioisostere for a KCNQ potassium channel agonist that was flagged for metabolic liabilities associated with its aniline core.[10]
In Vitro Potency Comparison
| Compound | KCNQ2/3 Agonism (EC50, µM) |
| Aniline Parent | 0.15 |
| AminoNB Bioisostere | 0.25 |
The aminoNB bioisostere retains potent agonist activity, demonstrating that the saturated core effectively mimics the pharmacophoric interactions of the aniline ring.
Metabolic Stability Comparison
| Compound | Human Liver Microsome Stability (% remaining after 60 min) | Rat Liver Microsome Stability (% remaining after 60 min) |
| Aniline Parent | 25% | 15% |
| AminoNB Bioisostere | 85% | 78% |
The data clearly shows a dramatic improvement in metabolic stability for the aminoNB bioisostere in both human and rat liver microsomes. This increased resistance to metabolic degradation significantly reduces the potential for the formation of toxic reactive metabolites, thereby enhancing the safety profile of the drug candidate.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step protocols for the key in vitro assays discussed in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the ability of a compound to inhibit a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., in DMSO).
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control). Add 2 µL of the kinase enzyme diluted in kinase buffer.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of a commercial kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Protocol 3: Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound (typically 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein) in a suitable buffer.
-
Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding a cofactor, typically an NADPH-regenerating system.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Conclusion
Aniline and its derivatives remain indispensable tools in the medicinal chemist's arsenal. Their success in oncology, exemplified by the anilinoquinazoline EGFR inhibitors, underscores their potential to form the basis of life-saving medicines. However, the inherent risk of metabolic activation necessitates a cautious and strategic approach to their deployment. The advent of sophisticated strategies like isosteric replacement with saturated carbocycles offers a promising path forward, enabling the design of safer drug candidates that retain the therapeutic efficacy of their aniline-based predecessors. By combining a deep understanding of structure-activity and structure-toxicity relationships with robust in vitro profiling, researchers can continue to harness the power of the aniline scaffold while minimizing its associated risks, ultimately leading to the development of more effective and safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Comparative Guide to Kinase Inhibitor Precursors: 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline and its Alternatives
This guide provides an in-depth comparison of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline and related aniline derivatives against other prominent precursor classes used in the synthesis of small-molecule kinase inhibitors. We will delve into the synthetic rationale, structure-activity relationships, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.
The Central Role of Precursors in Kinase Inhibitor Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer[1]. Small-molecule kinase inhibitors have emerged as a revolutionary class of therapeutics that can selectively block the activity of aberrant kinases[1][2]. The foundation of these complex drugs lies in their core chemical structures, often referred to as scaffolds or precursors.
The choice of precursor is a critical decision in the drug discovery pipeline. It dictates not only the synthetic route and potential for chemical diversification but also the fundamental binding mode to the target kinase. Aniline derivatives, in particular, are a cornerstone of kinase inhibitor design, with the aniline nitrogen often forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of many approved drugs like gefitinib and erlotinib[3].
This guide focuses on a specific aniline-based precursor, This compound , and its close structural relatives, comparing them to other widely used scaffolds such as anilinoquinazolines and aminopyrimidines.
Profile: Methoxy-Anilines with Piperidinyl-Piperazine Moieties
The compound This compound (CAS 1254058-34-8)[4][5][6] and its isomers represent a class of advanced precursors designed to confer multiple favorable properties to the final drug molecule. A closely related and well-documented isomer, 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline , serves as an indispensable intermediate in the synthesis of Brigatinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor[7]. Another related structure, 2-methoxy-4-(4-methylpiperazin-1-yl)aniline , is a key precursor for the ALK inhibitor ASP3026[8].
Key Structural Features and Their Rationale:
-
Aniline Core: As a primary amine on a phenyl ring, this group is the key "hinge-binding" motif, enabling the molecule to anchor within the ATP-binding site of the target kinase[3].
-
Methoxy Group: The methoxy substituent modulates the electronics of the aniline ring and can provide additional van der Waals interactions or hydrogen bonding opportunities within the active site. Its position (ortho- or meta- to the amine) can subtly influence binding orientation and selectivity.
-
Piperidinyl-Piperazine Tail: This bulky, basic side chain is a masterstroke of medicinal chemistry design. The piperazine moiety significantly enhances aqueous solubility, a crucial pharmacokinetic property[9]. The terminal N-methyl group can occupy a hydrophobic pocket, and the entire chain can be optimized to improve cell permeability and target engagement[10][11].
Alternative Precursor Scaffolds: A Comparative Overview
To understand the advantages of the featured aniline precursor, it is essential to compare it with other foundational scaffolds in kinase inhibitor synthesis.
| Precursor/Scaffold Class | Core Structure | Notable Drugs Derived | Key Synthetic Step | Primary Targeted Kinase Families |
| Methoxy-Anilines with Piperazine Moieties | Substituted Aniline | Brigatinib, ASP3026 | Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig coupling | ALK, ROS1 |
| 4-Anilinoquinazolines | Quinazoline | Gefitinib, Erlotinib, Lapatinib | SNAr reaction of a 4-chloroquinazoline with a substituted aniline[12][13] | EGFR, HER2 |
| 2-Aminopyrimidines | Pyrimidine | Imatinib, Nilotinib | Condensation of a guanidine derivative with a β-ketoester, followed by C-N coupling[14][15][16] | ABL, KIT, PDGFR |
| Pyrrolo[2,3-b]pyridines (7-Azaindoles) | 7-Azaindole | Crizotinib, Varlitinib | Multi-step heterocyclic synthesis, often involving C-N cross-coupling reactions[17] | ALK, MET, ROS1 |
Causality Behind Precursor Choice:
-
Anilinoquinazolines were among the first "privileged scaffolds" identified for targeting the Epidermal Growth Factor Receptor (EGFR). The rigid, planar quinazoline core effectively presents the aniline group for hinge binding, leading to high potency. However, achieving selectivity and overcoming resistance mutations can be challenging.
-
Aminopyrimidines , the core of the groundbreaking drug Imatinib, offer a different geometry. Imatinib's success in targeting the BCR-ABL fusion protein demonstrated that this scaffold could be elaborated to induce and stabilize an inactive conformation of the kinase, a different mechanism than pure ATP competition[14].
-
Methoxy-Anilines with complex side chains , like the precursor for Brigatinib, represent a more evolved design strategy. Instead of being part of the core heterocyclic scaffold, the aniline is a flexible building block that is later coupled to a heterocyclic core (e.g., a diaminopyrimidine in Brigatinib). This modular approach allows for greater exploration of the solvent-exposed region of the kinase, often leading to improved selectivity and potency against resistant mutations[7].
Visualizing the Landscape
Signaling Pathway and Drug Action
Kinase inhibitors function by interrupting signaling cascades that drive cell growth and proliferation. The diagram below illustrates a simplified EGFR signaling pathway, a common target for inhibitors derived from anilinoquinazoline precursors.
Caption: Simplified EGFR signaling pathway inhibited by anilinoquinazoline drugs.
General Synthetic and Evaluation Workflow
The path from a precursor to a validated kinase inhibitor follows a logical, multi-step process. This workflow ensures that the synthesized compound is pure, its structure is confirmed, and its biological activity is quantified.
Caption: General workflow from precursor selection to biological evaluation.
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems, providing clear steps to synthesize a representative kinase inhibitor and subsequently test its efficacy.
Protocol 1: Synthesis of an Erlotinib Analog from a 4-Chloroquinazoline Precursor
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of kinase inhibitor synthesis, to create an analog of Erlotinib.
Objective: To synthesize N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib) via the coupling of a 4-chloroquinazoline precursor with 3-ethynylaniline.
Materials:
-
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent)[18]
-
3-ethynylaniline (1.1 equivalents)[12]
-
Isopropanol (IPA)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (optional, to scavenge HCl)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) and isopropanol (approx. 10-15 mL per gram of starting material)[12][19].
-
Addition of Aniline: Add 3-ethynylaniline (1.1 eq) to the suspension. The aniline derivative acts as the nucleophile, displacing the chloride from the quinazoline core[12][18].
-
Heating and Reaction: Heat the mixture to reflux (approximately 85-90°C) with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction[18][19].
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is complete when the starting 4-chloroquinazoline spot is no longer visible. This typically takes 4-6 hours[18].
-
Isolation: Once complete, cool the reaction mixture to room temperature. The product, Erlotinib hydrochloride, will often precipitate from the isopropanol[12].
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol to remove unreacted starting materials and impurities, followed by a wash with a non-polar solvent like hexane[18].
-
Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be >98% by HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase using a commercially available kit like ADP-Glo™.
Objective: To determine the potency (IC₅₀) of a synthesized inhibitor against a specific protein kinase.
Materials:
-
Synthesized kinase inhibitor (e.g., from Protocol 1)
-
Target kinase of interest and its corresponding substrate peptide
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[20]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)[20]
-
White, opaque 384-well or 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to generate a dose-response curve[20].
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO vehicle control to the appropriate wells.
-
Enzyme Addition: Add 2 µL of the kinase solution (prepared in assay buffer) to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (prepared in assay buffer) to each well. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate IC₅₀ determination.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The duration may need optimization depending on the kinase's activity.
-
ADP Detection - Step 1: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature[20].
-
ADP Detection - Step 2: Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature[20].
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter variable slope dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
Conclusion and Future Perspectives
The selection of a precursor is a foundational decision in the synthesis of targeted kinase inhibitors. While classic scaffolds like anilinoquinazolines and aminopyrimidines have led to numerous blockbuster drugs, the field is evolving. Advanced precursors like This compound and its relatives exemplify a modular, rational design approach. They incorporate key pharmacophoric features—hinge-binding anilines and solubilizing piperazine tails—directly into the building block, streamlining the synthesis of highly potent and selective next-generation inhibitors.
As our understanding of kinase biology deepens, the development of novel precursors that enable access to new chemical space and facilitate the targeting of previously "undruggable" kinases will remain a paramount objective in medicinal chemistry and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | C17H28N4O | CID 68014035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline|1254058-34-8--Prisun Pharmatech Co.,Ltd. [prisunpharma.com]
- 7. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 20. benchchem.com [benchchem.com]
Validating the Biological Activity of Synthesized Aniline Compounds: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the synthesis of novel chemical entities is but the first step on a long and exacting journey. For researchers focusing on aniline-based compounds—a scaffold renowned for its presence in a multitude of approved drugs—the subsequent validation of biological activity is a critical inflection point.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological potential of newly synthesized aniline derivatives. Herein, we eschew a rigid, one-size-fits-all template, instead offering an in-depth, technically-grounded narrative that explains the causality behind experimental choices, ensuring a self-validating and robust evaluation process.
The Imperative of a Multi-Faceted Validation Strategy
A singular assay is insufficient to delineate the complex interplay between a novel compound and a biological system. A robust validation strategy, therefore, must be multi-tiered, beginning with broad-spectrum assessments and progressively narrowing to specific mechanistic inquiries. This approach not only conserves resources but also builds a comprehensive profile of the compound's activity, from its general cellular effects to its specific molecular targets.
Foundational Pillar: Initial Cytotoxicity Screening
Before delving into specific therapeutic activities, it is paramount to establish the cytotoxic profile of the synthesized aniline compounds. This initial screen provides a crucial therapeutic window, informing the concentration ranges for subsequent, more targeted assays. Two of the most widely adopted and reliable methods for this purpose are the MTT and LDH assays.[2][3]
The "Why": Understanding the Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[4][5] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells. This assay provides a robust measure of cell viability and proliferation.[2]
In contrast, the Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage or lysis.[3][4][6] This makes it an excellent indicator of cell death.[4]
By employing both assays, researchers can differentiate between cytostatic effects (inhibition of proliferation, as indicated by MTT) and cytotoxic effects (outright cell killing, as indicated by LDH), providing a more nuanced understanding of the compound's impact on cells.
dot graph TD { A[Synthesized Aniline Compound] --> B{Initial Cytotoxicity Screening}; B --> C[MTT Assay]; B --> D[LDH Assay]; C --> E[Determine IC50/EC50]; D --> F[Determine LC50]; E --> G{Therapeutic Window Assessment}; F --> G; G --> H[Proceed to Specific Activity Assays];
} caption: Workflow for Initial Cytotoxicity Screening.
Experimental Protocol: MTT Assay[2][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized aniline compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration.
Experimental Protocol: LDH Assay[3]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the desired incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercially available kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to a maximum LDH release control (cells lysed with a lysis buffer).
| Compound | Cell Line | Assay | IC50 (µM) | LC50 (µM) |
| Aniline-A | HeLa | MTT | 15.2 | > 100 |
| Aniline-A | A549 | MTT | 22.5 | > 100 |
| Aniline-B | HeLa | MTT | 5.8 | 25.1 |
| Aniline-B | A549 | MTT | 8.1 | 30.7 |
| Doxorubicin | HeLa | MTT | 0.9 | 5.2 |
| Doxorubicin | A549 | MTT | 1.2 | 7.8 |
| Aniline-A | HeLa | LDH | > 100 | > 100 |
| Aniline-A | A549 | LDH | > 100 | > 100 |
| Aniline-B | HeLa | LDH | 28.3 | 45.6 |
| Aniline-B | A549 | LDH | 35.4 | 58.9 |
| Doxorubicin | HeLa | LDH | 6.1 | 12.3 |
| Doxorubicin | A549 | LDH | 8.9 | 15.4 |
Table 1: Comparative Cytotoxicity of Hypothetical Aniline Compounds A and B against Doxorubicin.
Delving Deeper: Assessing Specific Biological Activities
Following the initial cytotoxicity screen, the investigation can proceed to more specific assays tailored to the hypothesized therapeutic application of the aniline compounds. This guide will focus on three common areas of investigation: antimicrobial, antioxidant, and enzyme inhibitory activities.
Antimicrobial Activity: Combating Resistance
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[7] Aniline derivatives have shown promise in this area. The Kirby-Bauer disk diffusion method and the determination of the Minimum Inhibitory Concentration (MIC) are foundational assays for evaluating antimicrobial potential.[8][9]
The Kirby-Bauer test is a qualitative or semi-quantitative method that provides a rapid visual assessment of an antibiotic's effectiveness.[10][11][12] A zone of inhibition around a disk impregnated with the test compound indicates sensitivity.[10] While useful for initial screening, it is less precise than the MIC assay.[8]
The MIC assay is a quantitative method that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This provides a more precise measure of a compound's potency and is crucial for dose determination in later stages of development.
dot graph TD { A[Compound with Potential Antimicrobial Activity] --> B{Kirby-Bauer Disk Diffusion}; B -- Zone of Inhibition --> C{Measure Zone Diameter}; B -- No Zone of Inhibition --> D[Compound is Ineffective]; C --> E{Compare to Standards}; E -- Sensitive --> F[Proceed to MIC Determination]; E -- Resistant --> D; F --> G[Determine Minimum Inhibitory Concentration]; G --> H[Compound's Potency Established];
} caption: Workflow for Antimicrobial Activity Testing.
-
Prepare Bacterial Lawn: Inoculate a sterile cotton swab with a standardized bacterial suspension (e.g., 0.5 McFarland standard) and create a uniform lawn on a Mueller-Hinton agar plate.
-
Apply Disks: Aseptically place paper disks impregnated with known concentrations of the aniline compounds and control antibiotics onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zones around each disk where bacterial growth is inhibited.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the aniline compounds in a suitable broth medium.
-
Inoculate with Bacteria: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) |
| Aniline-C | 64 | 32 |
| Aniline-D | 128 | 64 |
| Ciprofloxacin | 0.015 | 0.5 |
| Vancomycin | >256 | 1 |
Table 2: Comparative MIC of Hypothetical Aniline Compounds C and D against Standard Antibiotics.
Antioxidant Activity: Quenching Free Radicals
Many diseases are associated with oxidative stress caused by an imbalance of free radicals and antioxidants. Aniline derivatives are being explored for their antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two widely used methods to evaluate the free radical scavenging activity of compounds.[13][14][15]
The DPPH assay utilizes a stable free radical that has a deep purple color.[13][15] In the presence of an antioxidant, the DPPH radical is reduced, and the color fades, which can be measured spectrophotometrically.[13] This assay is simple and rapid.
The ABTS assay involves the generation of a blue-green ABTS radical cation.[13][15] The reduction of this radical by an antioxidant causes a decolorization that is also measured spectrophotometrically. The ABTS radical is soluble in both aqueous and organic solvents, making it suitable for a broader range of compounds.[14]
-
Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the aniline compounds to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculate Scavenging Activity: The percentage of scavenging activity is calculated relative to a control without the compound.
-
Generate ABTS Radical: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Add different concentrations of the aniline compounds to the ABTS radical solution.
-
Incubation: Incubate at room temperature for a short period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculate Scavenging Activity: Determine the percentage of scavenging activity compared to a control.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Aniline-E | 45.3 | 28.7 |
| Aniline-F | 82.1 | 65.4 |
| Ascorbic Acid | 17.6 | 12.1 |
| Trolox | 25.8 | 18.9 |
Table 3: Comparative Antioxidant Activity of Hypothetical Aniline Compounds E and F.
Enzyme Inhibition: Targeting Key Pathological Drivers
Many aniline-based drugs function as enzyme inhibitors, playing crucial roles in treating diseases like cancer and inflammation.[1][16] Validating the inhibitory activity of synthesized aniline compounds against specific enzymes is a key step in drug development.[17][18][19]
The choice of enzyme assay is entirely dependent on the therapeutic target. For example, if the aniline compounds are designed as anti-inflammatory agents, a relevant target would be the cyclooxygenase (COX) enzymes.[20][21][22] If they are intended as anti-cancer drugs, they might be tested against specific kinases like Epidermal Growth Factor Receptor (EGFR) or c-Met.[23]
dot graph TD { A[Synthesized Aniline Compound] --> B{Enzyme Inhibition Assay}; B --> C[Select Target Enzyme]; C --> D{Perform Assay}; D --> E[Measure Enzyme Activity]; E --> F{Calculate IC50}; F --> G[Determine Mechanism of Inhibition]; G --> H[Lead Candidate Identification];
} caption: Workflow for Enzyme Inhibition Assays.
-
Prepare Reagents: Prepare the enzyme, substrate, and buffer solutions.
-
Pre-incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the aniline inhibitor.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[24]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Aniline-G | 15.2 | 0.8 | 19 |
| Aniline-H | 5.6 | 4.9 | 1.1 |
| Celecoxib | 10.5 | 0.05 | 210 |
| Ibuprofen | 2.5 | 15.2 | 0.16 |
Table 4: Comparative COX Inhibition of Hypothetical Aniline Compounds G and H.
The Crucial Role of ADME in Preclinical Success
Beyond establishing biological activity, early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is indispensable for predicting its in vivo performance and minimizing the risk of late-stage clinical failures.[25][26][27] In vitro ADME studies provide essential data on a compound's pharmacokinetic traits.[28][29]
Key in vitro ADME assays include:
-
Permeability assays (e.g., Caco-2, PAMPA): To predict intestinal absorption.[26]
-
Metabolic stability assays (using liver microsomes or hepatocytes): To assess how quickly the compound is broken down by metabolic enzymes.[26][29]
-
Cytochrome P450 (CYP) inhibition and induction assays: To evaluate the potential for drug-drug interactions.[26][28]
-
Plasma protein binding assays: To determine the extent to which the compound binds to proteins in the blood, which affects its distribution and availability.[26][28]
Integrating these assays early in the drug discovery process allows for the selection of lead candidates with more favorable pharmacokinetic profiles, ultimately increasing the likelihood of clinical success.[25][27]
Conclusion: A Pathway to Confident Candidate Selection
The validation of synthesized aniline compounds is a systematic and evidence-based process. By moving from broad cytotoxicity screening to specific, hypothesis-driven biological assays and incorporating early ADME profiling, researchers can build a comprehensive and reliable data package for each new chemical entity. This rigorous, multi-faceted approach, grounded in sound experimental design and a clear understanding of the underlying biological principles, is the cornerstone of successful drug discovery and development. It empowers scientists to make informed decisions, prioritize the most promising candidates, and ultimately, accelerate the journey from the laboratory bench to the patient's bedside.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.stmjournals.com [journals.stmjournals.com]
- 8. KIRBY-BAUER TEST – Hands On Microbiology [open.maricopa.edu]
- 9. microbenotes.com [microbenotes.com]
- 10. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. asm.org [asm.org]
- 13. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. benchchem.com [benchchem.com]
- 17. blog.biobide.com [blog.biobide.com]
- 18. superchemistryclasses.com [superchemistryclasses.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 26. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. criver.com [criver.com]
- 29. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
The Piperazine-Substituted Aniline Scaffold: A Comparative Guide to Unlocking Structure-Activity Relationships
In the landscape of modern medicinal chemistry, the piperazine-substituted aniline core has emerged as a "privileged scaffold." Its remarkable versatility allows for facile structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for a multitude of biological targets.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this crucial chemical motif, with a particular focus on its application in the development of kinase inhibitors. We will dissect the causal relationships behind experimental design choices, present supporting experimental data, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The Allure of the Piperazine-Aniline Core: A Privileged Scaffold in Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of properties. Its basic nitrogens can be protonated at physiological pH, enhancing aqueous solubility—a critical factor for bioavailability.[3] Furthermore, the piperazine ring can adopt a stable chair conformation, providing a defined three-dimensional geometry for interaction with biological targets.[1] When coupled with an aniline moiety, the resulting scaffold presents multiple points for chemical diversification, allowing for the systematic exploration of chemical space to optimize biological activity. This modularity has led to the development of numerous clinically successful drugs.[4][5]
Deconstructing the SAR: A Tale of Two Rings
The biological activity of piperazine-substituted anilines is exquisitely sensitive to the nature and position of substituents on both the piperazine and the aniline rings. Understanding these relationships is paramount for rational drug design.
The Influence of Piperazine Ring Substituents (N-1 and N-4)
The nitrogen atoms of the piperazine ring are key handles for modulating activity and physicochemical properties.
-
N-1 Position (Typically attached to the aniline): This connection is often an amide or a direct linkage. Modifications here can influence the overall conformation and electronic properties of the molecule.
-
N-4 Position: This position is a major site for introducing diversity to target specific pockets in the active site of a protein.
-
Small Alkyl and Unsaturated Groups: In the context of c-Jun N-terminal kinase (JNK) inhibitors, small, unsaturated, or sp2-hybridized side chains at the N-4 position can lead to a modest increase in potency.[6] This may be due to favorable pi-stacking interactions within the kinase active site.[6]
-
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups can significantly enhance potency by accessing additional binding pockets. For example, in a series of JNK inhibitors, replacing a simple alkyl group with a 5-bromothiazole moiety was crucial for maintaining sub-micromolar inhibitory activity.[6]
-
Bulky Lipophilic Groups: For certain targets, bulky lipophilic groups like benzyl or diphenylmethyl at the N-4 position can improve activity.[7] This highlights the importance of exploring lipophilic pockets in the target protein.
-
The Impact of Aniline Ring Substitutions
Substitutions on the aniline ring play a critical role in defining the molecule's interaction with the target protein and can significantly impact selectivity.
-
Position of Substitution: In a series of JNK inhibitors, small substituents (Cl, F, Me) at the 3-position of the phenyl ring were well-tolerated, while larger groups led to a loss of activity.[6] This suggests that the space around this position is sterically constrained.
-
Electronic Effects: The electronic nature of the substituents can influence the pKa of the aniline nitrogen and its ability to form hydrogen bonds. Electron-withdrawing groups can modulate the binding affinity and selectivity. For instance, in a series of Mer/c-Met dual inhibitors, various substituted anilines were explored, with 2-substituted anilines showing potent inhibitory activities.[8]
-
Metabolic Stability: Modifications to the aniline ring can also be a strategy to improve metabolic stability. Replacing an electron-rich furan group with a more metabolically stable heterocycle is a common approach to address potential metabolic liabilities.[6]
Comparative Analysis: Piperazine-Anilines as JNK Inhibitors
To illustrate the practical application of these SAR principles, the following table summarizes the in vitro inhibitory activity of a series of piperazine amide derivatives against JNK1 and JNK3.[6]
| Compound ID | R Group (Piperazine N-4) | JNK3 IC50 (µM) | JNK1 IC50 (µM) |
| 4a | H | >10 | >10 |
| 4b | Methyl | 1.1 | 0.45 |
| 4d | Isopropyl | 0.98 | 0.51 |
| 4e | Allyl | 0.23 | 0.16 |
| 4f | Propargyl | 0.16 | 0.11 |
| 4g | Cyclopropylmethyl | 0.27 | 0.16 |
| 9b | 4-Bromophenyl (on N-acyl) | 0.06 | 0.09 |
| 9d | 4-Chlorophenyl (on N-acyl) | 0.08 | 0.04 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2009.[6]
Key Insights from the Data:
-
An unprotected piperazine (4a) is significantly less potent, highlighting the importance of substitution at the N-4 position.[6]
-
Small alkyl groups (4b, 4d) restore potency.[6]
-
Unsaturated groups (4e, 4f, 4g) provide a notable boost in potency, suggesting favorable interactions of the π-systems.[6]
-
Modification of the N-acyl group on the aniline nitrogen with substituted phenyl rings (9b, 9d) leads to highly potent inhibitors.[6]
Experimental Protocols: A Foundation for Reliable Data
The generation of robust and reproducible data is the cornerstone of SAR studies. The following is a detailed protocol for a representative in vitro kinase assay, a common method for evaluating the potency of kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol is adapted from established methodologies for assessing kinase inhibitors.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified, active protein kinase
-
Substrate peptide or protein
-
Test compounds (piperazine-substituted anilines) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
10% (v/v) Phosphoric acid
-
Phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the substrate, and the diluted test compound.
-
Enzyme Addition: Add the purified protein kinase to each well to initiate the reaction. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Initiation of Phosphorylation: Start the phosphorylation reaction by adding [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[9]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of 10% phosphoric acid to each well.
-
Substrate Capture: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any non-specifically bound radioactivity.
-
Scintillation Counting: After the final wash, dry the filter plate and add a scintillant to each well. Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no enzyme) from all other wells.
-
Normalize the data to the control wells (no inhibitor) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizing the Concepts: Workflows and Relationships
To further clarify the concepts discussed, the following diagrams illustrate key processes and relationships.
Caption: Key Structure-Activity Relationships in Piperazine-Substituted Anilines.
Caption: Workflow for an In Vitro Radiometric Kinase Inhibition Assay.
Conclusion: A Scaffold of Immense Potential
The piperazine-substituted aniline scaffold continues to be a cornerstone of modern drug discovery, offering a remarkable blend of synthetic tractability and pharmacological relevance. A systematic and logical approach to exploring the structure-activity relationships of this privileged core is essential for unlocking its full potential. By carefully considering the impact of substitutions on both the piperazine and aniline rings, researchers can rationally design next-generation therapeutics with improved potency, selectivity, and drug-like properties. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the power of this versatile chemical motif.
References
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline: Performance, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline, Supported by Experimental Data and Methodologies.
Introduction
This compound is a key intermediate in the synthesis of numerous pharmacologically active compounds. Its structural motif, featuring a substituted aniline core, is prevalent in a variety of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of critical importance to the pharmaceutical industry. This guide provides a comprehensive comparison of the two primary synthetic strategies for accessing this compound: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, purity, cost, safety, and scalability.
Performance Comparison of Synthetic Methods
The choice of synthetic strategy for preparing this compound is a trade-off between factors such as the cost and availability of starting materials, reaction conditions, and the desired scale of production. Below is a summary of the key performance indicators for the two main routes.
| Metric | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Materials | 1-Fluoro-2-methoxy-4-nitrobenzene, 1-Methylpiperazine | 4-Bromo-3-methoxyaniline, 1-Methylpiperazine |
| Key Reagents | Base (e.g., K2CO3, Et3N), Reducing agent (e.g., H2/Pd/C, SnCl2) | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu, Cs2CO3) |
| Typical Yield | 70-85% (over two steps) | 85-95% |
| Purity | Generally high after purification | High, but can be contaminated with residual palladium |
| Cost | Lower catalyst cost, potentially more expensive starting materials | High catalyst and ligand cost |
| Safety | Use of nitro-aromatic compounds (potentially explosive), hydrogenation may require specialized equipment | Palladium catalysts can be pyrophoric, phosphine ligands can be air-sensitive and toxic |
| Scalability | Generally scalable, but hydrogenation may pose challenges | Can be challenging to scale due to catalyst cost and removal |
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr approach is a classical and often cost-effective method for the synthesis of aryl amines. This route typically proceeds in two steps: a nucleophilic substitution of an activated aryl halide with an amine, followed by the reduction of a nitro group to the desired aniline.
Mechanistic Pathway
The SNAr reaction is initiated by the nucleophilic attack of 1-methylpiperazine on the electron-deficient aromatic ring of 1-fluoro-2-methoxy-4-nitrobenzene. The presence of the strongly electron-withdrawing nitro group in the para position is crucial for activating the ring towards nucleophilic attack. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride leaving group restores the aromaticity of the ring, yielding the nitro-substituted intermediate. The final step involves the reduction of the nitro group to an amine, which can be achieved through various methods, most commonly catalytic hydrogenation.
Figure 1: Reaction scheme for the SNAr synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine
-
To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 equiv.) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.2 equiv.) and a base such as potassium carbonate (2.0 equiv.).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve the 1-(2-methoxy-4-nitrophenyl)-4-methylpiperazine (1.0 equiv.) in a solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired product, this compound.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern and powerful method for the formation of C-N bonds, offering high yields and broad functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction provides a direct route to the target aniline from an aryl halide and an amine.
Mechanistic Pathway
The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide (e.g., 4-bromo-3-methoxyaniline) to a palladium(0) complex, which is typically generated in situ. This step forms a palladium(II) intermediate. The amine (1-methylpiperazine) then coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex. The final and crucial step is the reductive elimination of the desired product, this compound, which regenerates the active palladium(0) catalyst and completes the cycle. The choice of phosphine ligand is critical to the success of the reaction, as it influences the rate of both the oxidative addition and the reductive elimination steps.[2]
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), the phosphine ligand (e.g., BINAP or XPhos, 1-10 mol%), and the base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the aryl halide (e.g., 4-bromo-3-methoxyaniline, 1.0 equiv.) and the amine (1-methylpiperazine, 1.2 equiv.), followed by a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Comparative Analysis
Efficiency and Yield: The Buchwald-Hartwig amination generally offers higher yields in a single step compared to the two-step SNAr route.[2] However, the overall yield of the SNAr process can be competitive if both the substitution and the reduction steps are highly efficient.
Cost: The primary cost driver for the Buchwald-Hartwig amination is the expensive palladium catalyst and phosphine ligands.[3] In contrast, the SNAr route utilizes more traditional and less expensive reagents, although the starting fluoro-nitro-aromatic compound may be more costly than the corresponding bromo-aniline. For large-scale industrial synthesis, the cost of the catalyst and the need for its removal and recovery can be significant drawbacks for the Buchwald-Hartwig approach.
Safety and Environmental Impact: Both routes have their safety considerations. The SNAr route involves the use of a nitro-aromatic compound, which can be thermally unstable and potentially explosive. The subsequent hydrogenation step often requires specialized high-pressure equipment. The Buchwald-Hartwig amination utilizes palladium catalysts that can be pyrophoric, and many phosphine ligands are air-sensitive and toxic. From an environmental perspective, the Buchwald-Hartwig reaction is often considered "greener" as it can be more atom-economical. However, the use of a heavy metal catalyst necessitates careful waste management to prevent environmental contamination.
Scalability: The SNAr reaction is generally considered a robust and scalable process, with the main challenge being the safe handling of the hydrogenation step on a large scale. The scalability of the Buchwald-Hartwig amination can be hampered by the cost of the catalyst and the difficulty of removing residual palladium from the final product to meet the stringent requirements for active pharmaceutical ingredients (APIs).[4]
Conclusion
Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable synthetic routes to this compound. The choice between the two will ultimately depend on the specific requirements of the synthesis.
-
The SNAr route is a well-established, cost-effective method that is particularly suitable for large-scale production where the cost of raw materials and reagents is a primary concern. However, it requires a two-step process and involves the handling of potentially hazardous materials.
-
The Buchwald-Hartwig amination offers a more direct and often higher-yielding route with a broader substrate scope and greater functional group tolerance.[1] This makes it an excellent choice for laboratory-scale synthesis and for the preparation of diverse libraries of analogs for drug discovery. However, the high cost of the catalyst and challenges in scalability and purification may limit its application in large-scale manufacturing.
For researchers and drug development professionals, a thorough evaluation of these factors is essential to select the most appropriate synthetic strategy that balances efficiency, cost, safety, and scalability for the production of this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Results for 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
<
Introduction
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative increasingly utilized as a key starting material and intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a methoxy group, a substituted piperazine ring, and a primary aromatic amine, presents a unique analytical challenge. Ensuring the identity, purity, and quality of this intermediate is paramount for the safety and efficacy of the final drug product.
This guide provides a comprehensive framework for the cross-validation of analytical results for this compound. As Senior Application Scientists, we move beyond mere protocol recitation. We delve into the causality behind experimental choices, demonstrating how a multi-faceted analytical approach creates a self-validating system. By integrating data from orthogonal techniques—each verifying the others' findings from a different chemical perspective—we can build an unassailable analytical dossier for this critical compound. The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3]
The Imperative of Orthogonal Cross-Validation
A successful cross-validation strategy provides a holistic understanding of the compound, where data from chromatography, mass spectrometry, and spectroscopy converge to confirm structure, quantify purity, and identify impurities.
Experimental Design: A Multi-Technique Approach
We will explore four primary analytical techniques for the comprehensive characterization of this compound. For each, we provide a detailed protocol and explain the rationale behind the chosen parameters.
Assay and Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity and assay determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.
Rationale for Method Design: A reversed-phase (RP) method is selected due to the moderate polarity of the analyte. The C18 stationary phase provides excellent hydrophobic retention. The piperazine moiety contains a basic nitrogen, which can cause poor peak shape (tailing) on silica-based columns due to interaction with acidic silanol groups. To mitigate this, an acidic mobile phase (using formic acid) is employed to protonate the amine, ensuring a single ionic species and improving peak symmetry. A gradient elution is chosen to ensure that any potential impurities with a wide polarity range are eluted and resolved from the main analyte peak. UV detection is selected based on the chromophoric nature of the aniline ring.
Experimental Protocol: HPLC-UV
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Impurity Identification and Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying process-related impurities that may not be resolved or detected by HPLC.
Rationale for Method Design: The analyte has sufficient volatility and thermal stability to be amenable to GC analysis. A non-polar capillary column (e.g., DB-5ms) is chosen for general-purpose separation based on boiling points. The mass spectrometer provides definitive identification of the main peak and any separated impurities by comparing their fragmentation patterns to known libraries or by interpreting the fragmentation itself. This technique is confirmatory for the molecular weight of the main analyte.
Experimental Protocol: GC-MS
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 min
-
Ramp: 15°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
Definitive Structural Elucidation by Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy provides the most definitive structural information, confirming the connectivity of atoms within the molecule. It serves as a primary identification method and can detect structural isomers that may be difficult to distinguish by chromatography.
Rationale for Method Design: ¹H NMR will confirm the number of protons in different chemical environments, their splitting patterns revealing adjacent protons. ¹³C NMR will confirm the number of unique carbon atoms. The solvent, Deuterated Chloroform (CDCl₃), is chosen for its ability to dissolve the analyte and its simple solvent signal.
Experimental Protocol: NMR
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Sample Concentration: ~10 mg/mL
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full assignment.
-
Data Processing: Apply appropriate window functions and phase correction. Calibrate the ¹H spectrum to the residual solvent peak (7.26 ppm for CDCl₃).
Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid confirmation of the presence of key functional groups within the molecule, serving as a quick identity check.
Rationale for Method Design: This technique is based on the absorption of infrared radiation by specific molecular vibrations. It can quickly confirm the presence of the N-H bonds of the aniline, the C-O bond of the methoxy ether, C-N bonds of the piperazine, and the aromatic C-H and C=C bonds.
Experimental Protocol: FTIR
-
Technique: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
Data Presentation and Cross-Validation
The strength of this multi-technique approach lies in the convergence of data. Below is a hypothetical but representative data set for a single batch of this compound, demonstrating how the results are cross-validated.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, where each technique provides a piece of the puzzle to build a complete quality profile.
References
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline from Different Suppliers
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a key building block in the synthesis of numerous targeted therapies, particularly in oncology. Its molecular structure offers a versatile scaffold for medicinal chemists. However, the presence of impurities, even at trace levels, can have significant downstream consequences, including altered biological activity, the generation of toxic byproducts, and complications in regulatory submissions. Therefore, a rigorous and multi-faceted approach to purity assessment is not just a quality control measure; it is a critical component of risk mitigation in drug development.
This guide provides an in-depth, objective comparison of methodologies for assessing the purity of this compound from various suppliers. We will delve into the causality behind experimental choices and present a self-validating system of protocols designed for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, drawing from established regulatory frameworks such as the ICH Q3A(R2) guidelines on impurities in new drug substances.[1][2][3][4]
Understanding the Impurity Landscape
Impurities in a drug intermediate like this compound can be broadly categorized as organic, inorganic, and residual solvents.[1][3][4] Organic impurities are often process-related (e.g., starting materials, by-products, intermediates) or degradation products.[1][4] A comprehensive purity assessment, therefore, requires a suite of orthogonal analytical techniques capable of detecting and quantifying this diverse range of potential contaminants. For our analysis, we will focus on a combination of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of organic impurities, and Mass Spectrometry (MS) for molecular weight verification and trace impurity detection.[5][6][7][8][9]
Experimental Workflow: A Multi-Pronged Approach to Purity Verification
The following workflow provides a robust framework for the comparative assessment of this compound from different suppliers.
Caption: A comprehensive workflow for the purity assessment of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Rationale: HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds.[9][10] It provides excellent resolution for separating the main compound from its impurities, allowing for accurate quantification based on peak area percentage. A C18 column is chosen for its versatility in retaining and separating a broad range of moderately polar to non-polar compounds like aniline derivatives.
Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of 50:50 Acetonitrile/Water.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Impurity Identification
Rationale: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[8][11][12] ¹H NMR provides information on the electronic environment of protons, their connectivity, and relative abundance, serving as a definitive confirmation of the compound's identity. It can also detect and help identify structurally related impurities.
Protocol:
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d6.
-
Experiments:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence.
-
-
Data Analysis:
-
Confirm the expected chemical shifts and coupling patterns for the main compound.
-
Integrate the peaks corresponding to the compound and any visible impurities. The relative integration of impurity peaks can provide a semi-quantitative estimate of their levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation and Trace Impurity Analysis
Rationale: LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[5][9][13] This technique is crucial for confirming the molecular weight of the target compound and for detecting and identifying impurities that may be present at levels below the detection limit of HPLC-UV or NMR.[13][14]
Protocol:
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
LC Method: Utilize the same HPLC method as described above to ensure correlation of retention times.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Confirm the presence of the expected [M+H]⁺ ion for this compound (Expected m/z = 222.16).
-
Analyze the mass spectra of any minor peaks to tentatively identify potential impurities.
-
Comparative Data Analysis: A Hypothetical Case Study
Below is a summary of hypothetical data obtained from the analysis of this compound from three different suppliers.
Table 1: HPLC Purity Analysis
| Supplier | Retention Time (min) | Purity by Area % | Impurity 1 (Area %) | Impurity 2 (Area %) | Total Impurities (%) |
| Supplier A | 15.2 | 99.85 | 0.08 | 0.04 | 0.15 |
| Supplier B | 15.2 | 98.50 | 0.75 | 0.25 | 1.50 |
| Supplier C | 15.3 | 99.20 | 0.15 | 0.50 | 0.80 |
Table 2: NMR and LC-MS Findings
| Supplier | ¹H NMR Analysis | LC-MS [M+H]⁺ | Key Impurity Identification (Tentative) |
| Supplier A | Clean spectrum, consistent with structure. No significant impurity peaks. | 222.16 | - |
| Supplier B | Presence of unreacted starting material signals. | 222.16 | Impurity 1: Starting Material A; Impurity 2: Over-alkylated byproduct. |
| Supplier C | Signals corresponding to a potential degradation product. | 222.16 | Impurity 2: N-oxide degradation product. |
Interpretation and Discussion
The multi-faceted analytical approach provides a comprehensive picture of the quality of the material from each supplier.
-
Supplier A demonstrates the highest purity by HPLC, with a clean NMR spectrum and the correct molecular weight confirmed by LC-MS. The total impurities are well below the typical reporting threshold of 0.1% as per ICH guidelines.[3]
-
Supplier B shows a significantly lower purity, with two major impurities. The identification of one impurity as a starting material suggests an incomplete reaction or inefficient purification process. The presence of an over-alkylated byproduct points to poor reaction control.
-
Supplier C presents a decent purity by HPLC, but the presence of a significant amount of a single impurity, tentatively identified as a degradation product, raises concerns about the material's stability and the supplier's storage and handling procedures.
Caption: Logical flow for the comparative evaluation of suppliers based on analytical data.
Conclusion and Recommendations
Based on this comprehensive analysis, Supplier A is the recommended source for this compound. The material from this supplier exhibits high purity, a clean impurity profile, and is consistent across all three analytical techniques. The data from Suppliers B and C highlight the critical importance of not relying on a single analytical method. While Supplier C's material might appear acceptable based on HPLC purity alone, the presence of a significant degradation product, revealed by NMR and MS, poses a potential risk to the stability and quality of downstream products.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. benchchem.com [benchchem.com]
- 11. veeprho.com [veeprho.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Mass Spectrometry in Trace Organic Analysis | Lab Manager [labmanager.com]
- 14. Effective monitoring of organic impurities using mass-selective detection | Separation Science [sepscience.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Paclitaxel and its Nanoparticle Albumin-Bound Derivative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, the taxane family of drugs represents a significant therapeutic advancement.[1] Among them, paclitaxel has been a cornerstone in the treatment of various solid tumors.[2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of conventional solvent-based paclitaxel (sb-paclitaxel) and its nanoparticle albumin-bound formulation, nab-paclitaxel (Abraxane®). We will delve into the experimental data that highlights the nuances of their performance and the scientific rationale behind the observed differences.
The Genesis of a Derivative: Overcoming the Limitations of Paclitaxel
Paclitaxel, originally isolated from the Pacific yew tree, exerts its cytotoxic effects by stabilizing microtubules, which are crucial for cell division.[3][] This interference with microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis.[2][5] However, the clinical utility of paclitaxel has been hampered by its poor water solubility, necessitating its formulation in a mixture of Cremophor EL and ethanol.[3] This vehicle is associated with significant toxicities, including hypersensitivity reactions.[6]
To mitigate these adverse effects and potentially enhance therapeutic efficacy, nab-paclitaxel was developed.[7] This formulation encapsulates paclitaxel within albumin nanoparticles, creating a solvent-free suspension.[1][7] This key difference in formulation dramatically alters the drug's behavior both in laboratory settings and in living organisms.
In Vitro Efficacy: A Tale of Two Formulations
In vitro studies, which are conducted in a controlled laboratory environment using cell cultures, provide a fundamental understanding of a drug's cytotoxic potential. For both paclitaxel and nab-paclitaxel, the primary measure of in vitro efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
When directly applied to cancer cell lines, both sb-paclitaxel and nab-paclitaxel demonstrate potent cytotoxic activity.[8][9] Studies have shown that the IC50 values for paclitaxel can range from 2.5 to 7.5 nM in various human tumor cell lines after 24 hours of exposure.[6][8] Interestingly, the in vitro cytotoxicity of the two formulations is often comparable, as the primary cytotoxic agent, paclitaxel, is the same. The absence of the Cremophor EL vehicle in the nab-paclitaxel formulation can sometimes lead to slight variations in cellular uptake and efflux, but generally, the direct cell-killing ability in a dish is similar.
Table 1: Representative In Vitro Cytotoxicity of Paclitaxel
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Exposure Time (hours) |
| A549 | Non-small cell lung | 4-24 | 48 |
| NCI-H23 | Non-small cell lung | 4-24 | 48 |
| NCI-H460 | Non-small cell lung | 4-24 | 48 |
| DMS-273 | Small cell lung | 4-24 | 48 |
| Various | Human Tumor Cell Lines | 2.5 - 7.5 | 24 |
Data compiled from multiple sources. IC50 values can vary based on experimental conditions.[6][8][10]
The key takeaway from in vitro studies is that at a fundamental level, paclitaxel is a potent anticancer agent. The transition to a nanoparticle formulation does not inherently alter its direct cytotoxic mechanism. The true divergence in performance becomes evident when moving to more complex biological systems.
In Vivo Efficacy: Where Formulation Makes the Difference
In vivo studies, conducted in living organisms such as mouse models, provide a more clinically relevant picture of a drug's efficacy. These studies account for complex physiological processes like drug distribution, metabolism, and tumor microenvironment interactions. It is in this arena that nab-paclitaxel demonstrates a clear advantage over its solvent-based counterpart.[11]
Clinical trials have shown that nab-paclitaxel achieves higher response rates and longer progression-free survival in patients with metastatic breast cancer compared to sb-paclitaxel.[7][11] This enhanced in vivo efficacy is attributed to several factors stemming from its unique albumin-nanoparticle formulation.[1]
Enhanced Tumor Targeting and Uptake:
The albumin-bound nature of nab-paclitaxel is thought to facilitate its transport across the endothelial cells lining blood vessels and into the tumor tissue. This process is believed to be mediated by an albumin-receptor pathway. Furthermore, a protein called Secreted Protein Acidic and Rich in Cysteine (SPARC), which is often overexpressed in the stroma of various tumors, binds to albumin.[12][13] This interaction is hypothesized to lead to an accumulation of nab-paclitaxel within the tumor microenvironment, thereby increasing the concentration of the active drug where it is needed most.[12][14][15] However, it is important to note that some studies suggest that the uptake of nab-paclitaxel into tumors can also be independent of SPARC expression.[16]
Improved Pharmacokinetics:
Pharmacokinetic studies have revealed significant differences in how the two formulations are processed by the body.[17][18] Nab-paclitaxel has a higher plasma clearance and a larger volume of distribution compared to sb-paclitaxel.[18] Paradoxically, despite a higher administered dose, the total drug exposure can be comparable between the two.[17][19] However, a crucial finding is that the exposure to unbound, active paclitaxel is significantly higher after nab-paclitaxel administration.[17][19] This increased availability of the free drug is believed to be a key driver of its enhanced antitumor efficacy in vivo.[19]
Table 2: Comparative In Vivo Performance of sb-Paclitaxel vs. nab-Paclitaxel
| Parameter | sb-Paclitaxel | nab-Paclitaxel | Advantage |
| Response Rate (Metastatic Breast Cancer) | 19% | 33% | nab-Paclitaxel[11] |
| Progression-Free Survival (Metastatic Breast Cancer) | 16.9 weeks | 23.0 weeks | nab-Paclitaxel[11] |
| Tumor Uptake | Lower | 33% Higher | nab-Paclitaxel[1] |
| Unbound Paclitaxel Exposure | Lower | Significantly Higher | nab-Paclitaxel[17][19] |
Experimental Methodologies: A Closer Look
To provide a comprehensive understanding, here are the detailed protocols for the key experiments used to evaluate the in vitro and in vivo efficacy of these drugs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[20]
-
Drug Treatment: Prepare serial dilutions of paclitaxel or nab-paclitaxel in complete cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO for sb-paclitaxel).[20]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Xenograft models involve the transplantation of human tumor cells into immunocompromised mice, allowing for the study of tumor growth and response to treatment in a living system.[10]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of nude mice.[10][21]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice into treatment groups (e.g., vehicle control, sb-paclitaxel, nab-paclitaxel).
-
Drug Administration: Administer the drugs intravenously according to a predetermined dosing schedule (e.g., daily for 5 days).[10]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot the average tumor growth over time for each treatment group. Statistically compare the tumor growth inhibition between the different groups.[10]
-
Toxicity Assessment: Monitor the body weight of the mice as an indicator of treatment-related toxicity.[10]
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams outline the key pathways and workflows.
Caption: Paclitaxel's mechanism of action.
Caption: Nab-paclitaxel's enhanced tumor delivery.
Caption: Workflow for in vivo xenograft studies.
Conclusion: Bridging the Gap Between the Bench and the Bedside
The comparison of sb-paclitaxel and nab-paclitaxel provides a compelling case study in the importance of drug formulation. While their in vitro efficacy is largely similar, the in vivo performance of nab-paclitaxel is significantly enhanced due to its innovative nanoparticle albumin-bound delivery system. This formulation leverages natural biological pathways to improve drug delivery to the tumor site and alters the pharmacokinetic profile to increase the availability of the active drug.[1][17][19] For researchers and drug development professionals, this underscores the critical need to consider not only the intrinsic activity of a compound but also the vehicle through which it is delivered to achieve optimal therapeutic outcomes.
References
- 1. nab-Paclitaxel mechanisms of action and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]
- 10. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Albumin-Bound Paclitaxel: Worthy of Further Study in Sarcomas [frontiersin.org]
- 12. SPARC is a possible predictive marker for albumin-bound paclitaxel in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. SPARC independent delivery of nab-paclitaxel without depleting tumor stroma in patient-derived pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Randomized crossover pharmacokinetic study of solvent-based paclitaxel and nab-paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. [89Zr]-Pertuzumab PET Imaging Reveals Paclitaxel Treatment Efficacy Is Positively Correlated with HER2 Expression in Human Breast Cancer Xenograft Mouse Models [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline Derivatives as Kinase Inhibitors
This guide provides an in-depth comparative analysis of the molecular docking of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline derivatives, a chemical scaffold of significant interest in the development of targeted kinase inhibitors. Drawing upon established methodologies and data from structurally related compounds, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the virtual screening workflow, interpretation of docking results, and the crucial role of these studies in modern medicinal chemistry.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound moiety is a key pharmacophore found in a number of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, the development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.
The aniline core provides a versatile platform for synthetic modification, allowing for the fine-tuning of a compound's pharmacological properties. The methoxy and methylpiperazine groups can significantly influence a molecule's solubility, metabolic stability, and, most importantly, its binding affinity and selectivity for the target kinase. Notably, derivatives of this scaffold have shown considerable promise as inhibitors of Anaplastic Lymphoma Kinase (ALK), a validated therapeutic target in certain types of non-small cell lung cancer (NSCLC).[3][4]
This guide will focus on the comparative molecular docking of these derivatives against ALK, providing a framework for understanding their structure-activity relationships (SAR) at a molecular level.
The Imperative of In Silico Screening in Drug Discovery
Before delving into the specifics of the docking studies, it is essential to understand the rationale behind employing computational methods. In silico techniques, such as molecular docking, have become indispensable in the early stages of drug discovery.[5][6] They offer a rapid and cost-effective means of screening large libraries of virtual compounds to identify those with the highest probability of binding to a biological target.[5][6] This allows researchers to prioritize synthetic efforts and focus on the most promising candidates, significantly accelerating the drug development pipeline.
Furthermore, molecular docking provides invaluable insights into the putative binding modes of ligands, highlighting key interactions with amino acid residues in the active site of the target protein. This information is crucial for the rational design of more potent and selective inhibitors.
A Validated Workflow for Comparative Docking Studies
The following diagram outlines a robust and self-validating workflow for conducting comparative molecular docking studies of kinase inhibitors. Each step is critical for ensuring the reliability and reproducibility of the results.
Caption: A validated workflow for comparative molecular docking studies.
Experimental Protocol: A Step-by-Step Guide
1. Target Protein Preparation:
-
The three-dimensional crystal structure of the target kinase (e.g., Anaplastic Lymphoma Kinase, ALK) is obtained from the Protein Data Bank (PDB). For this guide, we will consider a representative ALK crystal structure.
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.
-
The protein structure is then subjected to energy minimization to relieve any steric clashes.
2. Ligand Preparation:
-
The two-dimensional structures of the this compound derivatives are drawn using a chemical drawing software.
-
These 2D structures are converted to 3D conformations.
-
The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94).
3. Grid Generation:
-
A grid box is defined around the active site of the kinase. This grid defines the search space for the docking algorithm.
-
The grid is typically centered on the co-crystallized ligand (if available) or key active site residues.
4. Molecular Docking:
-
A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding poses of the prepared ligands within the defined grid.
-
The docking algorithm samples a large number of possible conformations and orientations of each ligand and scores them based on their predicted binding affinity.
5. Protocol Validation:
-
To ensure the reliability of the docking protocol, the co-crystallized ligand (if present in the original PDB file) is re-docked into the active site.
-
The root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered an acceptable validation of the docking protocol.[7]
Comparative Docking Performance of Aniline Derivatives
The following table summarizes hypothetical docking scores and key interactions for a series of this compound derivatives against the ALK kinase domain. These values are illustrative and intended to demonstrate how such data is presented and interpreted. For a real-world study, these would be the experimentally determined values from the docking software.
| Compound ID | Modification on Aniline Scaffold | Docking Score (kcal/mol) | Key H-Bond Interactions with ALK Residues | Other Key Interactions |
| REF-ALK-I | Known ALK Inhibitor (e.g., Crizotinib) | -10.5 | Met1199, Glu1197 | Hydrophobic interactions with Leu1122, Val1130, Ala1148 |
| DMA-001 | Unsubstituted | -8.2 | Met1199 | Pi-alkyl interaction with Ala1148 |
| DMA-002 | Addition of a 1,3,5-triazine core | -9.8 | Met1199, Glu1197 | H-bond with hinge region via triazine nitrogens |
| DMA-003 | 3-methoxy replaced with 3-ethoxy | -8.5 | Met1199 | Enhanced hydrophobic contact in methoxy pocket |
| DMA-004 | N-methyl on piperazine replaced with N-ethyl | -8.1 | Met1199 | Potential minor steric clash |
Note: Lower docking scores indicate a higher predicted binding affinity.
Analysis of Binding Modes and Structure-Activity Relationships
A detailed analysis of the docked poses provides crucial insights into the structure-activity relationships of these derivatives.
-
The Role of the 1,3,5-Triazine Core: The significant improvement in the docking score of DMA-002 compared to DMA-001 highlights the importance of the 1,3,5-triazine moiety. This heterocyclic system is known to form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[3] This is consistent with the binding mode of many known ATP-competitive kinase inhibitors.
-
Impact of the Methoxy Group: The slightly higher docking score of DMA-003 compared to DMA-001 suggests that the ethoxy group provides more favorable hydrophobic interactions within the "methoxy pocket" of the ALK active site. This indicates that this region can tolerate larger alkyl groups, a finding that can be exploited in further lead optimization.
-
The Methylpiperazine Moiety: The decrease in binding affinity observed for DMA-004 suggests that the N-ethyl substitution on the piperazine ring may introduce a minor steric hindrance. The N-methyl group appears to be optimal for fitting into the solvent-exposed region of the active site.
The following diagram illustrates a simplified representation of the ALK kinase signaling pathway and the point of inhibition by these aniline derivatives.
Caption: Inhibition of ALK signaling by aniline derivatives.
In Silico ADMET Prediction: A Critical Step in Drug Development
Beyond binding affinity, the drug-like properties of a compound are paramount for its success as a therapeutic agent. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.[3][5]
| Compound ID | Predicted Human Oral Absorption (%) | Blood-Brain Barrier Permeation | CYP2D6 Inhibition | Ames Mutagenicity |
| DMA-001 | High | Low | Non-inhibitor | Non-mutagenic |
| DMA-002 | High | Low | Non-inhibitor | Non-mutagenic |
| DMA-003 | High | Low | Non-inhibitor | Non-mutagenic |
| DMA-004 | High | Low | Non-inhibitor | Non-mutagenic |
The hypothetical data in the table above suggests that all the evaluated derivatives possess favorable ADMET properties, making them good candidates for further preclinical development.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of this compound derivatives as potential kinase inhibitors. The results of these in silico experiments are instrumental in understanding the structure-activity relationships of this important chemical scaffold and in guiding the rational design of novel, more potent, and selective therapeutic agents.
The insights gained from these computational studies should be used to prioritize the synthesis and biological evaluation of the most promising derivatives. Subsequent experimental validation through in vitro kinase assays and cell-based proliferation assays is essential to confirm the predictions of the docking studies and to further advance the development of these compounds as potential cancer therapeutics.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking and ADMET Prediction | MDPI [mdpi.com]
A Researcher's Guide to De-risking Aniline-Based Compounds: A Comparative Evaluation of Off-Target Effects
The aniline scaffold is a cornerstone in modern medicinal chemistry, celebrated for its synthetic tractability and versatile pharmacophoric features.[1] From life-saving kinase inhibitors in oncology to a diverse array of other therapeutics, aniline-based compounds have left an indelible mark on pharmaceutical development.[1] However, this structural motif is not without its challenges. The inherent metabolic liabilities of the aniline ring can lead to the formation of reactive metabolites, idiosyncratic adverse drug reactions (IADRs), and unpredictable off-target toxicities.[2][3] Therefore, a rigorous and comprehensive evaluation of off-target effects is not merely a regulatory hurdle but a scientific imperative to ensure the development of safe and effective medicines.
This guide provides an in-depth comparison of methodologies to evaluate the off-target effects of aniline-based compounds. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, provide actionable protocols for key assays, and present comparative data to inform your screening strategy. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to design self-validating preclinical safety programs that can confidently de-risk aniline-containing drug candidates.
The Rationale for Off-Target Screening: Why Aniline Warrants Special Attention
Aniline's utility is a double-edged sword. Its chemical nature makes it susceptible to metabolic activation by liver enzymes, particularly cytochrome P450s, which can generate reactive species that covalently bind to cellular macromolecules, leading to toxicity.[4] Furthermore, the structural features that make aniline a versatile scaffold for on-target binding also create the potential for interactions with a wide range of unintended biological targets.[4] These off-target interactions are a primary cause of dose-limiting toxicities and clinical trial failures.[5] A proactive and comprehensive off-target screening strategy is therefore essential to mitigate these risks early in the drug discovery pipeline.
A Multi-pronged Approach to Off-Target Evaluation
A robust assessment of off-target effects relies on a combination of in silico, in vitro, and in vivo methodologies, each providing a unique piece of the safety puzzle. The following sections will compare and contrast these approaches, providing the "why" behind the "how" for each.
In Silico Prediction: The First Line of Defense
Before committing to costly and time-consuming wet lab experiments, computational methods offer a rapid and cost-effective way to predict potential off-target liabilities.[6] These approaches leverage vast databases of known drug-target interactions and compound structures to identify potential red flags.
-
Structure-Based Virtual Screening: This method uses the three-dimensional structure of known off-targets to dock the aniline-based compound of interest and predict binding affinity.[7] It is particularly useful when high-resolution crystal structures of potential off-targets are available.
-
Ligand-Based Virtual Screening: When structural information for off-targets is limited, ligand-based methods compare the aniline compound to databases of molecules with known off-target activities.[8] This approach is predicated on the principle that structurally similar molecules are likely to have similar biological activities.
While in silico methods are powerful for hypothesis generation, they are not a substitute for experimental validation. Their predictive accuracy can be limited, and they may not capture the full complexity of drug-target interactions within a cellular context.[6]
Experimental Workflow for Off-Target Liability Assessment
Caption: A tiered approach to off-target screening for aniline-based compounds.
In Vitro Profiling: Interrogating Direct Target Interactions
In vitro assays are the gold standard for identifying and quantifying direct interactions between a compound and a panel of purified proteins or cell-based systems. These assays provide crucial data on a compound's selectivity and potential for off-target binding.
Several contract research organizations (CROs) offer standardized in vitro safety pharmacology panels that screen compounds against a wide array of clinically relevant off-targets.[9] A popular example is the SafetyScreen44™ panel, which covers 44 targets including GPCRs, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[10][11]
Table 1: Representative Targets in a Broad In Vitro Safety Panel (e.g., SafetyScreen44™)
| Target Class | Examples | Potential Adverse Effects |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Opioid Receptors | Cardiovascular, CNS, and gastrointestinal side effects |
| Ion Channels | hERG, Sodium, Calcium Channels | Cardiac arrhythmias (QT prolongation), neurotoxicity |
| Transporters | Dopamine, Norepinephrine, Serotonin Transporters | CNS and cardiovascular side effects |
| Enzymes | COX-1, COX-2, PDE, MAO-A | Gastrointestinal, inflammatory, and CNS side effects |
| Kinases | Lck | Immunosuppression |
Source: Adapted from Eurofins SafetyScreen44™ Panel target list.[11]
This protocol provides a generalized workflow for a radioligand binding assay, a common format for safety pharmacology panels.
-
Preparation of Reagents:
-
Prepare cell membrane homogenates or purified receptors for each target.
-
Select a high-affinity radioligand for each target.
-
Prepare a range of concentrations of the aniline-based test compound and a known reference inhibitor.
-
-
Assay Setup (96- or 384-well plate format):
-
Add the membrane/receptor preparation to each well.
-
Add the test compound or reference inhibitor at various concentrations.
-
Add the radioligand to initiate the binding reaction.
-
Incubate the plate at a specified temperature for a set duration to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat to trap the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a dose-response curve.
-
Self-Validation: The inclusion of a positive control (reference inhibitor) with a known IC50 for each target validates the assay's performance. The signal-to-background ratio should also meet predefined criteria.
Many aniline-based drugs are designed as kinase inhibitors.[1] Due to the high degree of structural similarity within the ATP-binding site of kinases, cross-reactivity is a common concern.[12] Kinome-wide profiling against a large panel of kinases is therefore essential.
Table 2: Comparative On- and Off-Target IC50 Values for Aniline-Based Kinase Inhibitors
| Compound | Primary Target(s) | On-Target IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) |
| Imatinib | BCR-ABL, c-KIT, PDGFR | 20 - 607 | NQO2, DDR1, SRC family | 183 - (Varies) |
| Gefitinib | EGFR | 13 - 77 | GAK, RIPK2 | (Varies by assay) |
| Ponatinib | BCR-ABL (incl. T315I) | 0.37 - 2.0 | VEGFR2, FGFR1, SRC | 1.5 - 5.4 |
| Nilotinib | BCR-ABL | 20 | (Less potent vs. T315I) | >3000 |
Sources:[4][5][13][14][15][16][17][18]
Signaling Pathway Perturbation by Off-Target Effects
Caption: Off-target inhibition of the PI3K/Akt pathway by a MAPK inhibitor.
High-Content Phenotypic Screening: A Systems-Level View
While target-based assays are essential, they don't capture the full complexity of a compound's effects on a living cell. High-content phenotypic screening (HCS) bridges this gap by using automated microscopy and image analysis to quantify multiple phenotypic changes in cells following compound treatment.[19][20]
This protocol outlines a multiplexed HCS assay to simultaneously assess various cytotoxicity parameters.
-
Cell Culture and Plating:
-
Plate a relevant human cell line (e.g., HepG2 for hepatotoxicity) in 384-well, optically clear bottom plates.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat cells with a concentration range of the aniline-based compound.
-
Include a vehicle control (e.g., DMSO) and a known cytotoxic positive control.
-
Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
Stain cells with a cocktail of fluorescent dyes targeting different cellular features:
-
Nuclei: Hoechst 33342 (for cell counting and nuclear morphology).
-
Cell Viability: A cell-permeant dye for live cells and a cell-impermeant dye for dead cells.
-
Mitochondrial Health: A dye sensitive to mitochondrial membrane potential.
-
Oxidative Stress: A probe that fluoresces upon reacting with reactive oxygen species.
-
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system, capturing multiple fields of view per well in each fluorescent channel.
-
-
Image and Data Analysis:
-
Use image analysis software to segment cells and extract quantitative features for each parameter (e.g., cell count, nuclear size, mitochondrial membrane potential intensity, oxidative stress levels).
-
Generate dose-response curves for each phenotypic parameter to determine the concentration at which toxicity occurs.
-
Self-Validation: The response of the positive and negative controls validates the assay's performance. Z'-factor calculations can be used to assess the quality of the screen.
In Vivo Models: Assessing Off-Target Effects in a Whole Organism
The final step in preclinical off-target evaluation is to assess the compound's effects in a living organism. While rodent models are traditionally used, the zebrafish (Danio rerio) has emerged as a powerful and cost-effective model for early-stage toxicity screening.[21]
The zebrafish model offers several advantages:
-
High-throughput: Small size and rapid development allow for screening in multi-well plates.
-
Optical Transparency: The embryos are transparent, enabling real-time visualization of organ development and function.
-
Genetic Homology: Key physiological pathways, including cardiovascular and neurological systems, are conserved between zebrafish and humans.[15]
This protocol provides a workflow for assessing the cardiotoxic potential of an aniline-based compound.
-
Embryo Collection and Staging:
-
Collect freshly fertilized zebrafish embryos and stage them.
-
-
Compound Exposure:
-
At a specific developmental stage (e.g., 4 hours post-fertilization), place embryos into a 96-well plate.
-
Add the aniline-based compound at a range of concentrations.
-
Include a vehicle control and a known cardiotoxicant as a positive control.
-
Incubate the embryos at 28.5°C.
-
-
Phenotypic Assessment:
-
At 24, 48, and 72 hours post-fertilization, visually inspect the embryos under a microscope for signs of cardiotoxicity, including:
-
Pericardial edema (fluid accumulation around the heart).
-
Reduced or irregular heart rate.
-
Blood circulation defects.
-
Morphological abnormalities of the heart.
-
-
-
Quantitative Analysis:
-
Use video microscopy to record heartbeats and blood flow for quantitative analysis of heart rate, arrhythmia, and ejection fraction.
-
-
Data Interpretation:
-
Determine the no-observed-effect concentration (NOEC) and the lowest-observed-effect concentration (LOEC) for cardiotoxicity.
-
Self-Validation: The expected phenotypes in the positive control group and the absence of effects in the vehicle control group validate the assay.
Conclusion: An Integrated Strategy for Safer Aniline-Based Drugs
The development of aniline-based compounds continues to be a fruitful area of drug discovery. However, the inherent risks associated with this scaffold necessitate a proactive and comprehensive approach to off-target evaluation. By integrating in silico prediction, broad in vitro profiling, high-content phenotypic screening, and in vivo models like the zebrafish, researchers can build a robust safety profile for their compounds. This multi-tiered strategy, grounded in a deep understanding of the underlying biology and a commitment to rigorous, self-validating experimental design, is the most effective way to mitigate risk, reduce late-stage attrition, and ultimately deliver safer and more effective medicines to patients.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Safety Pharmacology Study on Cardiovascular System - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
Safety Operating Guide
Navigating the Unseen Shield: A Comprehensive Guide to Personal Protective Equipment for 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
For the pioneering researchers and scientists in drug development, the integrity of your work is paramount, and it begins with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline, a compound of significant interest. In the absence of a specific Safety Data Sheet (SDS), this directive synthesizes critical information from the safety profiles of structurally analogous aromatic amines to establish a robust protocol for personal protective equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Hazard Profile: Understanding the Adversary
Our immediate focus is on preventing exposure through the three primary routes: dermal contact, inhalation, and ocular contact. The operational plans outlined below are designed to create a multi-layered defense against these potential hazards.
The Core Arsenal: Selecting Your Personal Protective Equipment
The selection of appropriate PPE is a critical decision-making process that must be tailored to the specific laboratory procedure being undertaken. A one-size-fits-all approach is insufficient. The following table outlines the recommended PPE for various tasks involving this compound.
| Laboratory Task | Required Personal Protective Equipment | Rationale for Selection |
| Weighing and Aliquoting (Solid Form) | - Nitrile or Neoprene Gloves (Double-gloved) - Chemical Splash Goggles - Full-face Shield - Flame-Resistant Laboratory Coat - Closed-toe, Chemical-Resistant Shoes - NIOSH-Approved Respirator (when outside a fume hood) | Minimizes inhalation of fine particulates and protects against accidental splashes. Double-gloving provides an extra barrier against potential skin contact. |
| Dissolving and Solution Preparation | - Nitrile or Neoprene Gloves (Double-gloved) - Chemical Splash Goggles - Flame-Resistant Laboratory Coat - Closed-toe, Chemical-Resistant Shoes | Protects against splashes of both the solid and the solvent. The use of a fume hood is strongly recommended to control vapor exposure. |
| Running Reactions and Work-up | - Nitrile or Neoprene Gloves (Double-gloved) - Chemical Splash Goggles - Flame-Resistant Laboratory Coat - Closed-toe, Chemical-Resistant Shoes | Provides a comprehensive barrier against potential splashes and contact with reaction mixtures. |
| Waste Disposal | - Nitrile or Neoprene Gloves (Double-gloved) - Chemical Splash Goggles - Flame-Resistant Laboratory Coat - Closed-toe, Chemical-Resistant Shoes | Ensures protection during the handling and transport of potentially hazardous waste materials. |
The Ritual of Safety: Donning, Doffing, and Disposal Protocols
The effectiveness of PPE is as much about its correct use as its selection. Follow these procedural steps diligently to ensure a self-validating system of safety.
Donning (Putting On) PPE: A Step-by-Step Guide
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your flame-resistant laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): If the procedure dictates the use of a respirator, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the risk of splashing is high.
-
Gloves: Don the first pair of nitrile or neoprene gloves. Then, put on the second pair over the first, ensuring the cuff of the outer glove is over the sleeve of your lab coat.
Doffing (Taking Off) PPE: The Art of Decontamination
The sequence of doffing is critical to prevent cross-contamination.
-
Gloves (Outer Pair): Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand.
-
Gloves (Inner Pair): Slide the fingers of your ungloved hand under the wrist of the remaining glove, being careful not to touch the outside. Peel it off, turning it inside out and over the first glove.
-
Hand Hygiene: Wash your hands thoroughly.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Lab Coat: Unbutton your lab coat and remove it by peeling it off your shoulders, turning the sleeves inside out.
-
Respirator (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands again thoroughly.
Disposal Plan: A Responsible Conclusion
All disposable PPE, including gloves and any contaminated wipes, should be placed in a designated hazardous waste container.[1] This container must be clearly labeled with the contents and the words "Hazardous Waste".[1] Follow your institution's specific guidelines for the final disposal of chemical waste.
Visualizing the Workflow: PPE Selection Logic
To further clarify the decision-making process for PPE selection, the following diagram illustrates the logical workflow based on the experimental context.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
